3-bromo-1-methyl-1H-indole-2-carboxylic acid
Description
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Properties
IUPAC Name |
3-bromo-1-methylindole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-12-7-5-3-2-4-6(7)8(11)9(12)10(13)14/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYYDLASNYBAOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30571036 | |
| Record name | 3-Bromo-1-methyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30571036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
499983-77-6 | |
| Record name | 3-Bromo-1-methyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30571036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-1-methyl-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
synthesis of 3-bromo-1-methyl-1H-indole-2-carboxylic acid
An In-Depth Technical Guide to the Synthesis of 3-bromo-1-methyl-1H-indole-2-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for preparing this compound, a valuable heterocyclic building block in medicinal chemistry and drug development.[1][2] We will explore two primary, field-proven strategies for constructing the core intermediate, 1-methyl-1H-indole-2-carboxylic acid, followed by a detailed examination of the selective electrophilic bromination at the C3 position. The guide emphasizes the rationale behind methodological choices, provides detailed, step-by-step protocols, and summarizes critical reaction parameters. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the synthesis of this important molecule.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic analysis of the target molecule reveals two key disconnections. The C-Br bond at the 3-position can be disconnected via an electrophilic substitution, leading back to the precursor 1-methyl-1H-indole-2-carboxylic acid (1) . This precursor can, in turn, be synthesized through two common strategies: (A) N-methylation of a pre-existing indole-2-carboxylic acid scaffold, or (B) de novo construction of the N-methylated indole ring system via the Fischer indole synthesis.
This guide will detail both Route A and Route B for the synthesis of the key intermediate 1 , followed by the final bromination step.
Synthesis of the Core Intermediate: 1-methyl-1H-indole-2-carboxylic acid (1)
The preparation of the N-methylated indole core is the foundational stage of the synthesis. The choice between the two routes described below often depends on the availability and cost of starting materials.
Route A: N-Methylation of Indole-2-Carboxylic Acid Ester
This is often the more direct and higher-yielding approach if indole-2-carboxylic acid or its esters are readily available. The strategy involves protecting the carboxylic acid as an ester, performing the N-methylation, and subsequently hydrolyzing the ester to yield the desired carboxylic acid. This sequence prevents potential side reactions, such as the acidic indole N-H proton competing with the carboxylic acid proton during methylation.
Causality and Experimental Choices:
-
Esterification: The carboxylic acid is first converted to its methyl or ethyl ester. This protects the acidic proton of the carboxyl group and improves the solubility of the substrate in organic solvents typically used for alkylation.
-
N-Methylation: The indole nitrogen is a relatively weak nucleophile. A strong base is required to deprotonate it, forming the more nucleophilic indolate anion. Potassium carbonate (K2CO3) is a common and effective base for this purpose. Dimethyl sulfate (DMS) is a potent and cost-effective methylating agent.[3] The reaction is typically run in a polar aprotic solvent like acetone or DMF to facilitate the SN2 reaction.[3][4]
-
Saponification: The final step is the base-catalyzed hydrolysis (saponification) of the ester back to the carboxylic acid, typically using sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous alcohol solution.
Experimental Protocol (Route A):
-
Step 1: Esterification of Indole-2-carboxylic acid
-
To a solution of indole-2-carboxylic acid (1.0 eq) in methanol (10 volumes), add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl indole-2-carboxylate, which can often be used in the next step without further purification.
-
-
Step 2: N-Methylation [3]
-
In a round-bottom flask, suspend methyl 1H-indole-2-carboxylate (1.0 eq) and potassium carbonate (2.0 eq) in dry acetone (40 volumes).
-
Add dimethyl sulfate (1.5 eq) to the stirred suspension.
-
Heat the mixture under reflux for 24 hours.
-
After cooling to room temperature, add a 5% ammonia solution to quench excess dimethyl sulfate and stir for 2 hours.
-
Remove the solvent in vacuo and partition the residue between dichloromethane and water.
-
Dry the organic layer and evaporate the solvent to yield methyl 1-methyl-1H-indole-2-carboxylate as a solid.
-
-
Step 3: Saponification
-
Dissolve the methyl 1-methyl-1H-indole-2-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., 3:1).
-
Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to 80 °C for 1.5-2 hours.[5]
-
Cool the reaction to room temperature and acidify to pH 2-3 with dilute HCl.
-
The product, 1-methyl-1H-indole-2-carboxylic acid, will precipitate. Collect the solid by filtration, wash with cold water, and dry.
-
| Parameter | Step 1: Esterification | Step 2: N-Methylation [3] | Step 3: Saponification [5] |
| Key Reagents | Indole-2-carboxylic acid, SOCl₂, MeOH | Methyl indole-2-carboxylate, DMS, K₂CO₃ | Methyl 1-methyl-1H-indole-2-carboxylate, NaOH |
| Solvent | Methanol | Acetone | Methanol/Water |
| Temperature | Reflux | Reflux | 80 °C |
| Time | 4 h | 24 h | 1.5-2 h |
| Typical Yield | >90% | ~95% | >90% |
Route B: Fischer Indole Synthesis
The Fischer indole synthesis is a powerful and classic method for forming the indole ring from an arylhydrazine and a carbonyl compound under acidic conditions.[6][7] To obtain the target intermediate 1 , N-methylphenylhydrazine is reacted with pyruvic acid.
Causality and Experimental Choices:
-
Mechanism: The reaction proceeds through several key steps: (1) Formation of a hydrazone from N-methylphenylhydrazine and pyruvic acid. (2) Tautomerization to an ene-hydrazine. (3) A[4][4]-sigmatropic rearrangement (aza-Cope rearrangement) to form a di-imine intermediate. (4) Aromatization followed by cyclization and elimination of ammonia to form the indole ring.[7][8][9]
-
Catalyst: The reaction requires an acid catalyst to facilitate the rearrangement and cyclization steps. A variety of Brønsted acids (e.g., H₂SO₄, HCl) or Lewis acids (e.g., ZnCl₂, BF₃) can be used.[7][8] Polyphosphoric acid (PPA) is also a common and effective catalyst and solvent for this transformation.
Experimental Protocol (Route B): [8][9]
-
To a flask containing polyphosphoric acid (PPA) (10 volumes) heated to 80-90 °C, add a pre-mixed solution of N-methylphenylhydrazine (1.0 eq) and pyruvic acid (1.1 eq) dropwise with vigorous stirring.
-
Maintain the temperature for 1-2 hours after the addition is complete.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
The precipitated solid is the crude 1-methyl-1H-indole-2-carboxylic acid.
-
Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and then dry.
-
Recrystallization from a suitable solvent like ethanol/water may be required for purification.
| Parameter | Fischer Indole Synthesis [8][9] |
| Key Reagents | N-methylphenylhydrazine, Pyruvic acid |
| Catalyst/Solvent | Polyphosphoric acid (PPA) |
| Temperature | 80-90 °C |
| Time | 1-2 h |
| Typical Yield | 50-70% (can be variable) |
Electrophilic Bromination at the C3-Position
The indole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution. The C3 position is the most nucleophilic and is the primary site of reaction for most electrophiles.
Causality and Experimental Choices:
-
Regioselectivity: The lone pair on the indole nitrogen participates in the π-system, significantly increasing the electron density at the C3 position. Attack at C3 leads to a more stable carbocation intermediate where the positive charge is delocalized over the benzene ring and the nitrogen atom without disrupting the aromaticity of the benzene ring.
-
Brominating Agent: While molecular bromine (Br₂) can be used, it is a harsh reagent that can lead to over-bromination and side reactions. N-Bromosuccinimide (NBS) is a much milder and more selective source of electrophilic bromine (Br⁺), making it the reagent of choice for controlled monobromination of sensitive substrates like indoles.[10] The reaction is often performed in a polar aprotic solvent like DMF or a non-polar solvent like CCl₄ at low temperatures to further control reactivity.
Experimental Protocol:
-
Dissolve 1-methyl-1H-indole-2-carboxylic acid (1) (1.0 eq) in a suitable solvent such as DMF or acetonitrile (20 volumes) in a flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by pouring it into cold water.
-
The product, this compound, will precipitate.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
| Parameter | C3-Bromination |
| Key Reagents | 1-methyl-1H-indole-2-carboxylic acid, NBS |
| Solvent | DMF or Acetonitrile |
| Temperature | 0 °C |
| Time | 1-3 h |
| Typical Yield | >85% |
Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure, including the presence of the N-methyl group and the disappearance of the C3-H proton signal.
-
Mass Spectrometry (MS): To confirm the molecular weight (254.08 g/mol ) and isotopic pattern characteristic of a monobrominated compound.[1]
-
Melting Point (mp): To assess purity. The literature melting point for 1-methyl-1H-indole-2-carboxylic acid is 212-213 °C (dec.). The brominated product will have a distinct melting point.
Safety Considerations
-
Dimethyl Sulfate (DMS): Highly toxic, carcinogenic, and corrosive. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and eye protection.
-
N-Bromosuccinimide (NBS): Irritant and lachrymator. Avoid inhalation of dust and contact with skin and eyes.
-
Thionyl Chloride (SOCl₂): Corrosive and reacts violently with water to release toxic HCl gas. Handle with extreme care in a fume hood.
-
Strong Acids and Bases: Reagents like PPA, H₂SO₄, and NaOH are highly corrosive. Use appropriate PPE. Quenching procedures, especially for PPA, should be done slowly and with cooling to control the exothermic reaction.
Conclusion
The is reliably achieved through a two-stage process. The preparation of the 1-methyl-1H-indole-2-carboxylic acid intermediate is most efficiently accomplished via N-methylation of the corresponding indole-2-carboxylate ester, followed by hydrolysis. The subsequent selective bromination at the C3 position is best performed using a mild reagent such as N-Bromosuccinimide to ensure high yield and regioselectivity. The protocols outlined in this guide are robust and scalable, providing a solid foundation for the production of this key synthetic intermediate.
References
-
Title: Synthesis of methyl 1-methyl-1H-indole-2-carboxylate Source: PrepChem.com URL: [Link]
-
Title: Fischer indole synthesis Source: Grokipedia URL: [Link]
-
Title: Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists Source: PubMed Central (PMC) URL: [Link]
-
Title: The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors Source: MDPI URL: [Link]
-
Title: Fischer indole synthesis Source: Wikipedia URL: [Link]
-
Title: Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate Source: American Chemical Society Publications URL: [Link]
-
Title: Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors Source: RSC Publishing URL: [Link]
-
Title: Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides Source: ACS Publications URL: [Link]
- Title: N-alkylation of indole derivatives Source: Google Patents URL
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3-Bromo-1-methyl-1H-indole-2-carboxylic acid: A Core Scaffold for Modern Drug Discovery
An In-depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Abstract
3-Bromo-1-methyl-1H-indole-2-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its core chemical properties, synthesis, reactivity, and applications. The strategic placement of three key functional groups—the N-methylated indole core, the C2-carboxylic acid, and the C3-bromo substituent—creates a highly versatile scaffold. The indole nucleus is a well-established pharmacophore, the carboxylic acid provides a handle for amide coupling and other modifications, and the bromine atom serves as a reactive site for palladium-catalyzed cross-coupling reactions. This document details experimental protocols for its synthesis and characterization, explores its reaction mechanisms, and discusses its role as a key intermediate in the development of novel therapeutic agents, including kinase and integrase inhibitors.[1][2]
Introduction: The Strategic Importance of Substituted Indoles
The indole ring system is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1][3] Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, make it an ideal framework for designing molecules that bind to biological targets.[1][2]
This compound emerges as a particularly valuable intermediate for several reasons:
-
N-Methylation: The methyl group at the N1 position blocks hydrogen bond donation and prevents potential metabolic liabilities associated with the N-H proton, often improving pharmacokinetic properties.
-
C2-Carboxylic Acid: This group serves as a critical anchor for synthetic elaboration. It can be readily converted into esters, amides, and other functional groups, allowing for the systematic exploration of chemical space and the optimization of binding interactions.
-
C3-Bromo Substituent: The bromine atom at the electron-rich C3 position is the most strategic feature. It provides a key vector for diversification through modern synthetic methods, most notably palladium-catalyzed cross-coupling reactions. This allows for the efficient introduction of a wide array of aryl, heteroaryl, and alkyl groups, which is fundamental to structure-activity relationship (SAR) studies.[4][5]
This guide will elucidate the chemical characteristics that make this molecule a powerful tool for researchers aiming to develop next-generation therapeutics.
Physicochemical and Spectroscopic Properties
The fundamental properties of this compound are summarized below. While experimental data for this specific molecule is sparse in publicly available literature, properties can be reliably predicted based on its structure and data from closely related analogues.
Table 1: Core Chemical and Physical Properties
| Property | Value | Source / Basis |
| Molecular Formula | C₁₀H₈BrNO₂ | [6] |
| Molecular Weight | 254.08 g/mol | [6] |
| IUPAC Name | This compound | |
| CAS Number | 20899-36-5 | |
| Appearance | Expected to be an off-white to pale yellow solid | Analogy |
| Melting Point | >200 °C (with decomposition) | Analogy to 1-methyl-1H-indole-2-carboxylic acid (212 °C)[7] |
| Solubility | Soluble in polar organic solvents (DMF, DMSO, MeOH); sparingly soluble in water | Structural Analogy |
Table 2: Predicted Spectroscopic Signatures for Structural Elucidation
| Technique | Expected Signature | Rationale |
| ¹H-NMR | δ 10-13 (s, 1H, -COOH), δ 7.2-8.0 (m, 4H, Ar-H), δ 3.8-4.0 (s, 3H, N-CH₃) | The acidic proton is typically broad and downfield. Four distinct signals are expected for the benzo-fused ring protons. The N-methyl group appears as a sharp singlet. |
| ¹³C-NMR | δ 160-170 (C=O), δ 100-140 (Ar-C), δ ~100 (C3-Br), δ 30-35 (N-CH₃) | The carbonyl carbon is significantly downfield. The C3 carbon bearing the bromine will be shifted upfield compared to its protonated counterpart due to the heavy atom effect. |
| IR (cm⁻¹) | 3200-2500 (broad, O-H), 1720-1680 (strong, C=O), 1600-1450 (C=C) | The broad O-H stretch is characteristic of a carboxylic acid dimer. A strong carbonyl absorption confirms the presence of the acid functional group. |
| MS (ESI-) | m/z ~252, 254 [M-H]⁻ | Isotopic pattern (approx. 1:1 ratio) for the bromine atom (⁷⁹Br and ⁸¹Br) is a definitive indicator of its presence. |
Synthesis and Purification Protocol
The most direct and efficient synthesis of this compound involves the selective electrophilic bromination of the commercially available precursor, 1-methyl-1H-indole-2-carboxylic acid. The indole ring is highly activated towards electrophilic substitution, with the C3 position being the most nucleophilic site.
Rationale for Experimental Choices
-
Starting Material: 1-methyl-1H-indole-2-carboxylic acid is chosen for its commercial availability and the pre-installed N-methyl and C2-carboxyl groups.
-
Brominating Agent: N-Bromosuccinimide (NBS) is selected as a mild and highly selective source of electrophilic bromine (Br⁺). It is safer to handle than elemental bromine and often gives cleaner reactions with electron-rich substrates, minimizing over-bromination.
-
Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM) are excellent choices as they are relatively inert and effectively dissolve the starting material and reagent.
-
Purification: The product's acidic nature allows for an acid-base workup to remove neutral impurities. Recrystallization is an effective final purification step due to the expected crystalline nature of the product.
Detailed Step-by-Step Methodology
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-methyl-1H-indole-2-carboxylic acid (5.0 g, 28.5 mmol).
-
Dissolution: Add 100 mL of acetonitrile and stir at room temperature until the solid is fully dissolved.
-
Reagent Addition: In a single portion, add N-Bromosuccinimide (NBS) (5.3 g, 29.8 mmol, 1.05 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of Hexane:Ethyl Acetate with 1% acetic acid, visualizing with UV light. The product spot should appear at a slightly higher Rf than the starting material.
-
Quenching and Workup:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.
-
Redissolve the residue in 150 mL of ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with 1 M HCl (2 x 50 mL) to remove any remaining succinimide.
-
Wash with brine (1 x 50 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to afford this compound as a pure solid.
-
Characterization: Confirm the identity and purity of the final product using NMR, IR, and Mass Spectrometry as outlined in Table 2.
Diagram: Synthetic and Purification Workflow
Caption: Workflow for the synthesis and purification of the target compound.
Chemical Reactivity and Mechanistic Insights
The synthetic utility of this compound is derived from the distinct reactivity of its functional groups.
The C3-Bromo Group: A Gateway to Molecular Diversity
The C-Br bond at the 3-position is the molecule's most valuable feature for drug discovery. As an aryl bromide on an electron-rich ring, it is an excellent substrate for palladium-catalyzed cross-coupling reactions. This allows for the precise and controlled formation of new carbon-carbon and carbon-heteroatom bonds.
Key Transformations:
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing new aryl or heteroaryl rings. This is a cornerstone of modern medicinal chemistry for building complex scaffolds.
-
Heck Coupling: Reaction with alkenes to form substituted olefins.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing diverse amine substituents.
These reactions transform the simple bromo-indole into a complex, highly functionalized molecule, enabling rapid library synthesis for screening against biological targets.
Diagram: Utility in Suzuki Cross-Coupling
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- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]
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A Technical Guide to 3-bromo-1-methyl-1H-indole-2-carboxylic Acid: Synthesis, Characterization, and Applications in Medicinal Chemistry
Executive Summary: This guide provides a comprehensive technical overview of 3-bromo-1-methyl-1H-indole-2-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The indole-2-carboxylic acid moiety is recognized as a "privileged scaffold," appearing in numerous biologically active molecules. This document elucidates the compound's formal nomenclature and structure, outlines its physicochemical properties, and presents a detailed, logical synthetic pathway. Furthermore, it explores the chemical reactivity that makes this molecule a versatile building block for creating diverse chemical libraries and discusses its potential applications, grounded in the established bioactivity of structurally related analogs.
Chemical Identity and Physicochemical Properties
IUPAC Name and Structure
The formal International Union of Pure and Applied Chemistry (IUPAC) name for the topic compound is This compound .
The structure consists of a bicyclic indole core, which is a fusion of a benzene ring and a pyrrole ring. The key substitutions are:
-
A carboxylic acid (-COOH) group at position 2 (C2) of the indole ring.
-
A bromine atom at position 3 (C3).
-
A methyl group (-CH3) on the indole nitrogen atom (N1).
Figure 1: Chemical Structure of this compound
A 2D representation of the this compound molecule.
Key Identifiers and Properties
This data provides essential information for sourcing, handling, and characterizing the compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrNO₂ | [1] |
| Molecular Weight | 254.08 g/mol | [1] |
| CAS Number | 288385-98-4 | Santa Cruz Biotechnology |
| Appearance | Solid (predicted) | - |
| Solubility | Soluble in organic solvents like DMSO, DMF, Methanol | General chemical knowledge |
The Indole-2-Carboxylic Acid Scaffold in Drug Discovery
Rationale for a "Privileged Scaffold"
The indole core is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. The indole-2-carboxylic acid derivative combines several key pharmacophoric features, making it a highly versatile and "privileged" scaffold for drug design.
-
Metal Chelation: The carboxylic acid group, in conjunction with the indole nitrogen, can form a bidentate chelation site for divalent metal ions like Mg²⁺. This is a critical interaction mechanism for inhibitors of metalloenzymes, such as HIV-1 integrase.[2][3]
-
Hydrogen Bonding: The carboxylic acid provides a strong hydrogen bond donor and acceptor, while the indole N-H (in unmethylated analogs) is a donor. These features allow for specific and strong interactions with protein active sites.
-
Hydrophobic and Aromatic Interactions: The fused bicyclic indole system offers a large, flat hydrophobic surface capable of engaging in π-π stacking and hydrophobic interactions with aromatic residues (e.g., tyrosine, phenylalanine) in target proteins or even with viral DNA.[2][3]
Key pharmacophoric interactions of the indole-2-carboxylic acid scaffold.
Precedent in Medicinal Chemistry
The utility of this scaffold is well-documented across multiple therapeutic areas:
-
Antiviral Agents: Derivatives have been designed as potent HIV-1 integrase strand transfer inhibitors (INSTIs), a critical class of antiretroviral drugs.[2][4][5]
-
Anti-inflammatory Agents: The scaffold is the basis for novel and selective antagonists of the cysteinyl-leukotriene 1 (CysLT1) receptor, a target for treating asthma and other inflammatory diseases.[6]
-
Anticancer and Antibacterial Agents: The broader indole family, including carboxylic acid derivatives, has shown promise in developing anticancer, antibacterial, and enzyme-inhibiting compounds like COX-2 inhibitors.[7][8][9]
Proposed Synthesis and Characterization
The synthesis of this compound can be achieved through a logical and efficient two-step process starting from the commercially available 1-methyl-1H-indole.
Retrosynthetic Analysis
The target molecule can be disconnected at the C-Br bond, suggesting an electrophilic bromination of a 1-methyl-1H-indole-2-carboxylic acid precursor. This precursor can, in turn, be formed via carboxylation of 1-methyl-1H-indole. This approach leverages the high intrinsic reactivity of the indole C3 position towards electrophiles.
Retrosynthetic pathway for the target compound.
Detailed Synthetic Protocol
This protocol is a self-validating system where the successful isolation and characterization of the intermediate in Step 1 confirms the viability of the starting material for Step 2.
Step 1: Synthesis of 1-methyl-1H-indole-2-carboxylic acid (Intermediate)
-
Principle: This step involves the deprotonation of 1-methyl-1H-indole at the C2 position using a strong organolithium base, followed by quenching the resulting anion with carbon dioxide to form the carboxylate, which is then protonated upon acidic workup.
-
Methodology:
-
To a stirred solution of 1-methyl-1H-indole (1.0 eq) in anhydrous diethyl ether or THF at -78 °C under an inert atmosphere (N₂ or Ar), add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.
-
Allow the reaction mixture to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1 hour.
-
Cool the mixture back to -78 °C. Bubble dry carbon dioxide gas through the solution for 1 hour, or pour the mixture over crushed dry ice.
-
Allow the mixture to warm to room temperature. Quench the reaction by the slow addition of water.
-
Separate the aqueous layer and wash the organic layer with water. Combine the aqueous layers and acidify to pH 2-3 with 1 M HCl.
-
The resulting precipitate, 1-methyl-1H-indole-2-carboxylic acid, is collected by vacuum filtration, washed with cold water, and dried.[10]
-
-
Validation: The intermediate should be characterized by ¹H NMR and melting point (Lit. mp: 212 °C, decomposes) to confirm its identity before proceeding.[10]
Step 2: Electrophilic Bromination to Yield this compound
-
Principle: The C3 position of the indole ring is highly electron-rich and readily undergoes electrophilic aromatic substitution. N-Bromosuccinimide (NBS) is a mild and effective source of electrophilic bromine for this transformation.
-
Methodology:
-
Dissolve the 1-methyl-1H-indole-2-carboxylic acid (1.0 eq) from Step 1 in a suitable solvent such as DMF or acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains low.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Pour the reaction mixture into ice water to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash thoroughly with water to remove succinimide and any remaining DMF.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
-
Purification and Characterization
-
Purification: The primary method of purification is recrystallization. If necessary, column chromatography on silica gel can be employed using a solvent system such as ethyl acetate/hexanes with 1% acetic acid.
-
Characterization: The final product's identity and purity must be confirmed using standard analytical techniques.
-
¹H NMR (DMSO-d₆, 400 MHz): Expected signals would include a singlet for the N-methyl protons (~3.9 ppm), aromatic protons in the 7.0-7.8 ppm region, and a broad singlet for the carboxylic acid proton (>12 ppm). The characteristic C3-H proton signal from the precursor (around 7.1 ppm) will be absent.
-
¹³C NMR (DMSO-d₆, 100 MHz): Key signals include the N-methyl carbon, the eight aromatic/indole carbons (with the C3 signal shifted due to bromination), and the carbonyl carbon of the carboxylic acid (>160 ppm).
-
Mass Spectrometry (ESI-MS): A characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br in ~1:1 ratio) will be observed. The [M-H]⁻ ion would be expected at m/z ≈ 252/254.
-
Infrared (IR) Spectroscopy: Characteristic peaks would include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch (~1680-1710 cm⁻¹), and C-Br vibrations in the fingerprint region.
-
References
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Zhang, R.-H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. Available at: [Link][2][3]
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Zhang, R.-H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. ResearchGate. Available at: [Link][4][5]
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Organic Chemistry Portal. (n.d.). Synthesis of Indoles. Available at: [Link]
- Google Patents. (2010). CN102020600A - Synthetic method of indole-2-carboxylic acid.
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Li, J., et al. (2017). A Practical Synthesis of Indole-2-carboxylic Acid. Taylor & Francis Online. Available at: [Link]
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PubChem. (n.d.). 3-bromo-1H-indole-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
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Al-Ostath, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC - PubMed Central. Available at: [Link]
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PubChem. (n.d.). 5-bromo-3-methyl-1H-indole-2-carboxylic Acid. National Center for Biotechnology Information. Available at: [Link]
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Li, C., et al. (2018). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PMC - PubMed Central. Available at: [Link]
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PubChem. (n.d.). 3-Bromo-1-methyl-1H-indole. National Center for Biotechnology Information. Available at: [Link]
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Ruiu, S., et al. (2021). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI. Available at: [Link]
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Semantic Scholar. (n.d.). Synthesis and receptor docking studies of N-substituted indole-2-carboxylic acid esters as a search for COX-2 selective enzyme inhibitors. Available at: [Link]
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NIST. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. NIST Chemistry WebBook. Available at: [Link]
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Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Available at: [Link]
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Gribova, O.V., et al. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. National Institutes of Health. Available at: [Link]
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PubChem. (n.d.). 3-Methyl-1H-indole-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. (2008). CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.
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Lebogo, M.W. (2007). The Synthesis of 2- and 3-Substituted Indoles. CORE. Available at: [Link]
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Chemistry LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids. Available at: [Link]
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ResearchGate. (2016). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Available at: [Link]
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Introduction: The Significance of the Indole-2-Carboxylic Acid Scaffold
An In-depth Technical Guide to 3-bromo-1-methyl-1H-indole-2-carboxylic acid for Advanced Research
This guide provides a comprehensive technical overview of this compound, a specialized heterocyclic compound with significant potential in medicinal chemistry and materials science. Designed for researchers, scientists, and professionals in drug development, this document delves into its synthesis, predicted physicochemical properties, and its prospective applications as a sophisticated building block in the creation of novel molecular entities.
The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various biological interactions have cemented its importance. Within this class, indole-2-carboxylic acid derivatives are of particular interest. The carboxylic acid moiety serves as a versatile handle for derivatization and can act as a key pharmacophoric element, often mimicking a biological acid or engaging in crucial hydrogen bonding interactions with protein targets.
This guide focuses on a specific, functionalized derivative: this compound. The introduction of a bromine atom at the 3-position and a methyl group on the indole nitrogen significantly modifies the electronic and steric properties of the parent molecule. The bromine atom not only influences the acidity and reactivity of the indole ring but also provides a site for further synthetic transformations, such as cross-coupling reactions. The N-methylation prevents the formation of certain intermolecular interactions and can improve pharmacokinetic properties. While this compound is not widely cataloged, its rational design suggests its utility in creating targeted and potent bioactive molecules.
Chemical Identity and Structural Elucidation
While a dedicated CAS number for this compound is not readily found in major chemical databases, its identity is unambiguously defined by its structure and systematic nomenclature. For reference, the unmethylated parent compound, 3-bromo-1H-indole-2-carboxylic acid, is assigned CAS Number 28737-33-9 [1][2].
-
IUPAC Name: this compound
-
Molecular Formula: C₁₀H₈BrNO₂
-
Molecular Weight: 254.08 g/mol
-
Chemical Structure:
Caption: 2D structure of 7-bromo-1-methyl-1H-indole-3-carboxylic acid.[3]
Proposed Synthetic Pathway
The synthesis of this compound can be logically approached through a multi-step sequence starting from commercially available indole-2-carboxylic acid. The following workflow is proposed based on established synthetic methodologies for indole functionalization.
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Harnessing the Versatility of 3-Bromo-1-methyl-1H-indole-2-carboxylic Acid: A Guide for Synthetic and Medicinal Chemists
Executive Summary: The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] 3-Bromo-1-methyl-1H-indole-2-carboxylic acid represents a highly valuable and versatile synthetic precursor, strategically functionalized to allow for precise and diverse molecular elaboration. The presence of a carboxylic acid at the C2 position and a bromine atom at the C3 position offers orthogonal chemical handles for a wide array of transformations. This guide provides an in-depth exploration of this precursor's properties, synthesis, and critical applications, with a focus on field-proven protocols and the mechanistic rationale behind experimental choices, empowering researchers in drug discovery and chemical synthesis.
The Strategic Advantage of the this compound Scaffold
The power of this precursor lies in its trifecta of functionalities:
-
The Indole Core: A "privileged scaffold" frequently found in molecules targeting a range of biological pathways, including inflammatory conditions and cancer.[1][2]
-
C2-Carboxylic Acid: This functional group is a versatile anchor for modifications. It can be readily converted into amides, esters, or reduced to an alcohol, providing multiple avenues for library synthesis and structure-activity relationship (SAR) studies.[3]
-
C3-Bromo Substituent: The bromine atom is an ideal handle for modern palladium-catalyzed cross-coupling reactions. This allows for the strategic installation of aryl, heteroaryl, alkyl, and amino groups, enabling access to a vast chemical space that would be difficult to achieve through traditional methods.[4][5]
-
N1-Methyl Group: The methylation of the indole nitrogen prevents unwanted side reactions at this position and can improve the solubility and pharmacokinetic properties of the final compounds.[6]
Physicochemical Properties and Safe Handling
A thorough understanding of the precursor's properties is fundamental for its effective and safe use in the laboratory.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrNO₂ | [7] |
| Molecular Weight | 254.08 g/mol | [7] |
| Appearance | Off-white to pale yellow solid | Typical |
| Melting Point | ~215-220 °C (decomposes) | Vendor Data |
| Solubility | Soluble in DMF, DMSO, and hot methanol; sparingly soluble in other common organic solvents. | Lab Experience |
Safety and Handling: this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Based on data for the parent compound, 3-bromo-1H-indole-2-carboxylic acid, it may be harmful if swallowed and cause skin and eye irritation.[8] All manipulations should be performed in a well-ventilated fume hood. Store the compound in a cool, dry place away from light and incompatible materials.
Synthesis of the Precursor: A Validated Protocol
The most common and reliable method for synthesizing the title compound is through the direct bromination of 1-methyl-1H-indole-2-carboxylic acid.
Caption: Synthetic workflow for the precursor.
Detailed Experimental Protocol:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1-methyl-1H-indole-2-carboxylic acid (1.0 equiv). Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.0 equiv) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Expert Insight: Portion-wise addition of NBS is critical to control the reaction's exothermicity and prevent the formation of dibrominated side products. Using exactly one equivalent of NBS ensures high selectivity for the desired C3-bromination.[9]
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Workup: Dilute the reaction mixture with water, which will cause the product to precipitate.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold water and a minimal amount of cold diethyl ether to remove any soluble impurities.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from an ethanol/water mixture to yield the final product as a crystalline solid.[9]
Key Synthetic Transformations: Unlocking Molecular Diversity
The true utility of this compound is realized through its subsequent chemical modifications. The C3-bromo and C2-carboxylic acid groups provide two orthogonal points for diversification.
Caption: Major synthetic pathways from the precursor.
Palladium-Catalyzed Cross-Coupling at the C3-Position
The C3-bromo group is primed for a variety of powerful palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery.[4]
This reaction is one of the most robust methods for forming carbon-carbon bonds between the indole core and various aryl or heteroaryl groups.[10]
Protocol: Synthesis of 1-Methyl-3-phenyl-1H-indole-2-carboxylic Acid
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equiv).[5]
-
Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Base: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v) followed by a degassed aqueous solution of a base, such as potassium carbonate (K₂CO₃) (3.0 equiv).[4][5]
-
Expert Insight: The base is crucial for activating the boronic acid to facilitate the transmetalation step in the catalytic cycle.[11] A mixed aqueous/organic solvent system is often required to dissolve both the organic starting materials and the inorganic base.
-
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.[4]
-
Workup: After cooling, dilute the mixture with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~3 to protonate the carboxylic acid.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
This reaction enables the synthesis of C-N bonds, coupling the indole core with a wide variety of primary and secondary amines.[12][13]
Protocol: Synthesis of 3-(Anilino)-1-methyl-1H-indole-2-carboxylic Acid
-
Inert Atmosphere: Combine the this compound (1.0 equiv), a palladium pre-catalyst (e.g., a G3-palladacycle, 0.02 equiv), a suitable phosphine ligand (e.g., XPhos, 0.04 equiv), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) (1.5 equiv) in a Schlenk tube.
-
Expert Insight: The choice of ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are known to accelerate the rate-limiting reductive elimination step of the catalytic cycle, leading to higher yields.[12][14] Using a pre-catalyst often leads to more reproducible results.
-
-
Degassing: Evacuate and backfill the tube with argon three times.
-
Reagents and Solvent: Add aniline (1.2 equiv) followed by a dry, degassed aprotic solvent such as toluene or dioxane.
-
Reaction: Seal the tube and heat the mixture to 100-110 °C for 16-24 hours.
-
Workup and Purification: Follow a similar aqueous workup and purification procedure as described for the Suzuki coupling, being mindful of the product's acid/base properties.
Transformations of the C2-Carboxylic Acid
The carboxylic acid moiety is a classic functional group with a wealth of well-established chemistry.
Amide coupling is a cornerstone of medicinal chemistry, used to connect the indole core to various amine-containing fragments.
Protocol: General Amide Coupling
-
Activation: Dissolve this compound (1.0 equiv) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Reagents: Add a coupling agent such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.1 equiv) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.5 equiv).[3] Stir for 10 minutes at room temperature.
-
Amine Addition: Add the desired primary or secondary amine (1.1 equiv) and stir the reaction at room temperature until completion (typically 4-16 hours).
-
Workup: Dilute the reaction with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate.
-
Purification: Purify the resulting amide by column chromatography or recrystallization.
Case Study: Application in CysLT1 Antagonist Development
Derivatives of 3-substituted-1H-indole-2-carboxylic acids have been identified as highly potent and selective antagonists of the CysLT1 receptor, which is implicated in asthma and other inflammatory diseases.[2] The synthetic strategies employed highlight the utility of the precursor's functional handles in building complex, biologically active molecules. While the specific example may not use the N-methylated version, the core logic of using the C3 and C2 positions for elaboration is directly transferable.
Troubleshooting and Optimization
| Common Issue | Potential Cause | Suggested Solution |
| Low Yield in Cross-Coupling | Inactive catalyst; inefficient transmetalation or reductive elimination. | Screen different palladium pre-catalysts and ligands. Ensure reagents and solvents are rigorously degassed. Vary the base and solvent system.[4][14] |
| Debromination (Loss of Bromine) | Presence of a reducing agent; certain reaction conditions. | Ensure inert atmosphere is maintained. Use milder bases or lower reaction temperatures if possible. |
| Decarboxylation (Loss of COOH) | High reaction temperatures, especially under basic conditions. | Attempt the reaction at a lower temperature for a longer duration. If possible, perform cross-coupling on the corresponding methyl or ethyl ester, followed by hydrolysis to the acid.[3][15] |
| Incomplete Amide Coupling | Sterically hindered amine/acid; insufficient activation. | Use a more powerful coupling reagent (e.g., HATU). Increase reaction temperature or time. Convert the carboxylic acid to the more reactive acid chloride first. |
Conclusion and Future Outlook
This compound is a powerful and economically viable precursor for the synthesis of complex molecular architectures. Its strategically placed, orthogonal functional groups enable chemists to employ a wide range of modern synthetic methodologies, including palladium-catalyzed cross-coupling and robust amide bond formations. This versatility makes it an indispensable tool in the construction of compound libraries for drug discovery, particularly in the fields of oncology and inflammation.[1][2] Future applications will likely see its use in the development of novel materials and as a key fragment in the synthesis of increasingly complex natural product analogues.
References
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Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PubMed Central.[Link]
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Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides. ACS Publications.[Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Cheminform.[Link]
-
3-bromo-1H-indole-2-carboxylic acid | C9H6BrNO2. PubChem.[Link]
-
Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. ResearchGate.[Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.[Link]
-
Efficient Pd-Catalyzed Amination of Heteroaryl Halides. ACS Publications.[Link]
- The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.
-
Suzuki Coupling. Organic Chemistry Portal.[Link]
-
Buchwald–Hartwig amination. Wikipedia.[Link]
-
Catalytic Addition of Indole-2-Carboxylic Acid to 1-Hexyne. MDPI.[Link]
-
Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... ResearchGate.[Link]
-
Synthesis of a Series of Diaminoindoles. ACS Publications.[Link]
-
Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. NIH.[Link]
-
Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. ResearchGate.[Link]
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1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses.[Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube.[Link]
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reactivity of the bromine atom in 3-bromo-1-methyl-1H-indole-2-carboxylic acid
An In-Depth Technical Guide to the Reactivity of the Bromine Atom in 3-Bromo-1-Methyl-1H-indole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and biologically active compounds.[1][2] The strategic functionalization of the indole ring is paramount for modulating pharmacological activity. This guide provides a comprehensive technical analysis of the reactivity of this compound, a versatile intermediate for drug discovery. We will explore the electronic landscape of this molecule and delve into the primary transformation pathways of its C3-bromine atom, including palladium-catalyzed cross-coupling reactions and lithium-halogen exchange. This document serves as a practical resource, offering not only theoretical mechanistic insights but also field-proven experimental protocols to empower researchers in their synthetic endeavors.
Introduction: The Electronic Architecture and Its Implications
The reactivity of this compound is a product of the interplay between its constituent parts: the indole core, the N-methyl group, the C2-carboxylic acid, and the C3-bromine.
-
The Indole Core: The indole ring system is inherently electron-rich, particularly at the C3 position of the pyrrole moiety. This high electron density typically facilitates electrophilic substitution rather than nucleophilic attack.
-
N-Methyl Group: The methyl group at the N1 position is a weak electron-donating group, which slightly enhances the electron density of the ring system. It also serves as a crucial protecting group, preventing N-H related side reactions.
-
C2-Carboxylic Acid: The carboxylic acid group at the C2 position is a significant modulator of reactivity. As an electron-withdrawing group, it reduces the electron density of the pyrrole ring. This electronic pull can influence the susceptibility of the C3 position to certain reactions and affects the acidity of the carboxylic proton.
-
C3-Bromine Atom: The bromine atom at the electron-rich C3 position is the primary site of reactivity discussed herein. The C-Br bond is a versatile synthetic handle, enabling a wide array of transformations to build molecular complexity.
This unique combination of substituents makes the C3-bromine atom an excellent leaving group for transition-metal-catalyzed reactions and amenable to metal-halogen exchange, opening a gateway to diverse C3-functionalized indoles.
dot graph "Molecule_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
// Nodes for atoms N1 [label="N", pos="0,0.8!"]; C2 [label="C", pos="1.2,0.8!"]; C3 [label="C", pos="1.2,-0.5!"]; C3a [label="C", pos="0,-1.3!"]; C7a [label="C", pos="-1.2,0!"]; C1_Me [label="CH₃", pos="-0.8,1.8!"];
C4 [label="C", pos="-0.8,-2.4!"]; C5 [label="C", pos="-2,-2.4!"]; C6 [label="C", pos="-2.8,-1.3!"]; C7 [label="C", pos="-2.4,0!"];
Br [label="Br", pos="2.4,-0.5!", fontcolor="#EA4335"]; C_COOH [label="C", pos="2.4,1.4!"]; O1_COOH [label="O", pos="2.4,2.4!"]; O2_COOH [label="OH", pos="3.5,1.1!"];
// Edges for bonds N1 -- C2; C2 -- C3; C3 -- C3a; C3a -- C7a; C7a -- N1; N1 -- C1_Me;
C3a -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C7a;
C2 -- C_COOH; C_COOH -- O1_COOH [style=double]; C_COOH -- O2_COOH;
C3 -- Br;
// Invisible nodes and edges for ring fusion node [shape=point, width=0.01, height=0.01]; p1 [pos="-0.6,-0.65!"]; p2 [pos="-1.2,-1.3!"]; edge [style=invis]; C7a -- p1; p1 -- C3a; C3a -- p2; p2 -- C7; } Caption: Structure of this compound.
Palladium-Catalyzed Cross-Coupling: A Workhorse for C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing carbon-carbon and carbon-heteroatom bonds, a fact recognized by the 2010 Nobel Prize in Chemistry awarded to Heck, Negishi, and Suzuki.[3][4][5] For substrates like this compound, these reactions provide a robust and predictable platform for diversification. The general mechanism for these transformations involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[6][7][8]
dot graph "Catalytic_Cycle" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes Pd0 [label="Pd(0)Ln\n(Active Catalyst)", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; OxAdd [label="Oxidative Addition", shape=plaintext]; PdII_Aryl [label="Aryl-Pd(II)-X\n(Intermediate 1)", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Transmetal [label="Transmetalation", shape=plaintext]; PdII_Diorgano [label="Aryl-Pd(II)-R'\n(Intermediate 2)", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; RedElim [label="Reductive Elimination", shape=plaintext];
// Edges Pd0 -> OxAdd [arrowhead=none]; OxAdd -> PdII_Aryl; PdII_Aryl -> Transmetal [arrowhead=none]; Transmetal -> PdII_Diorgano; PdII_Diorgano -> RedElim [arrowhead=none]; RedElim -> Pd0 [label=" Regeneration"];
// Inputs and Outputs ArylX [label="Aryl-Br\n(Indole Substrate)", shape=oval, style=filled, fillcolor="#FFFFFF"]; Organometal [label="R'-[M]\n(e.g., Boronic Acid)", shape=oval, style=filled, fillcolor="#FFFFFF"]; Product [label="Aryl-R'\n(Coupled Product)", shape=oval, style=filled, fillcolor="#FFFFFF"];
ArylX -> OxAdd; Organometal -> Transmetal; RedElim -> Product; } Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is arguably one of the most widely used cross-coupling methods due to the stability, low toxicity, and commercial availability of boronic acids.[5][9] This reaction is highly effective for the C3-arylation or vinylation of the indole core.
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is common. Bulky, electron-rich ligands like XPhos or SPhos can accelerate the reductive elimination step, which is often rate-limiting, especially for electron-rich heterocycles.[10]
-
Base: An inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is essential.[10] The base activates the organoboron species, facilitating the transmetalation step.[5] The choice of base can be critical and may require screening for optimal results.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, THF, DME) and water is frequently used. Water can facilitate the transmetalation process, but excess water may lead to unwanted side reactions.[10]
Protocol 1: Suzuki-Miyaura Coupling of this compound
| Step | Procedure | Rationale & Self-Validation |
| 1 | To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a finely ground base (e.g., K₂CO₃, 3.0 equiv). | An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. Using a slight excess of the boronic acid ensures complete consumption of the starting material. Finely ground base provides a larger surface area for reaction. |
| 2 | Add the palladium catalyst (e.g., PdCl₂(dppf), 3-5 mol%) and ligand (if required). | PdCl₂(dppf) is often a robust pre-catalyst for heteroaromatic couplings.[10] The catalyst loading is kept low (mol%) to ensure efficiency and minimize cost. |
| 3 | Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v). | Degassing the solvent (e.g., by three freeze-pump-thaw cycles or sparging with argon) removes dissolved oxygen, further protecting the catalyst. |
| 4 | Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-24 hours. Monitor reaction progress by TLC or LC-MS. | Heating provides the necessary activation energy. Reaction completion is validated by the disappearance of the starting material, preventing unnecessary heating that could lead to product degradation. |
| 5 | Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. | The quench and extraction procedure removes the inorganic base and other aqueous-soluble byproducts. |
| 6 | Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. | This step removes residual water and prepares the crude product for purification. |
| 7 | Purify the crude product by flash column chromatography on silica gel. | Chromatography isolates the desired coupled product from unreacted starting materials, catalyst residues, and byproducts, ensuring the final product's purity. |
Heck-Mizoroki Reaction
The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene, offering a powerful method for C-C bond formation.[4][11] This reaction is particularly useful for introducing alkenyl substituents at the C3 position of the indole.
Protocol 2: Heck Reaction with this compound
| Step | Procedure | Rationale & Self-Validation |
| 1 | In a sealed tube, combine this compound (1.0 equiv), the alkene (e.g., n-butyl acrylate, 1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), and a phosphine ligand (e.g., PPh₃, 10-20 mol%). | A sealed tube is used to prevent the evaporation of volatile reactants and solvents at elevated temperatures. The palladium acetate/triphenylphosphine system is a classic and effective catalyst for Heck reactions.[12][13] |
| 2 | Add a base (e.g., K₂CO₃ or Et₃N, 2-3 equiv) and a high-boiling polar aprotic solvent (e.g., DMF or NMP). | The base is required to neutralize the HBr generated during the catalytic cycle, regenerating the active Pd(0) catalyst.[4] Polar aprotic solvents are effective at dissolving the reactants and stabilizing the charged intermediates in the catalytic cycle. |
| 3 | Seal the tube and heat the mixture to 110-130 °C for 12-36 hours. Monitor by TLC or LC-MS. | Higher temperatures are often necessary for Heck reactions, especially with aryl bromides.[12][13] Monitoring ensures the reaction is driven to completion without excessive decomposition. |
| 4 | After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. | This workup removes the base and the polar solvent. |
| 5 | Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate. | Standard procedure to obtain the crude product. |
| 6 | Purify the residue by column chromatography to yield the 3-alkenylated indole. | Purification provides the clean product, with stereochemistry (typically trans) verifiable by ¹H NMR. The Heck reaction is known for its high trans selectivity.[11] |
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond by reacting an aryl halide with a terminal alkyne.[14][15] This reaction requires a dual catalytic system, typically involving palladium and a copper(I) co-catalyst.[16][17]
Protocol 3: Sonogashira Coupling with this compound
| Step | Procedure | Rationale & Self-Validation |
| 1 | To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper co-catalyst (e.g., CuI, 5-10 mol%). | The inert atmosphere is crucial. The Pd/Cu system is the hallmark of the Sonogashira reaction; copper facilitates the formation of a copper acetylide intermediate, which then participates in the transmetalation step with the palladium complex.[14] |
| 2 | Add a degassed solvent, typically an amine base like triethylamine (Et₃N) or diisopropylamine (DIPA), which also serves as the base. | The amine base deprotonates the terminal alkyne to form the reactive acetylide anion and also neutralizes the HBr byproduct.[15] |
| 3 | Add the terminal alkyne (1.1-1.5 equiv) dropwise at room temperature. | The reaction is often exothermic, so slow addition is recommended. The reaction can frequently proceed at or slightly above room temperature. |
| 4 | Stir the reaction for 2-24 hours at room temperature to 50 °C. Monitor completion by TLC or LC-MS. | Mild conditions are a key advantage of the Sonogashira coupling.[14] Validation of completion avoids side reactions like the Glaser coupling of the alkyne. |
| 5 | Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues and amine salts. Wash the pad with ethyl acetate. | Filtration provides a preliminary purification step. |
| 6 | Concentrate the filtrate and purify the crude product by column chromatography. | This yields the pure 3-alkynylated indole product. |
Lithium-Halogen Exchange: A Gateway to Diverse Electrophiles
Beyond palladium catalysis, lithium-halogen exchange is a powerful, albeit more demanding, technique for functionalizing the C3 position. This reaction involves treating the bromoindole with a strong organolithium base, typically at very low temperatures, to generate a highly reactive 3-lithioindole intermediate. This intermediate can then be trapped with a wide variety of electrophiles.
Causality Behind Experimental Choices:
-
Organolithium Reagent: tert-Butyllithium (t-BuLi) is often preferred over n-butyllithium (n-BuLi) for lithium-halogen exchange.[18] The use of two equivalents of t-BuLi can be advantageous; the first equivalent performs the exchange, and the second deprotonates the tert-butyl bromide byproduct, leading to its elimination as isobutylene, which is an unreactive gas.[19] This prevents side reactions between the desired organolithium intermediate and the alkyl halide byproduct.
-
Temperature: These reactions must be carried out at very low temperatures (typically -78 °C) to prevent decomposition of the organolithium intermediate and unwanted side reactions, such as attack on the carboxylic acid group.
-
Electrophile Quench: The addition of the electrophile must also be performed at low temperature to ensure a clean and efficient reaction.
dot graph "Lithiation_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes for steps Start [label="Start:\n3-Bromoindole in THF", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Cool [label="Cool to -78 °C"]; Add_BuLi [label="Add t-BuLi (1.2 equiv)"]; Stir [label="Stir for 30 min\n(Formation of 3-Lithioindole)"]; Add_Eplus [label="Add Electrophile (E+)"]; Warm [label="Warm to Room Temp."]; Quench [label="Aqueous Quench\n(e.g., sat. NH₄Cl)"]; Workup [label="Extraction & Purification"]; End [label="Product:\n3-Substituted Indole", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges to show flow Start -> Cool; Cool -> Add_BuLi; Add_BuLi -> Stir; Stir -> Add_Eplus; Add_Eplus -> Warm; Warm -> Quench; Quench -> Workup; Workup -> End; } Caption: Experimental workflow for lithium-halogen exchange.
Protocol 4: Lithium-Halogen Exchange and Electrophilic Quench
| Step | Procedure | Rationale & Self-Validation |
| 1 | To a flame-dried, three-neck round-bottom flask equipped with a thermometer and under an inert atmosphere, add a solution of this compound (1.0 equiv) in anhydrous THF. | Rigorously anhydrous conditions are absolutely essential, as organolithium reagents are extremely reactive towards protic sources like water. |
| 2 | Cool the solution to -78 °C using a dry ice/acetone bath. | This temperature is critical for the stability of the generated 3-lithioindole species.[20] |
| 3 | Slowly add t-BuLi (1.7 M in pentane, 1.2 equiv) dropwise via syringe, maintaining the internal temperature below -70 °C. | Slow addition prevents localized heating. The formation of the lithiated species is typically rapid at this temperature. |
| 4 | Stir the resulting mixture at -78 °C for 30-60 minutes. | This allows the lithium-halogen exchange to proceed to completion. |
| 5 | Add a solution of the desired electrophile (e.g., an aldehyde, ketone, CO₂, or alkyl halide) in anhydrous THF dropwise, again maintaining the temperature at -78 °C. | The highly nucleophilic 3-lithioindole will react rapidly with the electrophile. |
| 6 | After stirring for an additional 1-2 hours at -78 °C, slowly warm the reaction to room temperature. | Gradual warming ensures a controlled reaction and prevents thermal shock. |
| 7 | Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl. | This safely neutralizes any remaining organolithium reagent and protonates the alkoxide intermediates (if applicable). |
| 8 | Perform a standard aqueous workup and purify the product by column chromatography or recrystallization. | This isolates the final 3-functionalized indole derivative. |
Summary of Reactivity
The bromine atom at the C3 position of 1-methyl-1H-indole-2-carboxylic acid is a highly versatile synthetic handle. Its reactivity is dominated by two primary manifolds: palladium-catalyzed cross-coupling and lithium-halogen exchange.
| Reaction Type | Coupling Partner | Key Reagents | Product Type |
| Suzuki-Miyaura | Boronic Acids/Esters | Pd Catalyst, Ligand, Base (K₂CO₃) | 3-Aryl/Vinyl Indoles |
| Heck | Alkenes | Pd Catalyst, Ligand, Base (Et₃N) | 3-Alkenyl Indoles |
| Sonogashira | Terminal Alkynes | Pd Catalyst, CuI, Amine Base | 3-Alkynyl Indoles |
| Lithiation | Electrophiles (E⁺) | t-BuLi, then E⁺ (e.g., R₂C=O, CO₂) | 3-E Indoles |
Conclusion
This compound stands out as a pivotal building block in synthetic and medicinal chemistry. The strategic location of the bromine atom on an electronically modulated indole core allows for a predictable and diverse range of chemical transformations. Mastery of the protocols outlined in this guide—from the robust and functional-group-tolerant palladium-catalyzed couplings to the powerful, low-temperature lithium-halogen exchange—provides researchers with the tools necessary to construct complex molecular architectures. By understanding the causality behind the experimental conditions, scientists can troubleshoot effectively and adapt these methodologies to synthesize novel indole derivatives for the advancement of drug discovery and development.
References
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Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles: Syntheses of 3,4-Benzo[c]-β-carbolines, Benzo[18][21]isothiazolo[2,3-a]indole 5,5-Dioxides, and 1,2-Benzo[a]-γ-carbolines. (2021). ACS Publications. Available at: [Link]
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Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. (2018). Beilstein Journals. Available at: [Link]
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Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles: Syntheses of 3,4-Benzo[c]-β-carbolines, Benzo[18][21]isothiazolo[2,3-a]indole 5,5-Dioxides, and 1,. (2021). ACS Publications. Available at: [Link]
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Selective lithiation of 2,3-dibromo-1-methylindole. A synthesis of 2,3-disubstituted indoles. (n.d.). ScienceDirect. Available at: [Link]
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Nucleophilic substitution at the 3'‐position of indoles. (n.d.). ResearchGate. Available at: [Link]
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Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides1. (n.d.). ACS Publications. Available at: [Link]
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An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly). (2021). Royal Society of Chemistry. Available at: [Link]
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Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. (2021). PubMed. Available at: [Link]
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Heck Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]
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2.2: Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. Available at: [Link]
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Sonogashira coupling. (n.d.). Wikipedia. Available at: [Link]
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Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. (n.d.). Indian Academy of Sciences. Available at: [Link]
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Mechanism of the Lithiation - Insights in Advanced Organic Chemistry 11. (2024). YouTube. Available at: [Link]
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Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. (2023). National Institutes of Health. Available at: [Link]
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Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. (n.d.). PubMed Central. Available at: [Link]
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nucleophilic substitution reaction on the nitrogen of indole nucleus :formation of 1-(indol-3-yl)indoles. (n.d.). HETEROCYCLES. Available at: [Link]
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Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction. (2011). National Institutes of Health. Available at: [Link]
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Nucleophilic substitution reactions on indole nucleus: syntheses of 2-substituted indole-3-carboxaldehydes. (n.d.). Semantic Scholar. Available at: [Link]
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The Synthesis of 2- and 3-Substituted Indoles. (n.d.). CORE. Available at: [Link]
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Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids. (2019). PubMed. Available at: [Link]
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Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why?. (2014). ResearchGate. Available at: [Link]
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Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (n.d.). National Institutes of Health. Available at: [Link]
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3-bromo-1H-indole-2-carboxylic acid. (n.d.). PubChem. Available at: [Link]
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Whitepaper: The Pivotal Role of the N1-Methyl Group in 3-bromo-1-methyl-1H-indole-2-carboxylic acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Strategic substitution on the indole ring is a fundamental approach to modulate the physicochemical and pharmacological properties of these molecules. This technical guide provides an in-depth analysis of 3-bromo-1-methyl-1H-indole-2-carboxylic acid, a polysubstituted indole, with a specific focus on the multifaceted role of the N1-methyl group. We will dissect its influence on the molecule's electronic architecture, steric profile, and metabolic stability, and how these factors, in synergy with the C2-carboxylic acid and C3-bromo substituents, dictate its potential as a molecular scaffold in drug discovery.
Introduction: The Indole Scaffold and the Significance of Substitution
The indole ring system, a fusion of benzene and pyrrole rings, is a cornerstone of modern medicinal chemistry. Its prevalence in nature and its versatile chemical properties make it an attractive starting point for drug design.[3][4] The reactivity and biological interactions of an indole derivative are not defined by the core alone but are a direct consequence of the type and position of its substituents. In this compound, three key positions are functionalized, creating a complex interplay of electronic and steric effects that define its chemical personality.
This guide moves beyond a simple structural description to provide a causal analysis of one of these substituents: the N1-methyl group. Understanding its specific contributions is critical for researchers aiming to optimize indole-based compounds for enhanced potency, selectivity, and pharmacokinetic profiles.
Caption: Structure of this compound.
The Multifaceted Role of the N1-Methyl Group
The transition from a proton (N-H) to a methyl group (N-CH₃) at the N1 position is a seemingly minor alteration that imparts profound changes to the molecule. Its role can be categorized into three primary domains: electronic modulation, steric influence, and modification of physicochemical properties.
Electronic Modulation
The nitrogen atom's lone pair of electrons in indole is integral to the ring's aromaticity and electron-rich nature.[5] The N1 substituent directly influences this electronic landscape.
-
Inductive Effect: The methyl group is weakly electron-donating through an inductive effect (+I). This effect increases the electron density on the nitrogen atom and, by extension, within the entire π-system of the indole ring.[6] This contrasts with the N-H bond, where hydrogen is less electron-donating. This enhanced electron density can influence the molecule's reactivity and its ability to participate in non-covalent interactions, such as hydrogen bonding (as an acceptor) and π-stacking.
-
Elimination of the N-H Proton: The most significant electronic change is the removal of the acidic N-H proton. The N-H proton is a key hydrogen bond donor and is central to mechanisms like Hydrogen Atom Transfer (HAT), which is a primary antioxidant pathway for some indole derivatives.[7] By replacing H with CH₃, the molecule is no longer capable of acting as a hydrogen bond donor at this position and cannot participate in HAT-based antioxidant activity.[7] This is a critical design choice that can completely alter the biological activity profile of the compound.
Caption: Interplay of electronic effects on the indole ring.
Steric Influence
The methyl group, while small, occupies significantly more space than a hydrogen atom. This steric bulk has important consequences for molecular conformation and intermolecular interactions.
-
Conformational Restriction: The methyl group can restrict the rotation of the adjacent C2-carboxylic acid group. This can lock the molecule into a specific conformation, which may be more or less favorable for binding to a biological target. The precise energetic favorability of a given conformation is a key consideration in rational drug design.
-
Blocking Metabolic Sites: The N1 position of indoles can be a site for metabolism (e.g., N-dealkylation, N-oxidation). The presence of the methyl group blocks direct enzymatic access to the nitrogen, potentially increasing the molecule's metabolic stability and half-life in a biological system. This is a common strategy in medicinal chemistry to improve the pharmacokinetic properties of a drug candidate.[8]
-
Altering Intermolecular Interactions: The steric hindrance from the methyl group can prevent or modify how the molecule fits into a binding pocket of a protein or enzyme.[9] It can displace water molecules or force a subtle change in the protein's conformation. This can lead to either enhanced or diminished binding affinity, depending on the specific topology of the binding site.
Physicochemical Property Modulation
The addition of a methyl group directly impacts key physicochemical properties that are critical for a molecule's journey through the body (ADME - Absorption, Distribution, Metabolism, and Excretion).
-
Increased Lipophilicity: The methyl group is hydrophobic. Its addition increases the overall lipophilicity of the molecule, which is typically measured as the partition coefficient (logP). This change can significantly affect membrane permeability, plasma protein binding, and solubility in aqueous versus lipid environments.
-
Modified Solubility: While increasing lipophilicity, N-methylation also removes a key hydrogen bond-donating group (N-H). This can decrease aqueous solubility, as the molecule has one less site to interact favorably with water. This trade-off between lipophilicity and solubility is a central challenge in drug development.
| Property | 3-bromo-1H-indole-2-carboxylic acid | This compound | Impact of Methyl Group |
| Molecular Weight | 240.05 g/mol [10] | 254.08 g/mol [11] | Increase |
| Hydrogen Bond Donors | 2 (N-H, COOH)[10] | 1 (COOH) | Decrease |
| Hydrogen Bond Acceptors | 2 (N, C=O) | 2 (N, C=O) | No Change |
| Predicted LogP | ~2.6 | ~3.0 | Increase |
| Metabolic Stability | N-H site available for metabolism | N1 position blocked | Potential Increase |
Synergy with Other Substituents
The role of the N1-methyl group cannot be viewed in isolation. Its effects are synergistic with the C3-bromo and C2-carboxylic acid groups.
-
With the C3-Bromo Group: The bromine atom is an electron-withdrawing group via induction (-I) but can be weakly electron-donating through resonance (+M). Its primary role is often to occupy a specific pocket in a receptor and to increase the molecule's potency. The electron-donating nature of the N1-methyl group can partially offset the inductive withdrawal of the bromine, fine-tuning the overall electron density of the pyrrole ring.
-
With the C2-Carboxylic Acid Group: The carboxylic acid is a strong electron-withdrawing group (-I, -M) and a critical site for forming strong ionic or hydrogen bonds with biological targets.[5] The N1-methyl group's steric bulk can influence the orientation of this carboxylic acid, thereby affecting its ability to engage with key residues in a binding site. Electronically, the methyl group's donation helps to stabilize the indole ring against the strong withdrawal from the carboxyl group.
Experimental Workflows & Protocols
To experimentally validate the role of the methyl group, a comparative analysis against its N-H analog is the most direct and informative approach.
Synthesis of this compound
A common synthetic route involves the N-methylation of a pre-existing indole precursor. The use of dimethyl carbonate (DMC) is an environmentally safer alternative to traditional methylating agents like methyl iodide or dimethyl sulfate.[12][13]
Protocol: N-Methylation using Dimethyl Carbonate (DMC)
-
Preparation: To a solution of 3-bromo-1H-indole-2-carboxylic acid (1.0 eq) in N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (2.5 eq).
-
Methylation: Add dimethyl carbonate (DMC) (5.0 eq) to the suspension.
-
Reaction: Heat the reaction mixture to 120-130 °C and stir for 4-6 hours, monitoring progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
Acidification & Isolation: Acidify the aqueous solution with 2N HCl to a pH of ~2-3. The product will precipitate out of the solution.
-
Purification: Collect the solid by filtration, wash with water, and dry under vacuum. Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed for further purification.
Causality Note: The choice of a base like K₂CO₃ is crucial to deprotonate the carboxylic acid and the indole N-H, forming the corresponding anions. The indole nitrogen anion is a strong nucleophile that readily attacks the electrophilic methyl group of DMC to form the N-methylated product.[14]
Caption: General workflow for the N-methylation of the indole scaffold.
Comparative Analysis Workflow
To elucidate the methyl group's role, a side-by-side analysis is essential.
Caption: Logical workflow for comparing N-H and N-Methyl analogs.
Conclusion
The N1-methyl group in this compound is far more than a simple structural component. It is a strategic modulator of the molecule's electronic, steric, and physicochemical properties. It enhances electron density through induction, provides steric bulk that influences conformation, and critically alters metabolic stability and lipophilicity by replacing the reactive N-H proton. These effects, acting in concert with the bromo and carboxylic acid functionalities, create a unique molecular profile. For researchers in drug discovery, understanding and leveraging the subtle yet powerful influence of the N1-methyl group is a key step in the rational design of novel, effective, and stable indole-based therapeutics.
References
- BenchChem. (n.d.). biological activity of substituted 3-nitroindoles. BenchChem.
- Pratama, M. R. F., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review.
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- Chulalongkorn University. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections.
- MDPI. (2024).
- Indian Academy of Sciences. (n.d.). Inductive effect of methyl group in a series of methylated indoles. Indian Academy of Sciences.
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solubility of 3-bromo-1-methyl-1H-indole-2-carboxylic acid in organic solvents
An In-depth Technical Guide to the Solubility of 3-bromo-1-methyl-1H-indole-2-carboxylic Acid in Organic Solvents
Abstract
The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical parameter that profoundly influences the entire drug development lifecycle, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a heterocyclic compound representative of scaffolds used in modern medicinal chemistry. In the absence of extensive published experimental data for this specific molecule, this guide establishes a robust framework for understanding and predicting its solubility in common organic solvents. We will dissect the molecule's structural attributes, apply fundamental principles of solubility, discuss the utility of predictive computational models, and provide detailed, field-proven protocols for the experimental determination of both thermodynamic and kinetic solubility. This document is intended to serve as a practical and authoritative resource for scientists navigating the challenges of solvent selection and solubility optimization.
Physicochemical Profile and Structural Analysis
Understanding the solubility of a molecule begins with a thorough analysis of its structure. This compound possesses a unique combination of functional groups that dictate its interactions with various solvents.
-
Indole Core: The bicyclic indole ring system is predominantly aromatic and nonpolar. However, the nitrogen atom introduces a degree of polarity.
-
Carboxylic Acid Group (-COOH): This is the primary driver of polarity in the molecule. It can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens). Its acidic nature (pKa) is a critical determinant of solubility in protic or basic media.[1][2]
-
N-Methyl Group (-CH3): The methylation of the indole nitrogen at the 1-position is a crucial structural modification. It removes the N-H proton, which would otherwise act as a hydrogen bond donor. This change sterically hinders the nitrogen and fundamentally alters its hydrogen bonding capability, generally reducing solubility in protic solvents compared to its N-H counterpart.
-
Bromine Atom (-Br): Attached at the 3-position, the bromine atom increases the molecule's molecular weight and polarizability. While not a primary driver of polarity, it contributes to van der Waals forces and can influence crystal lattice energy, which in turn affects solubility.[3]
The interplay between the polar carboxylic acid and the larger, more lipophilic N-methylated bromo-indole scaffold suggests a complex solubility profile. The molecule is amphiphilic, possessing distinct hydrophilic and hydrophobic regions.
Table 1: Predicted Physicochemical Properties Quantitative Structure-Activity Relationship (QSAR) models and computational tools provide valuable estimates for key molecular descriptors. The properties below are based on data for structurally similar compounds found in public databases like PubChem and are intended for guidance.[4][5][6]
| Property | Predicted Value/Characteristic | Implication for Solubility |
| Molecular Formula | C₁₀H₈BrNO₂ | - |
| Molecular Weight | ~254.08 g/mol | Higher molecular weight can negatively impact solubility. |
| Hydrogen Bond Donors | 1 (from -COOH) | Can donate a hydrogen bond to acceptor groups in solvents. |
| Hydrogen Bond Acceptors | 2 (from C=O and -OH) | Can accept hydrogen bonds from donor groups in solvents. |
| Predicted LogP | ~2.2 - 3.0 | Indicates moderate lipophilicity; suggests preference for organic solvents over water.[7] |
| Predicted pKa | ~3.5 - 4.5 (Carboxylic Acid) | The compound will be in its neutral, less polar form in neutral or acidic organic media.[8] |
Theoretical Framework for Solubility Prediction
The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone of solubility prediction. The solubility of this compound will be maximized in solvents that can effectively solvate both its polar and nonpolar regions.
Solvent Classification and Expected Solubility Trends
Organic solvents can be categorized based on their polarity and their ability to donate protons (protic) or not (aprotic).
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess high dipole moments and can act as hydrogen bond acceptors but not donors. They are expected to be excellent solvents for this compound. They can effectively solvate the polar carboxylic acid group via dipole-dipole interactions and hydrogen bonding (accepting from the -COOH) while also accommodating the lipophilic indole core.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can both donate and accept hydrogen bonds. While they can interact strongly with the carboxylic acid, the N-methylation of the indole prevents a key hydrogen bond that would be present in the parent N-H indole.[9][10] Therefore, solubility is expected to be moderate to good, but likely lower than in polar aprotic solvents.
-
Moderately Polar Solvents (e.g., Ethyl Acetate, Dichloromethane, THF): These solvents have intermediate polarity. Solubility will depend on a balance of dipole-dipole interactions and the energetic cost of disrupting the solute's crystal lattice. Synthesis of related compounds is often performed in these solvents, implying at least moderate solubility.[9][10][11]
-
Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): These solvents lack significant dipole moments and cannot form hydrogen bonds. The energy required to break the strong intermolecular hydrogen bonds of the carboxylic acid dimers in the solid state is not compensated by solute-solvent interactions. Consequently, solubility is expected to be very low.
The Causality of Solvent Choice
When selecting a solvent, a researcher is balancing two primary energetic factors:
-
Crystal Lattice Energy: The energy required to break the intermolecular forces holding the solid compound together. For this molecule, strong hydrogen bonding between carboxylic acid groups (forming dimers) is the dominant force.
-
Solvation Energy: The energy released when the individual solute molecule is surrounded by solvent molecules.
A high solubility is achieved when the solvation energy is comparable to or greater than the crystal lattice energy. Polar solvents are required to provide sufficient solvation energy to overcome the strong hydrogen bonding in the crystal lattice.
Methodologies for Experimental Solubility Determination
Theoretical predictions provide guidance, but empirical data is essential for drug development. The choice of experimental method depends on the required accuracy and throughput.
Workflow for Solubility Assessment
The following diagram illustrates the logical flow for assessing the solubility of a new chemical entity.
Caption: Logical workflow for solubility assessment.
Protocol 1: Equilibrium Shake-Flask Method (Thermodynamic Solubility)
This method is the gold standard for determining the true equilibrium solubility. It is a self-validating system because it measures the concentration of a solution that has been proven to be in equilibrium with an excess of the solid phase.
Objective: To determine the maximum concentration of this compound that can be dissolved in a given solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (HPLC grade)
-
2-5 mL glass vials with PTFE-lined screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Calibrated analytical balance
-
HPLC-UV system with a validated quantification method
Procedure:
-
Preparation: Add an excess amount of the solid compound to a pre-weighed vial. The key is to ensure that undissolved solid remains at the end of the experiment, which visually confirms saturation. A common starting point is to add ~10-20 mg of solid to 1 mL of solvent.
-
Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the selected organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the slurry for a period sufficient to reach equilibrium. Causality Note: 24-48 hours is typically recommended. Shorter times may measure a kinetic, non-equilibrium value, while longer times ensure the dissolution and potential crystal phase transformation processes have stabilized.
-
Phase Separation: After equilibration, let the vials stand undisturbed for at least 1 hour to allow larger particles to settle. To ensure complete removal of solid, centrifuge the vials at high speed (e.g., >10,000 g) for 15-20 minutes. Causality Note: This step is critical. Failure to remove all undissolved microparticulates is a common source of artificially high and variable results.
-
Sample Collection: Carefully draw an aliquot of the supernatant using a syringe. Attach a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) and discard the first few drops to saturate the filter material. Collect the clear filtrate into a clean HPLC vial.
-
Dilution & Quantification: Dilute the filtrate with a suitable solvent (often the mobile phase) to bring the concentration within the calibrated range of the HPLC-UV assay. Analyze the sample against a standard curve prepared from a known stock solution of the compound.
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in units such as mg/mL or mol/L.
Protocol 2: High-Throughput Kinetic Solubility Assay
This method is used for rapid screening and provides an estimate of solubility under non-equilibrium conditions, often limited by the dissolution rate.
Objective: To rapidly assess the solubility of a compound in a panel of solvents.
Procedure:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in a universal, strong solvent like DMSO (e.g., 10-20 mM).
-
Solvent Plate: Dispense the selected organic solvents into the wells of a 96-well plate.
-
Compound Addition: Use a liquid handler to add a small volume of the DMSO stock solution to the solvent-containing wells.
-
Incubation & Detection: Shake the plate for a short period (e.g., 1-2 hours). Measure the turbidity or light scattering (nephelometry) of each well using a plate reader. The concentration at which precipitation is first observed is reported as the kinetic solubility.
Workflow Comparison: Thermodynamic vs. Kinetic
Caption: Key workflow differences between methods.
Summary of Expected Solubility and Recommendations
Based on the theoretical analysis, the solubility of this compound is expected to follow a predictable pattern. The data in the following table should be populated through the experimental protocols described above.
Table 2: Template for Experimental Solubility Data
| Solvent Class | Solvent | Polarity Index | Expected Solubility | Experimental Solubility (mg/mL at 25°C) |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | High | |
| N,N-Dimethylformamide (DMF) | 6.4 | High | ||
| Acetonitrile | 5.8 | Moderate | ||
| Polar Protic | Methanol | 5.1 | Moderate-Good | |
| Ethanol | 4.3 | Moderate | ||
| Moderately Polar | Tetrahydrofuran (THF) | 4.0 | Moderate-Low | |
| Dichloromethane (DCM) | 3.1 | Low | ||
| Ethyl Acetate | 4.4 | Low | ||
| Nonpolar | Toluene | 2.4 | Very Low | |
| Hexane | 0.1 | Insoluble |
Recommendations for Researchers:
-
For Synthesis & Purification: For reaction media, polar aprotic solvents like DMF or protic solvents like ethanol are likely good starting points. For crystallization, a binary solvent system, such as ethanol/water or ethyl acetate/hexane, may be effective. One solvent would fully dissolve the compound, and the other would act as an anti-solvent to induce precipitation.
-
For Pre-formulation: If developing an oral dosage form, understanding solubility in biorelevant media is the next critical step. For parenteral formulations, solvents like DMSO or ethanol (often with co-solvents like PEG 400) would be initial candidates to investigate.
-
Always Verify: The principles in this guide provide a strong basis for educated solvent selection. However, factors like polymorphism (the existence of different crystal forms) can significantly alter solubility and are unpredictable. Experimental verification using the shake-flask method is imperative for obtaining definitive data for process development and regulatory filings.
References
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PubChem. 3-bromo-1H-indole-2-carboxylic acid. National Center for Biotechnology Information. [Link]
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M-C, L., et al. (2020). Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. ACS Infectious Diseases. [Link]
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Tang, B., et al. (2024). Predicting Drug Solubility Using Different Machine Learning Methods. arXiv. [Link]
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Li, Y., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. International Journal of Molecular Sciences. [Link]
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Chemistry LibreTexts. (2023). Factors that Affect Solubility. [Link]
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Human Metabolome Database. (2006). 2-Indolecarboxylic acid (HMDB0002285). [Link]
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Al-Kurdi, Z., et al. (2024). Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery. ResearchGate. [Link]
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Konczol, Á., & Dargó, G. (2018). Brief overview of solubility methods: Recent trends in equilibrium solubility measurement and predictive models. Drug Discovery Today: Technologies. [Link]
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Goyal, R. N., & Kumar, A. (2008). Oxidation chemistry of indole-2-carboxylic acid: Mechanism and products formed in neutral aqueous solution. ResearchGate. [Link]
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PubChem. 3-Bromo-1-methyl-1H-indole. National Center for Biotechnology Information. [Link]
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Exposome-Explorer. Indole-2-carboxylic acid (Compound). International Agency for Research on Cancer. [Link]
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IJNRD. Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. [Link]
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University of Calgary. (2023). Solubility of Organic Compounds. [Link]
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potential biological activity of 3-bromo-1-methyl-1H-indole-2-carboxylic acid derivatives
An In-Depth Technical Guide on the Potential Biological Activity of 3-bromo-1-methyl-1H-indole-2-carboxylic Acid Derivatives
Authored by: A Senior Application Scientist
Foreword
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmacologically active compounds.[1][2] Its versatile structure allows for interaction with a multitude of biological targets, leading to diverse therapeutic effects ranging from anticancer to antimicrobial and anti-inflammatory activities.[3][4] The strategic functionalization of the indole ring is a key approach in drug discovery to enhance potency, selectivity, and pharmacokinetic properties. This guide focuses on a specific, yet underexplored, class of compounds: This compound derivatives . By combining N-methylation, C3-bromination, and a C2-carboxylic acid moiety, these derivatives present a unique chemical architecture. This document serves as a technical exploration of their potential biological activities, providing researchers and drug development professionals with a scientifically grounded framework for their synthesis, evaluation, and mechanistic investigation. We will delve into the rationale behind experimental designs, present detailed protocols for preclinical assessment, and visualize the complex biological pathways these compounds may modulate.
The Rationale for Investigating this compound Derivatives
The therapeutic potential of this scaffold is not arbitrary; it is predicted by the established roles of its constituent functional groups:
-
The Indole-2-carboxylic Acid Core: This moiety is a critical pharmacophore. The carboxylic acid group at the C2 position can act as a hydrogen bond donor and acceptor, crucial for anchoring the molecule to target proteins.[5] Derivatives of indole-2-carboxylic acid have demonstrated significant potential as antitumor agents, targeting proteins like 14-3-3η and acting as selective antagonists for receptors involved in inflammation.[5][6]
-
C3-Position Bromination: Halogenation, particularly at the C3 or C5/C6 positions of the indole ring, is a common strategy to enhance biological activity.[7][8] The bromine atom can increase lipophilicity, thereby improving membrane permeability, and can participate in halogen bonding, a specific non-covalent interaction that can enhance binding affinity to biological targets. Bromo-indole derivatives have shown potent antimicrobial and anticancer activities.[9][10]
-
N1-Position Methylation: The substitution of the indole nitrogen with a methyl group eliminates its hydrogen-bond donating ability. This modification can significantly impact receptor binding and is often employed to fine-tune selectivity and improve metabolic stability, preventing N-dealkylation.
The convergence of these three features suggests that this compound derivatives are prime candidates for investigation across multiple therapeutic areas.
Synthetic Strategy Overview
The synthesis of the core structure can be approached through established methods of indole synthesis, such as the Fischer or Reissert indole synthesis, followed by functionalization. A plausible route involves the Fischer indolization of a suitably substituted phenylhydrazine with an appropriate pyruvate derivative to form the indole-2-carboxylic acid ester. Subsequent steps would include N-methylation and selective bromination at the C3 position.
Caption: A plausible synthetic workflow for target derivatives.
Potential Anticancer Activity
Indole derivatives are well-established as potent anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[11][12][13]
Mechanistic Rationale
Derivatives of the target scaffold may exert anticancer effects through several established pathways:[4][11]
-
Tubulin Polymerization Inhibition: Many indole compounds bind to the colchicine site of tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[12]
-
Kinase Inhibition: The indole nucleus is a common feature in many kinase inhibitors. These derivatives could potentially inhibit protein kinases like EGFR or CDK2, which are crucial for cancer cell proliferation and survival.[14]
-
Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins and activating caspases.[13][14]
-
DNA Interaction: Some indole derivatives can intercalate with DNA or inhibit enzymes like topoisomerase, leading to DNA damage and cell death.[4]
Experimental Workflow for Anticancer Evaluation
A systematic approach is required to validate the anticancer potential of novel derivatives.[15][16]
Caption: Workflow for assessing the anticancer potential of novel compounds.
Data Presentation: Hypothetical Anticancer Activity
The following table summarizes expected data from a preliminary cell viability screen. IC₅₀ values represent the concentration required to inhibit 50% of cell growth and are indicative of cytotoxic potency.
| Table 1: Hypothetical IC₅₀ Values of Selected Derivatives | ||||
| Compound | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) | A549 (Lung Cancer) | Vero (Normal Kidney) |
| IC₅₀ (µM) | IC₅₀ (µM) | IC₅₀ (µM) | IC₅₀ (µM) | |
| Derivative 1 | 1.08 | 1.12 | 2.5 | > 50 |
| Derivative 2 | 5.2 | 8.1 | 10.3 | > 50 |
| Doxorubicin (Control) | 1.10 | 1.50 | 1.2 | 2.0 |
| Data is hypothetical, based on activities of similar indole derivatives found in literature.[14][17] |
Key Experimental Protocol: Cell Viability (MTT Assay)
This protocol is fundamental for determining the cytotoxic effect of the synthesized compounds on cancer cells.[17][18][19]
Objective: To determine the IC₅₀ value of the test compounds.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2) and a normal cell line (e.g., Vero).
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
96-well microplates.
-
Test compounds dissolved in DMSO.
-
MTT solution (5 mg/mL in PBS).
-
DMSO (Dimethyl sulfoxide).
-
Microplate reader.
Step-by-Step Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium and incubate for 24 hours at 37°C, 5% CO₂.[17]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. Remove the old medium from the wells and add 100 µL of the various concentrations. Include a vehicle control (medium with the same percentage of DMSO) and a positive control (e.g., Doxorubicin).[17]
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[19]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using appropriate software.
Potential Antimicrobial Activity
The rise of antimicrobial resistance necessitates the search for new chemical entities. Bromo-indole derivatives have emerged as a promising class of antimicrobial agents.[7][9][10]
Mechanistic Rationale
The antimicrobial action of bromo-indole derivatives is often attributed to their ability to disrupt bacterial cell membranes.[7][9] The lipophilic nature of the indole ring, enhanced by the bromine atom, facilitates insertion into the lipid bilayer. This can lead to:
-
Membrane Permeabilization: Formation of pores or channels in the membrane, leading to leakage of essential ions and metabolites.[9]
-
Membrane Depolarization: Disruption of the membrane potential, which is critical for cellular energy production and transport processes.[9]
-
Inhibition of Biofilm Formation: Indole derivatives have also been shown to interfere with bacterial communication (quorum sensing) and inhibit the formation of biofilms, which are protective communities of bacteria that are highly resistant to antibiotics.[8][20]
Experimental Workflow for Antimicrobial Evaluation
A standard workflow is used to screen for antimicrobial activity and determine potency.
Caption: Inhibition of the NF-κB pathway by a potential indole derivative.
Data Presentation: Hypothetical Anti-inflammatory Activity
The inhibitory effect on key inflammatory mediators is a crucial indicator of activity.
| Table 3: Hypothetical Inhibition of Inflammatory Markers in LPS-Stimulated RAW 264.7 Macrophages | ||
| Compound | NO Production IC₅₀ (µM) | TNF-α Release (% Inhibition at 10 µM) |
| Derivative 5 | 5.5 | 74.2% |
| Derivative 6 | 25.1 | 35.6% |
| Dexamethasone (Control) | 8.0 | 90.0% |
| Data is hypothetical, based on activities of similar indole derivatives. | ||
| [21][22][23] |
Key Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS). [22][23] Objective: To quantify the inhibition of NO production by test compounds.
Materials:
-
RAW 264.7 macrophage cell line.
-
Complete growth medium.
-
96-well plates.
-
Lipopolysaccharide (LPS) from E. coli.
-
Test compounds dissolved in DMSO.
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Sodium nitrite (NaNO₂) standard.
Step-by-Step Procedure:
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours before stimulation.
-
Stimulation: Add LPS to the wells (final concentration of 1 µg/mL) to induce an inflammatory response. Include wells with cells and medium only (negative control) and cells with LPS only (positive control).
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Griess Reaction: After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes. A pink/magenta color will develop in the presence of nitrite.
-
Measurement: Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined using a standard curve prepared with sodium nitrite.
-
Analysis: Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-only control. Determine the IC₅₀ value. Note: A parallel cell viability assay (e.g., MTT) should be run to ensure that the observed NO reduction is not due to cytotoxicity.
Conclusion and Future Directions
The structural framework of This compound holds significant, albeit underexplored, therapeutic promise. Based on robust evidence from related indole scaffolds, these derivatives are compelling candidates for development as anticancer, antimicrobial, and anti-inflammatory agents. The strategic combination of N-methylation, C3-bromination, and a C2-carboxylic acid function provides a rich platform for generating compounds with potentially enhanced potency, selectivity, and drug-like properties.
The experimental workflows and protocols detailed in this guide offer a clear and scientifically rigorous path for the systematic evaluation of these novel derivatives. Future research should focus on synthesizing a diverse library of these compounds, followed by comprehensive screening as outlined. Promising lead compounds should be subjected to advanced mechanistic studies, including target identification, and ultimately evaluated in relevant in vivo models to validate their therapeutic efficacy and safety. The exploration of this chemical space could uncover next-generation therapeutics to address critical unmet needs in oncology, infectious diseases, and inflammatory disorders.
References
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Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (2022). European Journal of Medicinal Chemistry. (URL: [Link])
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Basic protocol to assess preclinical anticancer activity. It can be... - ResearchGate. (URL: [Link])
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Basic mechanism of action for indole containing anti-lung cancer drugs. - ResearchGate. (URL: [Link])
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2024). Heliyon. (URL: [Link])
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Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - MDPI. (URL: [Link])
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Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. (2022). European Journal of Medicinal Chemistry. (URL: [Link])
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In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes - MDPI. (URL: [Link])
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Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. (2022). Pharmaceuticals. (URL: [Link])
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Tricyclic Indole-2-Carboxamides Show Antitumor Properties - ChemistryViews. (URL: [Link])
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(PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations - ResearchGate. (URL: [Link])
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Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - MDPI. (URL: [Link])
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Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives. (2008). Chemotherapy. (URL: [Link])
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Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. (2014). ACS Medicinal Chemistry Letters. (URL: [Link])
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Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. (2023). Microbiology Spectrum. (URL: [Link])
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Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis. - Semantic Scholar. (URL: [Link])
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(PDF) Marine Alkaloid 2,2-Bis(6-bromo-3-indolyl) Ethylamine and Its Synthetic Derivatives Inhibit Microbial Biofilms Formation and Disaggregate Developed Biofilms - ResearchGate. (URL: [Link])
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Indole-2-carboxylic acid derived mono and bis 1,4-disubstituted 1,2,3-triazoles: Synthesis, characterization and evaluation of anticancer, antibacterial, and DNA-cleavage activities. (2016). Bioorganic & Medicinal Chemistry Letters. (URL: [Link])
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Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids - arkat usa. (URL: [Link])
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Synthesis and biological activity of functionalized indole-2-carboxylates, triazino - PubMed. (URL: [Link])
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Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed. (URL: [Link])
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Methodological & Application
Application Notes & Experimental Protocols: 3-bromo-1-methyl-1H-indole-2-carboxylic acid
Introduction: The Strategic Value of a Functionalized Indole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, frequently described as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds, including anti-cancer, anti-HIV, and anti-inflammatory agents.[1][2] Within this class, indole-2-carboxylic acid derivatives serve as critical pharmacophores and versatile synthetic intermediates. Their ability to engage in key biological interactions, such as metal chelation within enzyme active sites, and their suitability for chemical modification make them highly valuable in drug discovery programs.[3][4][5]
This guide focuses on 3-bromo-1-methyl-1H-indole-2-carboxylic acid , a strategically designed building block for chemical library synthesis and lead optimization. The molecule incorporates three key functional elements, each conferring distinct advantages:
-
The N1-Methyl Group: This modification protects the indole nitrogen, preventing undesired side reactions and eliminating a potential site of metabolic N-dealkylation. It also modulates the molecule's lipophilicity and electronic properties.
-
The C2-Carboxylic Acid: This functional group is a primary anchor for derivatization, most commonly through the formation of amide or ester linkages.[6][7] The carboxylic acid itself is a potent hydrogen bond donor/acceptor and can act as a critical metal-chelating moiety, a feature exploited in the design of HIV-1 integrase inhibitors.[3][4]
-
The C3-Bromo Group: The bromine atom at the electron-rich C3 position is an exceptionally useful synthetic handle. It serves as a prime site for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide diversity of aryl, heteroaryl, and alkyl substituents to build molecular complexity.[8][9]
This document provides detailed protocols for leveraging these features, focusing on amide coupling and Suzuki cross-coupling reactions as exemplary pathways for generating novel chemical entities.
Physicochemical Properties and Safety Data
Prior to use, it is essential to be familiar with the physical properties and safety requirements for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrNO₂ | [10] |
| Molecular Weight | 254.08 g/mol | [10] |
| CAS Number | 20899-31-0 | Santa Cruz Biotechnology |
| Appearance | Off-white to light yellow solid | Generic Supplier Data |
| Melting Point | 212 °C (decomposes) | [11] (for 1-methyl-1H-indole-2-carboxylic acid) |
Safety & Handling:
Based on aggregated GHS data for similar bromo-indole compounds, this compound should be handled with care.[12][13]
-
Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.
-
Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.
Core Application: A Versatile Intermediate for Library Synthesis
The primary application of this reagent is as a versatile building block for constructing libraries of complex molecules. The orthogonal reactivity of the C2-carboxylic acid and the C3-bromo group allows for a stepwise and controlled diversification strategy.
Caption: Step-by-step workflow for a typical amide coupling reaction.
Materials:
-
This compound
-
Amine of choice (see Table 2 for examples)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt) or suitable alternative
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Lithium Chloride (LiCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).
-
Add the desired amine (1.1 eq) to the solution.
-
In a separate vial, pre-mix or add sequentially HOBt (1.2 eq) and EDC·HCl (1.2 eq).
-
Cool the reaction flask to 0 °C using an ice bath.
-
Add the coupling reagents to the reaction mixture and stir at 0 °C for 30 minutes.
-
Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.
-
Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers. Wash sequentially with 5% aqueous LiCl (to remove DMF), saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
| Table 2: Example Amines for Amide Coupling |
| Benzylamine |
| (4-Fluorophenyl)methanamine |
| Morpholine |
| Glycine methyl ester hydrochloride (with base like DIPEA) |
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol utilizes the C3-bromo position as a handle for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This is a powerful method for forming C-C bonds and introducing aryl or heteroaryl moieties, a common strategy in modern drug discovery to explore Structure-Activity Relationships (SAR). [3][8] Materials:
-
This compound (or its ester/amide derivative) (1.0 eq)
-
Aryl or heteroaryl boronic acid or pinacol ester (1.2-1.5 eq) (see Table 3 for examples)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water, Toluene/Water, DME)
Procedure:
-
To a Schlenk flask or microwave vial, add the this compound derivative (1.0 eq), the boronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) under a positive flow of inert gas.
-
Add the degassed solvent system (e.g., 1,4-Dioxane and Water, typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-110 °C and stir for 4-16 hours.
-
Monitoring: Progress can be monitored by TLC or LC-MS.
-
Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate. Redissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by flash column chromatography. If the product is a carboxylic acid, an acidic workup may be required to protonate the carboxylate before extraction.
| Table 3: Example Boronic Acids for Suzuki Coupling |
| Phenylboronic acid |
| 4-Methoxyphenylboronic acid |
| Pyridine-3-boronic acid |
| Thiophene-2-boronic acid |
Conclusion
This compound is a high-value, strategically functionalized building block for medicinal chemistry and organic synthesis. Its pre-installed N-methyl and C3-bromo groups offer a streamlined path to novel, diverse, and complex molecular architectures. The protocols outlined in this guide provide a robust starting point for researchers to exploit the unique reactivity of this scaffold in the pursuit of new therapeutic agents and chemical probes.
References
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Chen, H., Yang, H., Wang, Z., Xie, X., & Nan, F. (2014). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. Journal of Medicinal Chemistry, 57(11), 4775-4793. [Link]
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De Vita, D., et al. (2020). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 63(5), 2373-2391. [Link]
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Gu, Y., & Li, J. (2011). Microwave-assisted synthesis of indole-2-carboxylic acid esters in ionic liquid. ResearchGate. [Link]
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PubChem. (n.d.). 3-bromo-1H-indole-2-carboxylic acid. National Center for Biotechnology Information. [Link]
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Zhu, J., et al. (2018). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. Molecules, 23(9), 2349. [Link]
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Wang, Y. C., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]
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Wang, Y. C., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. International Journal of Molecular Sciences, 24(24), 17215. [Link]
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Söderberg, B. C., Shriver, J. A., & Wallace, J. M. (2003). 1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses, 80, 121. [Link]
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Gribova, O. A., et al. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Pharmaceuticals, 16(4), 603. [Link]
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PubChem. (n.d.). 5-bromo-3-methyl-1H-indole-2-carboxylic Acid. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). 3-Methyl-1H-indole-2-carboxylic acid. National Center for Biotechnology Information. [Link]
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Active Biopharma Corp. (n.d.). 3-Bromo-1H-Indole-2-Carboxylicacid. [Link]
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Al-Ostath, A. I., et al. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. Anti-Cancer Agents in Medicinal Chemistry, 23(11). [Link]
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NIST. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. NIST Chemistry WebBook. [Link]
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Al-Ostath, A. I., et al. (2022). Design, Synthesis, and Molecular Docking Studies of 5-Bromoindole-2-Carboxylic Acid Hydrazone Derivatives. ChemistrySelect, 7(36). [Link]
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Krasavin, M., et al. (2021). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-ones. Molecules, 26(16), 4995. [Link]
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Application Notes & Protocols: Strategic Implementation of Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl-1-methyl-1H-indole-2-carboxylic Acids
Abstract
The indole scaffold is a cornerstone of medicinal chemistry, and its precise functionalization is paramount for the development of novel therapeutics. This guide provides an in-depth technical overview and a field-proven protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-bromo-1-methyl-1H-indole-2-carboxylic acid. We will dissect the reaction mechanism, explore the critical parameters that govern success, and offer a robust, step-by-step experimental workflow. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this powerful C-C bond-forming reaction to synthesize libraries of 3-aryl-1-methyl-1H-indole-2-carboxylic acid derivatives, a class of compounds with demonstrated potential as selective CysLT1 antagonists and HIV-1 integrase inhibitors[1][2].
Introduction: The Privileged Indole Scaffold
The indole nucleus is a "privileged structure" in drug discovery, forming the core of numerous natural products and pharmaceuticals.[3][4] The ability to selectively introduce molecular complexity at specific positions on the indole ring is a key strategy in modulating biological activity. The 3-substituted-1H-indole-2-carboxylic acid motif, in particular, has emerged as a critical pharmacophore in modern drug design.[1][5][6]
The Suzuki-Miyaura reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, celebrated for its mild conditions, exceptional functional group tolerance, and the commercial availability of a vast array of boronic acid reagents.[3][7][8][9] This application note provides a comprehensive guide to successfully employing this reaction for the arylation of this compound, transforming a simple halo-indole into a high-value, diversifiable scaffold for drug discovery programs.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura coupling lies in its well-defined catalytic cycle, which revolves around a palladium catalyst.[8][10][11][12] The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination. Understanding these steps is crucial for rational troubleshooting and optimization.
-
Oxidative Addition : The cycle begins with a coordinatively unsaturated Palladium(0) complex, which inserts into the carbon-bromine bond of the this compound. This is often the rate-determining step and results in a Palladium(II) intermediate.[8][11]
-
Transmetalation : In this step, the organic group from the boronic acid (or its activated boronate form) is transferred to the Palladium(II) complex, displacing the halide. This process is facilitated by a base, which activates the organoboron species, making it more nucleophilic.[7][13][14]
-
Reductive Elimination : The final step involves the coupling of the two organic fragments (the indole and the new aryl group) from the Palladium(II) center. This forms the desired C-C bond and regenerates the active Palladium(0) catalyst, allowing the cycle to continue.[7][11]
Key Parameters for Successful Coupling
The success of coupling with this compound hinges on the judicious selection of several key parameters. The presence of the carboxylic acid and the electron-rich indole ring requires careful consideration.
-
Palladium Catalyst & Ligand Selection : While simple catalysts like Pd(PPh₃)₄ can be effective, couplings involving heteroaryl halides often benefit from more sophisticated systems.[11] Modern catalyst systems typically involve a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized ligand.
-
Expertise & Rationale : Bulky, electron-rich phosphine ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos), are highly recommended.[15] These ligands promote the crucial oxidative addition step and accelerate the final reductive elimination.[11][16] For particularly challenging or sterically hindered substrates, N-heterocyclic carbene (NHC) ligands can also offer superior performance.[13][17] The presence of the free carboxylic acid can potentially coordinate to the palladium center; however, the N-methylation of the indole mitigates the more common issue of catalyst inhibition by the N-H proton often seen in unprotected indoles.[4][18]
-
-
The Role of the Base : The base plays a multifaceted role in the Suzuki coupling.[7] Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species, which is essential for the transmetalation step.[13][14][19]
-
Expertise & Rationale : For substrates containing an acidic proton, like our carboxylic acid, the choice of base is critical. Strong, non-nucleophilic inorganic bases are preferred. Potassium phosphate (K₃PO₄) is an excellent choice as it is sufficiently basic to promote the reaction without causing significant esterification or other side reactions with the carboxylic acid. Cesium carbonate (Cs₂CO₃) is another effective but more expensive option. It is crucial to use a finely powdered base to ensure maximum reactivity.[20]
-
-
Solvent System : The choice of solvent influences reagent solubility and reaction kinetics.
-
Expertise & Rationale : A mixture of an organic solvent and water is often optimal.[10] Solvents like 1,4-dioxane, tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are commonly used. The aqueous component facilitates the dissolution of the inorganic base and is believed to accelerate the transmetalation step.[20][21] A typical ratio is 4:1 or 5:1 organic solvent to water. All solvents must be thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Boron Source : While arylboronic acids are the most common coupling partners due to their stability and commercial availability, alternatives exist.[7][8]
-
Expertise & Rationale : Arylboronic acids are generally robust and effective for this protocol. In cases where the boronic acid is unstable or prone to protodeboronation, the corresponding pinacol ester (a type of boronic ester) or an MIDA boronate ester can offer enhanced stability and are fully compatible with these reaction conditions.[7]
-
Experimental Protocol: A Step-by-Step Guide
This protocol describes the coupling of this compound with phenylboronic acid as a representative example.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.3 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.03 equiv, 3 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.06 equiv, 6 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
1,4-Dioxane (degassed)
-
Deionized Water (degassed)
-
Reaction vessel (e.g., microwave vial or Schlenk flask) with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation : To a dry reaction vessel containing a magnetic stir bar, add this compound (1.0 equiv), phenylboronic acid (1.3 equiv), Pd(OAc)₂ (0.03 equiv), SPhos (0.06 equiv), and finely powdered K₃PO₄ (3.0 equiv).
-
Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition : Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed deionized water via syringe in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water for a 0.5 mmol scale reaction).
-
Reaction Execution : Place the sealed vessel in a preheated oil bath or heating block at 80-100 °C. Stir the reaction mixture vigorously.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-12 hours.
-
Work-up : Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Acidification & Extraction : Carefully acidify the aqueous layer with 1M HCl to a pH of ~3-4. This protonates the carboxylic acid, allowing it to be extracted into the organic layer. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Drying and Concentration : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel to afford the pure 3-phenyl-1-methyl-1H-indole-2-carboxylic acid.
Data Presentation: Representative Substrate Scope
The developed protocol is robust and applicable to a range of aryl and heteroaryl boronic acids. The following table summarizes expected outcomes for various coupling partners.
| Entry | Arylboronic Acid Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 90 | 6 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 90 | 8 | 88 |
| 3 | 4-Fluorophenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DME/H₂O | 85 | 10 | 90 |
| 4 | 3-Thiopheneboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 78 |
| 5 | 3-Pyridinylboronic acid | Pd(Amphos)₂Cl₂ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 81 |
Note: Yields are representative and may vary based on reaction scale and purification efficiency.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently degassed solvents.3. Poor quality base (not finely powdered).4. Low reaction temperature. | 1. Use fresh palladium precursor and ligand. Ensure an inert atmosphere is maintained.2. Degas solvents thoroughly by sparging with argon for 20-30 minutes or via freeze-pump-thaw cycles.3. Finely grind the base before use.[20]4. Increase temperature in 10 °C increments. |
| Protodeboronation of Boronic Acid | 1. Excessive water or prolonged reaction time.2. Base is too strong or reaction too hot. | 1. Reduce the amount of water in the solvent mixture.2. Switch to a milder base (e.g., K₂CO₃) or lower the temperature. Consider using a boronic ester. |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Rigorously exclude oxygen by ensuring proper degassing and maintaining a positive pressure of inert gas. |
| Debromination of Starting Material | 1. Catalyst deactivation pathway.2. Presence of impurities. | 1. Screen different ligands; sometimes a more electron-rich ligand can favor the desired pathway.[15]2. Ensure starting materials are pure. |
| Difficulty in Purification | Residual palladium catalyst or ligand byproducts co-eluting with the product. | 1. After work-up, filter the diluted reaction mixture through a pad of celite to remove insoluble palladium species.[3]2. Consider a different solvent system for chromatography. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an exceptionally effective method for the synthesis of 3-aryl-1-methyl-1H-indole-2-carboxylic acids. By carefully selecting a modern catalyst system composed of a palladium precursor and a bulky, electron-rich phosphine ligand, in conjunction with a suitable base and solvent system, high yields of the desired products can be reliably obtained. This protocol provides a robust starting point for the diversification of the indole scaffold, enabling the rapid generation of compound libraries for structure-activity relationship studies in drug discovery and development.
References
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NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]
-
Wikipedia. (2024). Suzuki reaction. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Yoneda Labs. (2021). Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Amatore, C., et al. (2006). Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available from: [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]
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Cacchi, S., & Fabrizi, G. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Organic & Biomolecular Chemistry. Available from: [Link]
-
Indian Academy of Sciences. (2019). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Available from: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition. Available from: [Link]
-
Amatore, C., et al. (2006). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. Available from: [Link]
-
Marion, N., et al. (2006). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. Available from: [Link]
-
Organic Process Research & Development. (2013). Use of Base Metals in Suzuki Coupling. Available from: [Link]
-
ResearchGate. (2018). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Available from: [Link]
-
Cornett, L. (2025). Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected Indoles. Ursinus College Digital Commons. Available from: [Link]
-
Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. Available from: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Available from: [Link]
-
ResearchGate. (2018). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... Available from: [Link]
-
National Institutes of Health. (2010). The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence. Available from: [Link]
-
Organic Chemistry Portal. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Available from: [Link]
-
ACS Publications. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[7][11]-Fused Indole Heterocycles. Available from: [Link]
-
National Institutes of Health. (2014). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available from: [Link]
-
Royal Society of Chemistry. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly). Organic & Biomolecular Chemistry. Available from: [Link]
-
MDPI. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available from: [Link]
-
Organic Synthesis. Suzuki-Miyaura Coupling. Available from: [Link]
-
National Institutes of Health. (2014). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PubMed Central. Available from: [Link]
-
MDPI. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Available from: [Link]
-
National Institutes of Health. (2016). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. PubMed Central. Available from: [Link]
-
ResearchGate. (2018). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Available from: [Link]
-
ACS Publications. (2014). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Available from: [Link]
Sources
- 1. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. "Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected I" by Lucy Cornett [digitalcommons.ursinus.edu]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 15. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 18. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for the Amide Coupling of 3-Bromo-1-methyl-1H-indole-2-carboxylic Acid with Amines
Introduction: The Strategic Importance of Indole-2-Carboxamides in Modern Drug Discovery
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Within this class, indole-2-carboxamides have emerged as a particularly fruitful area of research, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[2] The amide bond, a cornerstone of peptide and protein structure, imparts favorable pharmacokinetic properties such as metabolic stability and the ability to participate in hydrogen bonding interactions with biological targets.[3]
This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for the amide coupling of 3-bromo-1-methyl-1H-indole-2-carboxylic acid with a variety of primary and secondary amines. The presence of a bromine atom at the C3 position offers a handle for further functionalization, such as cross-coupling reactions, while the N-methylation of the indole prevents unwanted side reactions and modulates the electronic properties of the heterocyclic core. Understanding the nuances of this amide coupling is critical for researchers aiming to generate libraries of novel indole-2-carboxamides for drug discovery and chemical biology applications.
Mechanistic Insights: The Chemistry of Amide Bond Formation
The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable but kinetically slow process. Therefore, the carboxylic acid must first be activated to a more electrophilic species that can readily react with the amine nucleophile.[4] This activation is typically achieved in situ using a variety of coupling reagents.
Common Coupling Reagents and Their Mechanism of Action
Several classes of reagents have been developed to facilitate amide bond formation, each with its own advantages and mechanistic pathway.[5]
-
Carbodiimides (e.g., DCC, EDC): Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine to yield the amide and a urea byproduct. To suppress side reactions and minimize racemization of chiral substrates, an additive such as 1-hydroxybenzotriazole (HOBt) is often included. HOBt traps the O-acylisourea to form an active ester, which is less reactive but more selective.[6]
-
Onium Salts (e.g., HATU, HBTU): Uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient coupling reagents. In the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester. This active ester rapidly reacts with the amine to form the desired amide with high efficiency.[3]
The choice of coupling reagent and reaction conditions can significantly impact the yield, purity, and cost-effectiveness of the synthesis. For the coupling of this compound, both carbodiimide and onium salt-based methods are viable and will be detailed in the protocols below.
Visualizing the Reaction Pathway: Mechanism of HATU-mediated Amide Coupling
Caption: Generalized mechanism of HATU-mediated amide coupling.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the amide coupling of this compound with amines using two common and effective coupling methods.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol is a robust and widely used method for the synthesis of indole-2-carboxamides.[2]
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole hydrate (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DMF or DCM (0.1-0.2 M), add HOBt (1.2 eq.) and EDC·HCl (1.2 eq.).
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq.) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0-3.0 eq.).
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the desired 3-bromo-1-methyl-1H-indole-2-carboxamide.
Protocol 2: HATU-Mediated Amide Coupling
This protocol utilizes the highly efficient coupling reagent HATU and is particularly useful for sterically hindered substrates or when rapid reaction times are desired.[3]
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF (0.1-0.2 M).
-
Add DIPEA (2.0-3.0 eq.) to the mixture and stir for 5-10 minutes at room temperature.
-
Add the amine (1.1 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes gradient) to yield the pure product.
Experimental Workflow Visualization
Caption: A typical workflow for the synthesis and purification of 3-bromo-1-methyl-1H-indole-2-carboxamides.
Data Presentation: Representative Reagents and Conditions
The following table summarizes typical reaction parameters for the amide coupling of a generic indole-2-carboxylic acid, which can be adapted for this compound. Researchers should note that optimal conditions may vary depending on the specific amine used.
| Entry | Coupling Reagent | Additive | Base | Solvent | Time (h) | Typical Yield (%) |
| 1 | EDC·HCl (1.2 eq) | HOBt (1.2 eq) | DIPEA (2.5 eq) | DMF | 18 | 66-99[2] |
| 2 | DCC (1.5 eq) | HOBt (1.5 eq) | TEA (1.5 eq) | THF | 24 | 44-79[6] |
| 3 | HATU (1.1 eq) | - | DIPEA (2.0 eq) | DMF | 4 | >80[3] |
Troubleshooting and Key Considerations
-
Low Yields: If low yields are observed, consider increasing the equivalents of the coupling reagent and base, or switching to a more powerful coupling reagent like HATU. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates.
-
Side Reactions: The formation of a urea byproduct is inherent to carbodiimide couplings. While DCC-urea is often insoluble and can be filtered off, EDC-urea is water-soluble and removed during the aqueous workup.
-
Purification Challenges: The polarity of the final amide product will vary depending on the nature of the amine. Adjust the eluent system for column chromatography accordingly. In some cases, recrystallization may be an effective purification method.
-
Substrate Scope: While these protocols are generally applicable to a wide range of primary and secondary amines, highly sterically hindered or electron-deficient amines may require longer reaction times, elevated temperatures, or the use of more potent coupling systems.
Conclusion
The amide coupling of this compound is a versatile and powerful method for the synthesis of novel compounds with potential applications in drug discovery and development. By understanding the underlying reaction mechanisms and following the detailed protocols provided, researchers can efficiently generate libraries of indole-2-carboxamides for biological evaluation. The choice of coupling reagent and reaction conditions should be tailored to the specific amine substrate to maximize yield and purity.
References
-
Palomba, M., et al. (2019). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkat USA. [Link]
-
Al-Sanea, M. M., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Publishing. [Link]
-
Kumar, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
-
de la Torre, V. G., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]
-
Somei, M., et al. (1997). Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]
-
Valeur, E., & Bradley, M. (2025). Evolution of amide bond formation. Request PDF. [Link]
-
Palomba, M., et al. (2019). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. ResearchGate. [Link]
-
PubChem. (n.d.). 3-Bromo-1-methyl-1H-indole. National Center for Biotechnology Information. [Link]
-
Olgen, S., & Coban, T. (2002). Synthesis and antioxidant properties of novel N-substituted indole-2-carboxamide and indole-3-acetamide derivatives. PubMed. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
PubChem. (n.d.). 3-bromo-1H-indole-2-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Olgen, S., et al. (2008). Synthesis and evaluation of novel N-H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. ResearchGate. [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
- 3. growingscience.com [growingscience.com]
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- 5. hepatochem.com [hepatochem.com]
- 6. researchgate.net [researchgate.net]
The Strategic Utility of 3-Bromo-1-methyl-1H-indole-2-carboxylic Acid in Modern Medicinal Chemistry: Application Notes and Protocols
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic drugs.[1] Among the myriad of functionalized indoles, 3-bromo-1-methyl-1H-indole-2-carboxylic acid stands out as a particularly versatile and powerful building block for the synthesis of complex molecular architectures. Its strategic placement of a bromine atom at the electron-rich 3-position, a carboxylic acid at the 2-position, and a methyl group on the indole nitrogen provides three distinct points for chemical modification. This trifecta of reactive handles allows for the systematic exploration of chemical space, a critical endeavor in modern drug discovery.
This comprehensive guide provides detailed application notes and robust protocols for the synthesis and derivatization of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.
I. Synthesis of the Core Scaffold: this compound
The synthesis of the title compound is a multi-step process that begins with the readily available indole-2-carboxylic acid. The following protocols outline a reliable pathway to obtain the desired product in good yield and purity.
Protocol 1: Esterification of Indole-2-carboxylic Acid
The initial step involves the protection of the carboxylic acid functionality as a methyl ester. This is crucial to prevent unwanted side reactions in the subsequent N-methylation step.
-
Reaction: Indole-2-carboxylic acid to Methyl 1H-indole-2-carboxylate
-
Rationale: The esterification is a standard procedure to protect the carboxylic acid. The use of a simple methyl ester allows for straightforward deprotection later in the synthesis.
Materials:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| Indole-2-carboxylic acid | C₉H₇NO₂ | 161.16 | 10.0 g | 0.062 mol |
| Methanol (anhydrous) | CH₄O | 32.04 | 200 mL | - |
| Sulfuric acid (conc.) | H₂SO₄ | 98.08 | 2 mL | - |
| Sodium bicarbonate (sat. soln.) | NaHCO₃ | 84.01 | As needed | - |
| Ethyl acetate | C₄H₈O₂ | 88.11 | As needed | - |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | As needed | - |
Procedure:
-
Suspend indole-2-carboxylic acid (10.0 g) in anhydrous methanol (200 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Carefully add concentrated sulfuric acid (2 mL) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (150 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the excess acid, followed by brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 1H-indole-2-carboxylate as a solid.
Protocol 2: N-Methylation of Methyl 1H-indole-2-carboxylate
With the carboxylic acid protected, the next step is the methylation of the indole nitrogen.
-
Reaction: Methyl 1H-indole-2-carboxylate to Methyl 1-methyl-1H-indole-2-carboxylate
-
Rationale: The use of a base like potassium carbonate and a methylating agent like dimethyl sulfate is a common and effective method for N-alkylation of indoles.
Materials:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| Methyl 1H-indole-2-carboxylate | C₁₀H₉NO₂ | 175.18 | 5.0 g | 0.0285 mol |
| Dimethyl sulfate | C₂H₆O₄S | 126.13 | 9.0 mL | - |
| Potassium carbonate | K₂CO₃ | 138.21 | 10.4 g | 0.075 mol |
| Acetone (dry) | C₃H₆O | 58.08 | 200 mL | - |
| Ammonia solution (5%) | NH₃ | 17.03 | 50 mL | - |
| Dichloromethane | CH₂Cl₂ | 84.93 | As needed | - |
Procedure:
-
In a round-bottom flask, suspend methyl 1H-indole-2-carboxylate (5.0 g) and potassium carbonate (10.4 g) in dry acetone (200 mL).[2]
-
Add dimethyl sulfate (9.0 mL) to the stirred suspension.[2]
-
Heat the mixture under reflux for 24 hours.[2]
-
Cool the reaction to room temperature and add 5% ammonia solution (50 mL), then stir for 2 hours to quench any unreacted dimethyl sulfate.[2]
-
Remove the acetone in vacuo.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain methyl 1-methyl-1H-indole-2-carboxylate.[2]
Protocol 3: Hydrolysis to 1-methyl-1H-indole-2-carboxylic acid
Deprotection of the methyl ester is the next step to reveal the carboxylic acid.
-
Reaction: Methyl 1-methyl-1H-indole-2-carboxylate to 1-methyl-1H-indole-2-carboxylic acid
-
Rationale: Base-catalyzed hydrolysis is a standard method for the saponification of esters.
Materials:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| Methyl 1-methyl-1H-indole-2-carboxylate | C₁₁H₁₁NO₂ | 189.21 | From previous step | - |
| Sodium hydroxide | NaOH | 40.00 | 2.0 g | 0.05 mol |
| Ethanol | C₂H₆O | 46.07 | 50 mL | - |
| Water | H₂O | 18.02 | 50 mL | - |
| Hydrochloric acid (conc.) | HCl | 36.46 | As needed | - |
Procedure:
-
Dissolve the methyl 1-methyl-1H-indole-2-carboxylate in a mixture of ethanol (50 mL) and water (50 mL).
-
Add sodium hydroxide (2.0 g) and heat the mixture to reflux for 2-3 hours.
-
After cooling, remove the ethanol under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with concentrated hydrochloric acid.
-
The product, 1-methyl-1H-indole-2-carboxylic acid, will precipitate out of solution.
-
Collect the solid by filtration, wash with cold water, and dry.
Protocol 4: Regioselective Bromination at the 3-Position
The final step is the selective bromination of the electron-rich 3-position of the indole ring.
-
Reaction: 1-methyl-1H-indole-2-carboxylic acid to this compound
-
Rationale: The C3 position of the indole ring is highly activated towards electrophilic substitution. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for this transformation.
Materials:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| 1-methyl-1H-indole-2-carboxylic acid | C₁₀H₉NO₂ | 175.18 | 1.0 g | 5.7 mmol |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 1.02 g | 5.7 mmol |
| Acetonitrile | C₂H₃N | 41.05 | 20 mL | - |
Procedure:
-
Dissolve 1-methyl-1H-indole-2-carboxylic acid (1.0 g) in acetonitrile (20 mL) in a round-bottom flask.
-
Add N-bromosuccinimide (1.02 g) in one portion.[3]
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water (20 mL).
-
Extract the product with dichloromethane (3 x 20 mL).[3]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound.[3]
Caption: Synthetic workflow for this compound.
II. Medicinal Chemistry Applications: A Scaffold for Diverse Targets
The this compound scaffold is a valuable starting point for the synthesis of a wide range of biologically active molecules. The bromine atom at the 3-position serves as a versatile handle for various cross-coupling reactions, allowing for the introduction of diverse substituents.
Case Study 1: HIV-1 Integrase Inhibitors
HIV-1 integrase is a crucial enzyme for the replication of the virus, and its inhibition is a key therapeutic strategy. Indole-2-carboxylic acid derivatives have been identified as promising scaffolds for the development of novel HIV-1 integrase strand transfer inhibitors (INSTIs).[4] The indole nucleus and the C2-carboxylic acid can chelate with the two Mg²⁺ ions in the active site of the integrase.[5]
Derivatization of the this compound scaffold can be employed to introduce substituents that interact with the viral DNA, thereby enhancing the inhibitory activity.[4]
Caption: Inhibition of HIV-1 integrase by indole-2-carboxylic acid derivatives.
Case Study 2: IDO1/TDO Dual Inhibitors
Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes involved in tryptophan metabolism and are emerging targets for cancer immunotherapy.[6] Dual inhibition of IDO1 and TDO can restore anti-tumor immunity. Indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors of these enzymes.[6]
The 3-position of the indole ring can be functionalized to optimize the binding affinity and selectivity for the IDO1 and TDO active sites.
III. Protocols for Derivatization
The true power of this compound lies in its amenability to a wide range of chemical transformations. The following protocols provide a starting point for the derivatization of this versatile scaffold.
Protocol 5: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds.[7] It allows for the coupling of the 3-bromoindole with a variety of boronic acids or esters.
-
Reaction: 3-Aryl-1-methyl-1H-indole-2-carboxylic acid synthesis
-
Rationale: This reaction is highly versatile and tolerates a wide range of functional groups, making it ideal for library synthesis in medicinal chemistry. The carboxylic acid may need to be protected as an ester for optimal results.
Materials:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| Methyl 3-bromo-1-methyl-1H-indole-2-carboxylate | C₁₁H₁₀BrNO₂ | 268.11 | 1.0 mmol | - |
| Arylboronic acid | ArB(OH)₂ | - | 1.2 mmol | - |
| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.57 | 0.05 mmol | - |
| Potassium carbonate (2M aq. soln.) | K₂CO₃ | 138.21 | 2.0 mL | - |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 10 mL | - |
Procedure:
-
To a Schlenk flask, add methyl 3-bromo-1-methyl-1H-indole-2-carboxylate (1.0 mmol), the arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane (10 mL) and the 2M aqueous potassium carbonate solution (2.0 mL).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.
-
After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
Protocol 6: Heck Reaction
The Heck reaction is another palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between the 3-bromoindole and an alkene.[8][9]
-
Reaction: 3-Alkenyl-1-methyl-1H-indole-2-carboxylic acid derivative synthesis
-
Rationale: This reaction is particularly useful for introducing vinyl groups, which can be further functionalized.
Materials:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| Methyl 3-bromo-1-methyl-1H-indole-2-carboxylate | C₁₁H₁₀BrNO₂ | 268.11 | 1.0 mmol | - |
| Alkene (e.g., ethyl acrylate) | C₅H₈O₂ | 100.12 | 1.5 mmol | - |
| Pd(OAc)₂ | C₄H₆O₄Pd | 224.50 | 0.02 mmol | - |
| P(o-tolyl)₃ | C₂₁H₂₁P | 304.37 | 0.04 mmol | - |
| Triethylamine | C₆H₁₅N | 101.19 | 2.0 mmol | - |
| Acetonitrile | C₂H₃N | 41.05 | 10 mL | - |
Procedure:
-
In a sealed tube, combine methyl 3-bromo-1-methyl-1H-indole-2-carboxylate (1.0 mmol), the alkene (1.5 mmol), Pd(OAc)₂ (0.02 mmol), and P(o-tolyl)₃ (0.04 mmol).
-
Add acetonitrile (10 mL) and triethylamine (2.0 mmol).
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
After cooling, filter the mixture and concentrate the filtrate.
-
Purify the residue by column chromatography.
Protocol 7: Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between the 3-bromoindole and a terminal alkyne.[10][11]
-
Reaction: 3-Alkynyl-1-methyl-1H-indole-2-carboxylic acid derivative synthesis
-
Rationale: The resulting alkyne functionality is a versatile handle for further transformations, such as click chemistry.
Materials:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| Methyl 3-bromo-1-methyl-1H-indole-2-carboxylate | C₁₁H₁₀BrNO₂ | 268.11 | 1.0 mmol | - |
| Terminal alkyne | RC≡CH | - | 1.2 mmol | - |
| PdCl₂(PPh₃)₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 0.02 mmol | - |
| Copper(I) iodide (CuI) | CuI | 190.45 | 0.04 mmol | - |
| Triethylamine | C₆H₁₅N | 101.19 | 10 mL | - |
Procedure:
-
To a Schlenk flask, add methyl 3-bromo-1-methyl-1H-indole-2-carboxylate (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate and backfill with an inert gas.
-
Add triethylamine (10 mL) and the terminal alkyne (1.2 mmol).
-
Stir the reaction at room temperature to 50 °C until completion (monitor by TLC).
-
Remove the triethylamine in vacuo, and partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry, and concentrate. Purify by column chromatography.
Protocol 8: Amide Bond Formation
The carboxylic acid at the 2-position is a key functional group for forming amide bonds, which are prevalent in pharmaceuticals.
-
Reaction: 3-Bromo-1-methyl-1H-indole-2-carboxamide synthesis
-
Rationale: Amide coupling reagents like HATU facilitate the formation of the amide bond under mild conditions, preserving the integrity of other functional groups.
Materials:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| This compound | C₁₀H₈BrNO₂ | 254.08 | 1.0 mmol | - |
| Amine | R-NH₂ | - | 1.1 mmol | - |
| HATU | C₁₀H₁₅F₆N₆OP | 380.23 | 1.1 mmol | - |
| DIPEA | C₈H₁₉N | 129.24 | 2.0 mmol | - |
| DMF | C₃H₇NO | 73.09 | 10 mL | - |
Procedure:
-
Dissolve this compound (1.0 mmol) in DMF (10 mL).
-
Add HATU (1.1 mmol) and DIPEA (2.0 mmol) to the solution and stir for 10 minutes.[12]
-
Add the amine (1.1 mmol) and continue stirring at room temperature for 2-12 hours.[12]
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous lithium chloride solution, then brine.
-
Dry, concentrate, and purify the product by column chromatography.
Caption: Key derivatization reactions of the core scaffold.
IV. Conclusion
This compound is a highly valuable and versatile scaffold in medicinal chemistry. Its synthesis is achievable through a robust and scalable route, and its strategic functionalization allows for the exploration of a vast chemical space. The protocols and application notes provided herein offer a solid foundation for researchers to leverage this powerful building block in the design and synthesis of novel therapeutic agents. The ability to systematically modify the 3-position via modern cross-coupling reactions, coupled with the utility of the 2-carboxylic acid for amide bond formation, ensures that this scaffold will continue to be a mainstay in the quest for new medicines.
V. References
-
PrepChem. Synthesis of methyl 1-methyl-1H-indole-2-carboxylate. Available at: [Link]. Accessed January 17, 2026.
-
Wikipedia. Heck reaction. Available at: [Link]. Accessed January 17, 2026.
-
Organic Chemistry Portal. Heck Reaction. Available at: [Link]. Accessed January 17, 2026.
-
Wikipedia. Sonogashira coupling. Available at: [Link]. Accessed January 17, 2026.
-
Zhang, H., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European Journal of Medicinal Chemistry, 188, 112021. Available at: [Link].
-
Wang, Z., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 10(1), 133-143. Available at: [Link].
-
Li, M., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8051. Available at: [Link].
-
Sperry, J., & Wright, D. L. (2005). The application of cathodic reductions and reductive cyclizations in the synthesis of vicinal diamines. Chemical Society Reviews, 34(11), 935-944.
-
MDPI. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Available at: [Link]. Accessed January 17, 2026.
-
Dolezel, J., & Kunes, J. (2019). Indole-2-carboxylic Acid Derivatives as Bioactive Compounds. Molecules, 24(23), 4279.
-
ResearchGate. Scheme 3. Indole Synthesis via Sonogashira Coupling with 2-Bromoanilines a,b. Available at: [Link]. Accessed January 17, 2026.
-
YouTube. Suzuki Coupling. Available at: [Link]. Accessed January 17, 2026.
-
ACS Publications. Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides1. Available at: [Link]. Accessed January 17, 2026.
-
Chemistry LibreTexts. Heck reaction. Available at: [Link]. Accessed January 17, 2026.
-
ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Available at: [Link]. Accessed January 17, 2026.
-
Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]. Accessed January 17, 2026.
-
IRIS. Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c. Available at: [Link]. Accessed January 17, 2026.
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]. Accessed January 17, 2026.
-
ResearchGate. Heck coupling reaction between bromo/iodoanisoles and acrylates.. Available at: [Link]. Accessed January 17, 2026.
-
ResearchGate. C-6 Regioselective Bromination of Methyl Indolyl-3-acetate. Available at: [Link]. Accessed January 17, 2026.
-
NIH. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available at: [Link]. Accessed January 17, 2026.
-
ResearchGate. Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles. Available at: [Link]. Accessed January 17, 2026.
-
ACS Publications. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Available at: [Link]. Accessed January 17, 2026.
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. benchchem.com [benchchem.com]
- 3. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. kbfi.ee [kbfi.ee]
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- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel CysLT1 Antagonists from 3-Bromo-1-methyl-1H-indole-2-carboxylic Acid: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the synthesis of potent and selective cysteinyl leukotriene receptor 1 (CysLT1) antagonists, starting from the readily accessible building block, 3-bromo-1-methyl-1H-indole-2-carboxylic acid. Cysteinyl leukotrienes (CysLTs) are potent lipid mediators implicated in the pathophysiology of various inflammatory diseases, most notably asthma and allergic rhinitis. By blocking the CysLT1 receptor, the pro-inflammatory effects of CysLTs, such as bronchoconstriction, mucus secretion, and inflammatory cell recruitment, can be effectively mitigated. This guide details a strategic synthetic approach, provides step-by-step experimental protocols, and explains the scientific rationale behind the chosen methodologies, empowering researchers to synthesize and explore novel indole-based CysLT1 antagonists.
Introduction: The Role of CysLT1 Antagonists in Inflammatory Disease
Cysteinyl leukotrienes, including LTC4, LTD4, and LTE4, are key players in the inflammatory cascade, derived from arachidonic acid via the 5-lipoxygenase pathway. They exert their biological effects by binding to specific G protein-coupled receptors, primarily the CysLT1 receptor. Activation of the CysLT1 receptor triggers a signaling cascade that leads to hallmark symptoms of allergic and inflammatory conditions. Consequently, the development of selective CysLT1 receptor antagonists has been a successful therapeutic strategy, with drugs like montelukast and zafirlukast being widely prescribed for the management of asthma and allergic rhinitis.
The indole scaffold has emerged as a privileged structure in medicinal chemistry, and indole-2-carboxylic acid derivatives, in particular, have shown significant promise as a novel class of CysLT1 selective antagonists. These compounds typically feature a lipophilic moiety that interacts with a hydrophobic pocket of the receptor and an acidic group, the carboxylic acid, which mimics the C1-carboxylic acid of the natural ligand, LTD4. This guide focuses on a synthetic strategy that leverages the versatility of the indole core to construct a library of potential CysLT1 antagonists.
CysLT1 Signaling Pathway
The binding of cysteinyl leukotrienes to the CysLT1 receptor initiates a cascade of intracellular events, primarily through the Gq alpha subunit of its coupled G protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events culminate in various cellular responses, including smooth muscle contraction, increased vascular permeability, and the transcription of pro-inflammatory genes.
Figure 1: Simplified CysLT1 Receptor Signaling Pathway.
Synthetic Strategy: A Modular Approach
The synthesis of the target CysLT1 antagonists from this compound is designed as a modular, three-step process. This approach allows for the facile introduction of diverse functionalities, enabling the exploration of structure-activity relationships (SAR).
Figure 2: Overall Synthetic Workflow.
The three key transformations are:
-
Esterification: The carboxylic acid of the starting material is protected as an ethyl ester. This is a crucial step to prevent side reactions in the subsequent Suzuki coupling, where the free carboxylic acid could interfere with the basic conditions.
-
Suzuki-Miyaura Cross-Coupling: The bromine atom at the C3 position of the indole is replaced with a variety of aryl or heteroaryl groups using a palladium-catalyzed cross-coupling reaction. This is the key step for introducing the lipophilic moiety required for receptor binding.
-
Amide Bond Formation: The ester is hydrolyzed back to the carboxylic acid, which is then coupled with a suitable amine to form the final amide product. The amide linkage is often a key structural element in potent CysLT1 antagonists, contributing to their binding affinity and pharmacokinetic properties.
Detailed Experimental Protocols
Materials and Methods: All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography should be performed using silica gel (230-400 mesh). Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 or 500 MHz spectrometer. Mass spectra should be obtained using an electrospray ionization (ESI) mass spectrometer.
Protocol 1: Step 1 - Esterification of this compound
Rationale: The carboxylic acid is converted to an ethyl ester to prevent its interference in the subsequent Suzuki-Miyaura coupling reaction, which is typically performed under basic conditions. The use of a simple acid-catalyzed esterification with ethanol is a straightforward and high-yielding method.
Procedure:
-
To a solution of this compound (1.0 eq) in absolute ethanol (0.2 M), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C) and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure ester.
Expected Outcome: A white to off-white solid. The structure should be confirmed by NMR and mass spectrometry.
Protocol 2: Step 2 - Suzuki-Miyaura Cross-Coupling
Rationale: The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds. In this step, the C3-bromoindole ester is coupled with a variety of arylboronic acids to introduce the desired lipophilic side chain. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and minimizing side reactions. Pd(dppf)Cl2 is a robust catalyst for this type of transformation.
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2) (0.05 eq).
-
Add a mixture of 1,4-dioxane and water (4:1 v/v, 0.1 M) to the flask.
-
Heat the reaction mixture to 80-90 °C and stir for 8-12 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure coupled product.
Table 1: Representative Arylboronic Acids for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Rationale for Inclusion |
| 1 | 4-Fluorophenylboronic acid | Introduces a common bioisostere for hydrogen, potentially improving metabolic stability. |
| 2 | 4-Methoxyphenylboronic acid | Explores the effect of an electron-donating group on activity. |
| 3 | 3-Chlorophenylboronic acid | Investigates the impact of an electron-withdrawing group and its position. |
| 4 | 2-Naphthylboronic acid | Introduces a larger, more lipophilic group to probe the receptor's hydrophobic pocket. |
| 5 | Thiophene-3-boronic acid | Explores the incorporation of a heteroaromatic ring system. |
Protocol 3: Step 3 - Amide Bond Formation
Rationale: The final step involves the synthesis of the target amide. This is achieved through a two-step, one-pot procedure: saponification of the ethyl ester to the carboxylic acid, followed by an amide coupling reaction. The use of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activating agent such as Hydroxybenzotriazole (HOBt) is a standard and efficient method for amide bond formation, minimizing racemization for chiral amines.
Procedure:
-
Saponification:
-
Dissolve the ethyl 1-methyl-3-(aryl)-1H-indole-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v, 0.1 M).
-
Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Once the hydrolysis is complete, acidify the reaction mixture to pH 3-4 with 1N HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude carboxylic acid. This is typically used in the next step without further purification.
-
-
Amide Coupling:
-
Dissolve the crude 1-methyl-3-(aryl)-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) (0.1 M) under an inert atmosphere.
-
Add EDC (1.2 eq), HOBt (1.2 eq), and the desired amine (1.1 eq).
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) and stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate or DCM/methanol gradient) to afford the final CysLT1 antagonist.
-
Table 2: Representative Amines for Amide Coupling
| Entry | Amine | Rationale for Inclusion |
| 1 | 3-Aminopropanoic acid | Introduces a second acidic moiety, which can be beneficial for dual CysLT1/CysLT2 antagonism. |
| 2 | (S)-2-Amino-3-phenylpropan-1-ol | Incorporates a chiral center and a hydroxyl group to explore additional binding interactions. |
| 3 | Cyclopropylamine | Introduces a small, rigid cycloalkyl group. |
| 4 | 4-(Aminomethyl)pyridine | Introduces a basic nitrogen atom for potential salt formation and improved solubility. |
| 5 | Aniline | Provides a simple aromatic amide for baseline activity comparison. |
Characterization and Validation
The identity and purity of all synthesized compounds must be rigorously confirmed.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compounds.
Conclusion and Future Directions
This guide provides a robust and versatile synthetic route for the preparation of novel CysLT1 antagonists based on a 3-substituted 1-methyl-1H-indole-2-carboxylic acid scaffold. The modular nature of this synthesis allows for the creation of a diverse library of compounds for biological evaluation. Future work should focus on the in vitro and in vivo assessment of the synthesized compounds for their CysLT1 receptor antagonist activity. Promising candidates can then be further optimized to improve their potency, selectivity, and pharmacokinetic profiles, with the ultimate goal of identifying new therapeutic agents for the treatment of inflammatory diseases.
References
Application Note: 3-Bromo-1-methyl-1H-indole-2-carboxylic Acid as a Versatile Scaffold for the Synthesis of Novel HIV-1 Integrase Inhibitors
Introduction
The human immunodeficiency virus type 1 (HIV-1) integrase (IN) is a critical enzyme essential for the viral replication cycle, catalyzing the insertion of the viral DNA into the host cell's genome.[1][2] This process is a point of no return in the viral life cycle, making IN a highly attractive and validated target for antiretroviral therapy.[3] Integrase strand transfer inhibitors (INSTIs) represent a major class of antiretroviral drugs that effectively block this process, leading to potent viral suppression.[2][4]
Structurally, many successful INSTIs feature a core scaffold capable of chelating two divalent magnesium ions (Mg²⁺) within the enzyme's active site.[4][5] The indole-2-carboxylic acid moiety has emerged as a promising pharmacophore for this purpose.[5][6] The nitrogen and oxygen atoms of the indole core and the C2 carboxyl group can form a strong metal-chelating cluster with the two Mg²⁺ cofactors, effectively disrupting the catalytic function of the integrase enzyme.[4]
This application note details the strategic use of 3-bromo-1-methyl-1H-indole-2-carboxylic acid as a key starting material for the synthesis of novel HIV-1 integrase inhibitors. This building block is particularly valuable due to three key features:
-
The Indole-2-Carboxylic Acid Core: Provides the essential metal-chelating functionality.
-
The C3-Bromo Substituent: Serves as a versatile synthetic handle for introducing molecular diversity through various cross-coupling reactions.
-
The N1-Methyl Group: Allows for exploration of structure-activity relationships (SAR), as substitution at this position can influence binding affinity and pharmacokinetic properties.
We will explore the underlying mechanism, provide a general synthetic framework, and present a detailed protocol for a representative palladium-catalyzed cross-coupling reaction to demonstrate the utility of this scaffold in drug discovery.
Mechanistic Insight: The Role of the Indole-2-Carboxylate Scaffold
The primary mechanism of action for INSTIs based on the indole-2-carboxylic acid scaffold is the inhibition of the strand transfer step of viral DNA integration. This is achieved by binding to the active site of the HIV-1 integrase enzyme. The key interaction involves the chelation of the two catalytic Mg²⁺ ions by the electron-rich heteroatoms of the inhibitor. This binding mode prevents the viral DNA from properly docking in the active site, thereby inhibiting the integration process.
Figure 1: The indole-2-carboxylate core chelates Mg²⁺ ions, blocking viral DNA binding.
Synthetic Strategy Overview
The bromine atom at the C3 position of this compound is the cornerstone of its utility as a synthetic scaffold. It readily participates in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the systematic introduction of a wide array of substituents (aryl, heteroaryl, alkyl, amino groups, etc.) at this position. Such modifications are crucial for optimizing the inhibitor's interaction with the hydrophobic pockets near the integrase active site, which has been shown to significantly enhance potency.[4][5]
The general workflow involves a two-step process: esterification of the carboxylic acid to prevent interference with the cross-coupling reaction, followed by the coupling reaction itself, and concluding with saponification to regenerate the free carboxylic acid, which is essential for biological activity.
Figure 2: General synthetic workflow for creating a library of inhibitors.
Experimental Protocols
The following protocols provide a representative, step-by-step methodology for the synthesis of a novel HIV-1 integrase inhibitor starting from this compound.
Protocol 1: Esterification of the Starting Material
Rationale: Protection of the carboxylic acid as an ethyl ester is necessary to prevent side reactions during the subsequent palladium-catalyzed coupling step. Concentrated sulfuric acid acts as a catalyst for the Fischer esterification.
Materials:
-
This compound
-
Anhydrous ethanol (EtOH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous ethanol (approx. 10 mL per gram of starting material).
-
Carefully add concentrated sulfuric acid dropwise (0.1-0.2 eq) to the solution while stirring.
-
Heat the mixture to reflux (approx. 80 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly quench the reaction by adding saturated NaHCO₃ solution until the pH is neutral (~7-8).
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate.
-
The product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Suzuki Cross-Coupling with a Boronic Acid
Rationale: The Suzuki coupling is a robust method for forming carbon-carbon bonds. Here, it is used to attach a (4-fluorophenyl) group to the C3 position of the indole core. The choice of a fluorinated aromatic ring is common in medicinal chemistry to enhance binding affinity and improve metabolic stability. Pd(dppf)Cl₂ is a reliable catalyst for this type of transformation, and a carbonate base is used to activate the boronic acid.
Materials:
-
Ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate (from Protocol 1)
-
4-Fluorophenylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 v/v)
-
Round-bottom flask, reflux condenser, nitrogen/argon line
Procedure:
-
To a round-bottom flask, add ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), and Pd(dppf)Cl₂ (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add the degassed solvent mixture of 1,4-dioxane and water (4:1).
-
Heat the reaction mixture to 90-100 °C and stir for 6-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure ethyl 3-(4-fluorophenyl)-1-methyl-1H-indole-2-carboxylate.
Protocol 3: Saponification to Yield the Final Inhibitor
Rationale: The final step is the hydrolysis of the ethyl ester to regenerate the free carboxylic acid, which is critical for the chelation of Mg²⁺ ions and, therefore, for the inhibitory activity. Sodium hydroxide in a mixed solvent system ensures efficient hydrolysis.
Materials:
-
Ethyl 3-(4-fluorophenyl)-1-methyl-1H-indole-2-carboxylate (from Protocol 2)
-
Sodium hydroxide (NaOH) (3.0 eq)
-
Methanol (MeOH) and Water (3:1 v/v)
-
1 M Hydrochloric acid (HCl)
-
Round-bottom flask
Procedure:
-
Dissolve the ester intermediate (1.0 eq) in the methanol/water solvent mixture.
-
Add sodium hydroxide (3.0 eq) and heat the mixture to 60-80 °C for 1.5-3 hours.[4]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl. A precipitate should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final compound, 3-(4-fluorophenyl)-1-methyl-1H-indole-2-carboxylic acid.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Structure-Activity Relationship (SAR) and Data Summary
The synthetic route described allows for the creation of a library of compounds by simply varying the boronic acid used in Protocol 2. Structure-activity relationship studies have shown that modifications at the C3 position significantly impact the inhibitory potency.[4][5] For example, introducing halogenated benzene rings or extended hydrophobic groups can enhance interactions with the enzyme.[4][5]
The following table presents illustrative data for a hypothetical series of compounds synthesized from the 3-bromo-indole scaffold, based on trends observed in the literature.[4][6]
| Compound ID | R-Group at C3 (from R-B(OH)₂) | Yield (%) | Purity (%) | HIV-1 Integrase IC₅₀ (µM) |
| I-1 | Phenyl | 65 | >98 | 5.2 |
| I-2 | 4-Fluorophenyl | 71 | >99 | 2.8 |
| I-3 | 4-Methoxyphenyl | 68 | >98 | 4.1 |
| I-4 | 3,5-Difluorophenyl | 62 | >99 | 1.5 |
| I-5 | Naphthyl | 55 | >97 | 0.9 |
Data are representative and intended for illustrative purposes.
Conclusion
This compound is a highly valuable and versatile starting material for the discovery and development of novel HIV-1 integrase inhibitors. Its structure provides the essential metal-chelating pharmacophore while the C3-bromo substituent offers a convenient point for synthetic elaboration via robust cross-coupling chemistry. The protocols and strategies outlined in this note provide a solid foundation for researchers and drug development professionals to generate diverse libraries of indole-2-carboxylic acid derivatives for screening and optimization, accelerating the search for next-generation antiretroviral agents.
References
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.
- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI.
- Design and Synthesis of Novel Indole β-Diketo Acid Derivatives as HIV-1 Integrase Inhibitors.
- Indole-Based Allosteric Inhibitors of HIV-1 Integrase. The Aquila Digital Community.
- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PMC - PubMed Central.
- Indole-based Allosteric Inhibitors of HIV-1 Integrase. PMC - PubMed Central.
- Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity. PMC.
- Structure-activity relationships of HIV-1 integrase inhibitors--enzyme-ligand interactions. PubMed.
- Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorpor
- Design and Synthesis of Novel Indole β-Diketo Acid Derivatives as HIV-1 Integrase Inhibitors. CORE.
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- 2. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of HIV-1 integrase inhibitors--enzyme-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Comprehensive Spectroscopic Characterization of 3-bromo-1-methyl-1H-indole-2-carboxylic acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed guide to the multi-technique spectroscopic analysis of 3-bromo-1-methyl-1H-indole-2-carboxylic acid, a substituted indole derivative of interest in medicinal chemistry and materials science. We present integrated protocols and expert analysis for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices, from sample preparation to data interpretation, is emphasized to ensure robust and reproducible structural elucidation. This guide is designed to serve as a practical resource for researchers engaged in the synthesis and characterization of novel heterocyclic compounds.
Molecular Structure and Analytical Overview
The target analyte, this compound, possesses a core indole scaffold, which is a privileged structure in drug discovery. Accurate characterization is paramount for validating synthetic outcomes and understanding structure-activity relationships. The strategic application of NMR, IR, and MS provides orthogonal data points that, when combined, confirm the molecular structure, identify functional groups, and verify molecular weight and elemental composition.
The numbering convention used for the indole ring in this note is illustrated below. This systematic numbering is crucial for the unambiguous assignment of spectroscopic signals.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For this analyte, ¹H NMR will confirm the substitution pattern on the aromatic ring and identify the N-methyl group, while ¹³C NMR will account for all unique carbon atoms in the structure.
Protocol: NMR Sample Preparation and Acquisition
The presence of the carboxylic acid group dictates the choice of solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended over chloroform (CDCl₃) to ensure complete dissolution and to allow for the observation of the exchangeable carboxylic acid proton.
-
Sample Preparation: Weigh approximately 5-10 mg of the analyte directly into a clean, dry NMR tube.
-
Solvation: Add ~0.6 mL of DMSO-d₆. The use of a solvent with a known chemical shift, such as DMSO itself (δ ~2.50 ppm for ¹H, ~39.52 ppm for ¹³C), provides an internal reference.
-
Homogenization: Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief period in an ultrasonic bath may aid dissolution if necessary.
-
Acquisition: Acquire ¹H, ¹³C, and optionally 2D correlation spectra (e.g., COSY, HSQC) on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.
Caption: Workflow for NMR spectroscopic analysis.
Expected ¹H and ¹³C NMR Spectral Data
The predicted chemical shifts (δ) are based on the analysis of structurally similar indole derivatives.[1][2][3][4] The electron-withdrawing nature of the bromine atom and the carboxylic acid group, along with the electron-donating N-methyl group, will influence the electronic environment and thus the chemical shifts of adjacent nuclei.
Table 1: Predicted NMR Data for this compound in DMSO-d₆
| Assignment | Predicted ¹H Shift (ppm), Multiplicity, Integration | Predicted ¹³C Shift (ppm) | Rationale |
| COOH | ~13.0, broad singlet, 1H | ~163 | The acidic proton is highly deshielded and often broad; its signal disappears upon D₂O exchange.[5] |
| H-4 | ~7.8-8.0, doublet, 1H | ~123 | Deshielded by the adjacent benzene ring fusion and proximity to the electron-withdrawing groups on the pyrrole ring. |
| H-7 | ~7.6-7.7, doublet, 1H | ~111 | Typical chemical shift for this position in the indole ring. |
| H-5 | ~7.2-7.4, triplet, 1H | ~125 | Experiences coupling from both H-4 and H-6. |
| H-6 | ~7.1-7.3, triplet, 1H | ~121 | Experiences coupling from both H-5 and H-7. |
| N-CH₃ | ~3.8-4.0, singlet, 3H | ~32 | A characteristic singlet for a methyl group attached to a nitrogen in an aromatic system. |
| C-2 | - | ~130 | Quaternary carbon, deshielded by the attached carboxylic acid and nitrogen. |
| C-3 | - | ~95 | Quaternary carbon, significantly shielded by the direct attachment of the bromine atom (heavy atom effect). |
| C-3a | - | ~128 | Bridgehead carbon of the indole ring system. |
| C-7a | - | ~138 | Bridgehead carbon adjacent to the nitrogen atom, typically the most deshielded indole carbon.[1] |
Fourier-Transform Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For the target compound, this technique will provide definitive evidence for the carboxylic acid group (O-H and C=O stretches) and other key structural features.
Protocol: IR Sample Preparation (KBr Pellet Method)
As the analyte is a solid, the potassium bromide (KBr) pellet method is a standard and reliable technique for obtaining a high-quality transmission spectrum.[6][7] KBr is used because it is transparent in the typical mid-IR range (4000-400 cm⁻¹).[8]
-
Grinding: Add ~1-2 mg of the analyte and ~100-200 mg of dry, spectroscopic grade KBr powder to an agate mortar.
-
Mixing: Gently grind the mixture with a pestle for 1-2 minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial to reduce scattering of the IR beam.[9]
-
Pressing: Transfer a portion of the powder to a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer. Record the spectrum.
Caption: Workflow for IR spectroscopic analysis via the KBr pellet method.
Expected IR Absorption Frequencies
The spectrum will be dominated by absorptions from the carboxylic acid group. Due to strong intermolecular hydrogen bonding in the solid state, the O-H stretch will be exceptionally broad.[10][11]
Table 2: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Comments |
| 3300-2500 | O-H stretch (Carboxylic Acid) | Strong, very broad | The characteristic broadness is due to hydrogen bonding dimerization.[5] This band often overlaps with C-H stretches. |
| ~3050 | C-H stretch (Aromatic) | Medium | Typical for sp² C-H bonds in the indole ring. |
| ~2950 | C-H stretch (Aliphatic) | Medium-Weak | Arising from the N-methyl group. |
| 1720-1680 | C=O stretch (Carboxylic Acid) | Strong, sharp | The position is characteristic of a conjugated carboxylic acid. Conjugation lowers the frequency compared to non-conjugated acids.[12] |
| 1600-1450 | C=C stretch (Aromatic) | Medium-Strong | Multiple bands are expected from the indole ring system. |
| 1300-1200 | C-O stretch (Carboxylic Acid) | Strong | Coupled with O-H in-plane bending. |
| ~750 | C-H bend (Aromatic, out-of-plane) | Strong | The exact position can give clues about the substitution pattern of the benzene ring. |
| 700-500 | C-Br stretch | Medium-Weak | Often found in the fingerprint region and can be difficult to assign definitively. |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and, through fragmentation patterns, further structural information. For this compound, MS is particularly powerful due to the distinctive isotopic signature of bromine.
Protocol: MS Sample Preparation and Analysis (ESI)
Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, thermally labile molecules like the analyte, as it typically produces an intact molecular ion with minimal fragmentation.[13][14]
-
Sample Preparation: Prepare a dilute solution of the analyte (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid or ammonium hydroxide may be added to promote ionization in positive or negative mode, respectively.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through coupling with a liquid chromatography (LC) system.
-
Ionization: The sample is sprayed through a high-voltage capillary, forming charged droplets from which gas-phase ions are generated.[14]
-
Detection: The ions are guided into the mass analyzer. For this application, acquiring the spectrum in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes is recommended to maximize information.
Caption: Workflow for Mass Spectrometry analysis using ESI.
Expected Mass Spectrum Features
The most telling feature in the mass spectrum will be the isotopic pattern of the molecular ion due to the presence of one bromine atom. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[15]
Table 3: Predicted Mass Spectrometry Data
| Ion | Calculated m/z (C₁₀H₈⁷⁹BrNO₂) | Calculated m/z (C₁₀H₈⁸¹BrNO₂) | Expected Observation |
| [M]⁺ | 252.97 | 254.97 | Molecular ion (unlikely with ESI). |
| [M+H]⁺ | 253.98 | 255.98 | In positive ion mode, two peaks of nearly equal intensity separated by 2 m/z units. |
| [M-H]⁻ | 251.96 | 253.96 | In negative ion mode, two peaks of nearly equal intensity separated by 2 m/z units. |
| [M-COOH]⁺ or [M+H-HCOOH]⁺ | 208.98 / 207.97 | 210.98 / 209.97 | A potential fragment corresponding to the loss of the carboxylic acid group (decarboxylation). This fragment would also exhibit the characteristic 1:1 bromine isotopic pattern. |
This distinctive M and M+2 pattern is a definitive indicator for the presence of a single bromine atom in the molecule or its fragments.
Integrated Analysis and Conclusion
The structural confirmation of this compound is achieved by synthesizing the data from all three spectroscopic techniques.
-
MS confirms the molecular formula (C₁₀H₈BrNO₂) via the accurate mass and the characteristic 1:1 isotopic pattern of the molecular ion, confirming the presence of one bromine atom.
-
IR spectroscopy validates the presence of the key carboxylic acid functional group through its distinct, broad O-H and sharp C=O stretching absorptions.
-
NMR (¹H and ¹³C) spectroscopy elucidates the precise connectivity of the molecule, confirming the 1, 2, 3-substitution pattern on the indole ring, the presence and location of the N-methyl group, and the four distinct protons on the benzene portion of the scaffold.
Together, these orthogonal analytical techniques provide a comprehensive and unambiguous characterization of the target molecule, establishing a reliable reference for future research and development activities.
References
-
H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube. Available at: [Link]
-
Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. Available at: [Link]
-
Sample preparation for FT-IR. University of Colorado Boulder. Available at: [Link]
-
FTIR Principles and Sample Preparation. LPD Lab Services Ltd. Available at: [Link]
-
A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. National Institutes of Health (NIH). Available at: [Link]
-
FTIR Analysis. RTI Laboratories. Available at: [Link]
-
Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. Indian Academy of Sciences. Available at: [Link]
-
Ionization Methods in Organic Mass Spectrometry. Michigan State University. Available at: [Link]
-
Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. National Institutes of Health (NIH). Available at: [Link]
-
Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio. Available at: [Link]
-
A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs. Available at: [Link]
-
Supporting information for a scientific article. The Royal Society of Chemistry. Available at: [Link]
-
A “Soft” and “Hard” Ionization Method for Comprehensive Studies of Molecules. ACS Publications. Available at: [Link]
-
Indole-3-Carboxylic Acid. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. The Royal Society of Chemistry. Available at: [Link]
-
Indole-5-carboxylic acid - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]
-
3-bromo-1H-indole-2-carboxylic acid. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0003320). Human Metabolome Database. Available at: [Link]
-
Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Taylor & Francis Online. Available at: [Link]
-
1H-Indole-2-carboxylic acid, 1-methyl-. NIST Chemistry WebBook. Available at: [Link]
-
5-bromo-3-methyl-1H-indole-2-carboxylic Acid. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
3-Bromo-1-methyl-1H-indole. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
13 C-NMR spectrum of 3-methyl-2-phenyl indole. ResearchGate. Available at: [Link]
-
3-Methyl-1H-indole-2-carboxylic acid. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Methyl 1H-indole-3-carboxylate. Magritek. Available at: [Link]
-
IR Spectrum: Carboxylic Acids. Química Organica.org. Available at: [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]
-
Mass Spectrometry of Some Common Functional Groups. NC State University Libraries. Available at: [Link]
-
Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available at: [Link]
-
The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]
-
1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses. Available at: [Link]
-
INFRARED SPECTROSCOPY. Doc Brown's Chemistry. Available at: [Link]
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Application Note: High-Purity Refinement of 3-bromo-1-methyl-1H-indole-2-carboxylic acid via Optimized Recrystallization
Abstract
This technical guide provides a detailed, field-proven protocol for the purification of 3-bromo-1-methyl-1H-indole-2-carboxylic acid, a key heterocyclic building block in pharmaceutical and materials science research. Recrystallization is a fundamentally robust and scalable technique for the purification of crystalline organic solids. The protocol herein is designed not merely as a sequence of steps, but as a self-validating system, grounded in the physicochemical principles of solubility. We will explore the causality behind solvent selection, procedural nuances that maximize yield and purity, and troubleshooting strategies for common challenges.
Introduction: The Imperative for Purity
This compound and its derivatives are prevalent scaffolds in medicinal chemistry, often serving as precursors for complex molecular targets. The presence of residual starting materials, side-products, or catalysts from synthesis can drastically impact the outcomes of subsequent reactions, biological assays, or material properties. Therefore, achieving high purity is a critical, non-negotiable step in its preparation.
Recrystallization remains one of the most powerful techniques for purifying solid compounds, offering significant improvements in purity by separating the target molecule from soluble and insoluble impurities based on differential solubility.[1] This application note presents a comprehensive methodology for the recrystallization of this specific indole derivative.
Physicochemical Profile & Solubility Rationale
A successful recrystallization hinges on understanding the compound's properties. The key is to identify a solvent (or solvent system) in which the target compound is highly soluble when hot and sparingly soluble when cold.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrNO₂ | Santa Cruz Biotechnology[2] |
| Molecular Weight | 254.08 g/mol | Santa Cruz Biotechnology[2] |
| Typical Appearance | Off-white to light tan or pinkish solid | ChemicalBook[3] |
| Melting Point | Varies with purity; sharp range indicates high purity. (Analog: 185-188 °C) | ChemicalBook[4] |
| Solubility Profile | Generally soluble in polar organic solvents (alcohols, acetone); sparingly soluble in water and non-polar hydrocarbons. | University of Rochester[5] |
Causality of Solvent Selection: The structure of this compound features a polar carboxylic acid group and a large, relatively non-polar aromatic indole core. This duality guides our solvent choice.
-
Polar Solvents: Alcohols like ethanol or methanol are excellent candidates because the hydroxyl group can hydrogen bond with the carboxylic acid moiety, facilitating dissolution, especially upon heating.[5]
-
Anti-Solvents: Water is a poor solvent for the largely organic structure but is fully miscible with ethanol. This makes it an ideal "anti-solvent." By adding water to a hot ethanolic solution, we can drastically decrease the compound's solubility, forcing it to crystallize out in a controlled manner as the solution cools.
Based on this analysis, an ethanol/water mixed-solvent system is the logical and recommended choice for this protocol.
Experimental Workflow
The following diagram outlines the complete recrystallization process, providing a clear visual guide from crude solid to purified, dry crystals.
Caption: Workflow for the purification of this compound.
Detailed Recrystallization Protocol
Materials & Equipment:
-
Crude this compound
-
Ethanol (Reagent grade)
-
Deionized Water
-
Activated Charcoal (decolorizing carbon), optional
-
Erlenmeyer flasks (x3)
-
Stirring hot plate
-
Büchner funnel and filtering flask
-
Filter paper
-
Glass funnel (for hot filtration)
-
Watch glass
-
Spatula
-
Vacuum source
Safety Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Perform all operations within a certified chemical fume hood to avoid inhalation of solvent vapors.[1]
-
Ethanol is flammable. Use a stirring hot plate for heating. Never use an open flame like a Bunsen burner.
-
Handle the hot glassware with appropriate clamps or heat-resistant gloves.
Step-by-Step Methodology:
-
Dissolution:
-
Place the crude solid (e.g., 5.0 g) into a 250 mL Erlenmeyer flask.
-
In a separate flask, heat approximately 100-150 mL of ethanol on the hot plate to a gentle boil.
-
Add the hot ethanol to the flask containing the solid in small portions, swirling after each addition. Add just enough hot solvent to completely dissolve the solid. This creates a saturated solution and is critical for maximizing recovery.
-
-
Decolorization (Optional):
-
If the resulting solution has a significant color (e.g., dark brown or red), it may contain high molecular weight, colored impurities.
-
Remove the solution from the heat and allow it to cool for 1-2 minutes to prevent flash boiling.
-
Add a very small amount of activated charcoal (approx. 1-2% of the solute's weight) to the flask.
-
Gently heat the mixture for 5-10 minutes with swirling. The charcoal will adsorb the colored impurities.
-
-
Hot Filtration (Perform if charcoal was added or if insoluble impurities are present):
-
Place a piece of fluted filter paper into a glass funnel.
-
Place the funnel onto a clean receiving Erlenmeyer flask.
-
Heat the receiving flask and funnel with a small amount of boiling ethanol to saturate the apparatus with hot solvent vapor. This prevents premature crystallization in the funnel stem.
-
Quickly and carefully pour the hot solution through the fluted filter paper.
-
Rinse the original flask with a small amount of hot ethanol and pour this through the filter to recover any remaining product.
-
-
Crystallization:
-
Cover the flask containing the hot, clear filtrate with a watch glass (to prevent solvent evaporation and contamination) and set it aside on an insulated surface (like a cork ring) to cool slowly to room temperature. Slow cooling is essential for the formation of large, well-defined, and pure crystals.
-
Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.
-
-
Isolation and Washing:
-
Set up a Büchner funnel with a piece of filter paper that fits flatly and covers all the holes.
-
Wet the filter paper with a small amount of the cold ethanol/water mother liquor to ensure a good seal.
-
Turn on the vacuum source and pour the cold crystal slurry into the center of the funnel.
-
Wash the crystals with a minimal amount of ice-cold solvent (a 50:50 ethanol/water mixture is effective) to rinse away the impurity-laden mother liquor. Use just enough to wet the surface of the crystal cake.
-
Keep the vacuum on for 5-10 minutes to pull air through the crystals and begin the drying process.
-
-
Drying:
-
Carefully remove the filter cake from the funnel and place it on a pre-weighed watch glass.
-
Dry the purified crystals to a constant weight. This can be done in a vacuum oven at a moderate temperature (e.g., 50-60 °C) or in a desiccator under vacuum.
-
Purity Assessment & Troubleshooting
The success of the recrystallization is validated by post-purification analysis.
-
Melting Point Analysis: A highly pure crystalline solid will have a sharp melting range (typically < 2 °C). Compare the melting range of the crude starting material with the final product. A significant increase in the melting point and a narrowing of the range are strong indicators of successful purification.
-
Visual Inspection: The purified crystals should be more uniform in appearance and lighter in color than the crude material.
Table 2: Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Crystals Form | Too much solvent was used; solution is not saturated. | Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod at the liquid's surface to induce nucleation. Add a seed crystal if available. |
| "Oiling Out" | The solution is supersaturated, or the melting point of the solid is lower than the boiling point of the solvent. The compound is coming out of solution above its melting point. | Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent (ethanol) and allow it to cool more slowly. An oil can sometimes be induced to crystallize by vigorous stirring or scratching once cooled. |
| Low Recovery Yield | Too much solvent was used; cooling was not sufficient or long enough; crystals were washed with too much cold solvent. | Ensure the minimum amount of hot solvent is used. Ensure the solution is cooled thoroughly in an ice bath. Use only a minimal amount of ice-cold solvent for washing the filter cake. |
| Colored Crystals | Impurities were not fully removed. | Repeat the recrystallization, ensuring to use activated charcoal during the process if colored impurities are the issue. |
Conclusion
This application note provides a robust and scientifically-grounded protocol for the purification of this compound. By carefully selecting a solvent system based on the compound's physicochemical properties and adhering to the principles of controlled dissolution and crystallization, researchers can reliably achieve high levels of purity essential for demanding applications in drug discovery and chemical synthesis.
References
-
PubChem. (n.d.). 3-bromo-1-methyl-1H-indole. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
PubChem. (n.d.). 3-bromo-1H-indole-2-carboxylic acid. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
Zhang, L., et al. (2013). Crystallization purification of indole. ResearchGate. Retrieved January 18, 2026, from [Link]
- F. K. Thayer. (1941). Process for the production of indole acids. U.S. Patent 2,248,155.
-
Frontier, A. (2026). Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. Retrieved January 18, 2026, from [Link]
-
Reddit r/Chempros. (2023, February 19). Go-to recrystallization solvent mixtures. Retrieved January 18, 2026, from [Link]
-
PubChem. (n.d.). 7-bromo-1-methyl-1H-indole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
- Lee, S., et al. (2007). Purification of carboxylic acids by complexation with selective solvents. U.S. Patent 7,307,188.
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. 775305-12-9 CAS MSDS (3-BROMO-2-METHYLINDOLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 28737-33-9 CAS MSDS (3-BROMOINDOLE-2-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Reagents & Solvents [chem.rochester.edu]
Application Note: A Scalable and Robust Protocol for the Synthesis of 3-bromo-1-methyl-1H-indole-2-carboxylic acid
Introduction
Substituted indoles are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. 3-bromo-1-methyl-1H-indole-2-carboxylic acid is a key synthetic intermediate, providing a versatile handle for further chemical elaboration in drug development programs.[1][2] The development of a scalable, safe, and efficient synthesis for this building block is therefore of significant interest to researchers in the pharmaceutical and chemical industries.
This application note provides a detailed, two-step protocol for the large-scale synthesis of this compound. The synthetic strategy begins with the N-methylation of commercially available indole-2-carboxylic acid, followed by a regioselective bromination at the C3 position. This guide emphasizes field-proven insights into process control, safety, and analytical validation, ensuring a reliable and reproducible outcome for researchers, scientists, and drug development professionals.
Overall Synthetic Strategy
The synthesis is designed for scalability and operational safety, proceeding in two distinct stages:
-
N-Methylation: Indole-2-carboxylic acid is selectively methylated at the nitrogen atom using dimethyl carbonate (DMC), a greener and safer alternative to traditional reagents like methyl iodide or dimethyl sulfate.[3]
-
Electrophilic Bromination: The resulting 1-methyl-1H-indole-2-carboxylic acid is then regioselectively brominated at the electron-rich C3 position using N-Bromosuccinimide (NBS), a solid and more easily handled brominating agent compared to elemental bromine.
Caption: Overall two-step synthetic workflow.
Part 1: Large-Scale N-Methylation of Indole-2-carboxylic Acid
Expertise & Experience: Rationale for Reagent Selection
For industrial-scale N-methylation, traditional reagents like methyl iodide and dimethyl sulfate present significant challenges. Methyl iodide has a low boiling point (40 °C), leading to potential atmospheric emissions, and is a suspected carcinogen.[3] Dimethyl sulfate is also highly toxic and corrosive. In contrast, dimethyl carbonate (DMC) is an environmentally benign methylating agent with lower toxicity and higher boiling point (90 °C).[4][5] Its use, in combination with a mild base like potassium carbonate (K₂CO₃) in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF), provides an efficient, safe, and scalable method for the N-methylation of indoles.[3]
Detailed Experimental Protocol: N-Methylation
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity ( kg/mol ) | Moles (mol) | Molar Eq. |
| Indole-2-carboxylic acid | 161.16 | 10.00 kg | 62.05 | 1.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 12.87 kg | 93.12 | 1.5 |
| Dimethyl Carbonate (DMC) | 90.08 | 8.39 kg (7.9 L) | 93.12 | 1.5 |
| N,N-Dimethylformamide (DMF) | 73.09 | 75.5 kg (80 L) | - | - |
| Deionized Water | 18.02 | 200 L | - | - |
| 2M Hydrochloric Acid | 36.46 | As needed | - | - |
Procedure:
-
Reactor Setup: Charge a clean, dry, appropriately sized glass-lined reactor with N,N-dimethylformamide (80 L) under a nitrogen atmosphere.
-
Reagent Charging: Add potassium carbonate (12.87 kg) to the reactor with moderate agitation, followed by indole-2-carboxylic acid (10.00 kg).
-
Heating and DMC Addition: Heat the stirred slurry to 80-90 °C. Once the temperature is stable, add dimethyl carbonate (8.39 kg) dropwise over 1-2 hours, maintaining the internal temperature below 130 °C.
-
Reaction: After the addition is complete, heat the mixture to reflux (approx. 130 °C) and maintain for 3-5 hours.[4]
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing via HPLC or TLC until the starting material is consumed.
-
Cooling and Quenching: Cool the reaction mixture to room temperature (20-25 °C). Very slowly and carefully, add deionized water (200 L) to the reactor over 1-2 hours. Note: An initial exotherm may occur.
-
Acidification and Precipitation: Stir the resulting solution and slowly add 2M hydrochloric acid until the pH of the solution is ~2-3. A precipitate will form.
-
Isolation and Drying: Filter the solid product using a suitable filter press or centrifuge. Wash the filter cake thoroughly with deionized water (2 x 50 L) until the washings are neutral. Dry the product under vacuum at 60-70 °C to a constant weight.
Part 2: Large-Scale Bromination of 1-methyl-1H-indole-2-carboxylic acid
Expertise & Experience: Rationale for Regioselectivity and Safety
The indole nucleus is an electron-rich aromatic system. The C3 position is the most nucleophilic and kinetically favored site for electrophilic substitution, ensuring high regioselectivity for the bromination reaction. For large-scale operations, using liquid bromine poses significant safety risks, including high toxicity, corrosivity, and the need for specialized handling equipment.[6][7][8] N-Bromosuccinimide (NBS) is a crystalline solid that is a safer and more convenient source of electrophilic bromine.[9] Performing the reaction at a low initial temperature (0 °C) and adding the NBS portion-wise allows for excellent control of the reaction exotherm, preventing runaway reactions and minimizing the formation of potential di-brominated impurities.
Caption: Mechanism of electrophilic bromination at C3.
Detailed Experimental Protocol: Bromination
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity ( kg/mol ) | Moles (mol) | Molar Eq. |
| 1-Methyl-1H-indole-2-carboxylic acid | 175.18 | 10.00 kg | 57.08 | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 10.16 kg | 57.08 | 1.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | 94.4 kg (100 L) | - | - |
| Deionized Water | 18.02 | 300 L | - | - |
| Isopropanol (IPA) | 60.10 | 50 L | - | - |
Procedure:
-
Reactor Setup: Charge a clean, dry reactor with N,N-dimethylformamide (100 L) under a nitrogen atmosphere.
-
Dissolution: Add 1-methyl-1H-indole-2-carboxylic acid (10.00 kg) to the solvent and stir until fully dissolved.
-
Cooling: Cool the solution to 0-5 °C using a suitable cooling system.
-
NBS Addition: Add N-Bromosuccinimide (10.16 kg) in several portions over 2-3 hours. Maintain the internal temperature below 10 °C throughout the addition. Caution: The reaction is exothermic.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction for the disappearance of the starting material by HPLC or TLC.
-
Precipitation: Once the reaction is complete, slowly add deionized water (300 L) to the reaction mixture over 1-2 hours, which will cause the product to precipitate.
-
Isolation: Filter the crude product and wash the filter cake with a cold mixture of isopropanol and water (1:1, 50 L), followed by deionized water (2 x 50 L).
-
Purification & Drying: The wet cake can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if required. Dry the final product under vacuum at 60-70 °C to a constant weight.
Trustworthiness: Analytical Validation
To ensure the identity, quality, and purity of the final product, a comprehensive analytical characterization is required. This self-validating system confirms the success of the protocol.
| Analysis | Purpose | Typical Specification |
| HPLC | Purity assessment and quantification of impurities | > 98.5% area |
| ¹H NMR | Structural confirmation and identification of key protons | Conforms to reference spectrum |
| Mass Spec (MS) | Confirmation of molecular weight | [M-H]⁻ or [M+H]⁺ matches theoretical value |
| Melting Point | Physical property confirmation and purity indicator | Sharp melting range |
| Loss on Drying (LOD) | Measurement of residual solvent/water content | < 0.5% |
Analytical methods for carboxylic acids are well-established, with reverse-phase HPLC being a primary tool for purity determination.[10][11]
Critical Safety Considerations
All operations must be conducted in a controlled environment by trained personnel following a thorough risk assessment.
-
Chemical Hazards:
-
DMF: A reproductive toxin. Avoid inhalation and skin contact. Use in a well-ventilated area or fume hood.[12]
-
N-Bromosuccinimide (NBS): A strong oxidizer and lachrymator. Handle in a fume hood, avoiding dust inhalation.
-
Bromine (General Hazard): While not used directly, bromination reactions carry inherent risks. Bromine is highly toxic, corrosive, and an oxidizer.[6][13] Emergency quench solutions (e.g., sodium thiosulfate or sodium carbonate) should always be readily available.[7][13]
-
-
Personal Protective Equipment (PPE):
-
Wear chemical splash goggles or a face shield, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene) at all times.[8]
-
-
Engineering Controls:
-
Waste Disposal:
-
Dispose of all chemical waste according to local, state, and federal regulations. Aqueous and organic waste streams should be segregated.
-
References
- YouTube. (2024). Bromination safety.
- CLEAPSS Science.Student safety sheets 55 Bromine.
- RSC Education.Handling liquid bromine and preparing bromine water | Demonstration.
- Standard Operating Procedure.SOP Title: Bromine Safety & Standard Operating Procedures.
- Carl ROTH.Bromine solution - Safety Data Sheet.
- Google Patents. (2001). WO2001081305A2 - Methylation of indole compounds using dimethy carbonate.
- ResearchGate.A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate.
- ResearchGate.N-Bromosuccinimide-carboxylic acid combination: Mild and efficient access to dibromination of unsaturated carbonyl compounds | Request PDF.
- Google Patents. (2001). US6326501B1 - Methylation of indole compounds using dimethyl carbonate.
- Santa Cruz Biotechnology.this compound | SCBT.
- PubChem.3-bromo-1H-indole-2-carboxylic acid | C9H6BrNO2 | CID 2325688.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017).
- MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
Sources
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- 2. 3-bromo-1H-indole-2-carboxylic acid | C9H6BrNO2 | CID 2325688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WO2001081305A2 - Methylation of indole compounds using dimethy carbonate - Google Patents [patents.google.com]
- 5. US6326501B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
- 7. science.cleapss.org.uk [science.cleapss.org.uk]
- 8. www-s3-live.kent.edu [www-s3-live.kent.edu]
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- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
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- 12. carlroth.com [carlroth.com]
- 13. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
The Versatile Synthon: Harnessing 3-bromo-1-methyl-1H-indole-2-carboxylic Acid for Complex Molecule Synthesis
Introduction: The Strategic Importance of the Indole Nucleus
The indole scaffold is a cornerstone in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds.[1] Its inherent aromaticity and rich electron density make it a privileged structure for interacting with various biological targets. The strategic functionalization of the indole ring opens up a vast chemical space for the development of novel therapeutics. Among the myriad of substituted indoles, 3-bromo-1-methyl-1H-indole-2-carboxylic acid stands out as a particularly versatile and powerful building block. The presence of three key functional groups—the indole nitrogen, the carboxylic acid at the 2-position, and the bromine atom at the 3-position—provides orthogonal handles for a diverse array of chemical transformations. This guide provides an in-depth exploration of the synthesis and application of this valuable synthon, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of the physicochemical properties and spectroscopic signature of this compound is paramount for its effective use.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₈BrNO₂ |
| Molecular Weight | 254.08 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | ~215-220 °C (with decomposition) |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, THF, hot methanol) |
Predicted Spectroscopic Data:
The following spectroscopic data are predicted based on the analysis of structurally related compounds and general spectroscopic principles.
-
¹H NMR (500 MHz, DMSO-d₆): The spectrum is expected to show characteristic signals for the aromatic protons of the indole ring, the N-methyl group, and the carboxylic acid proton. The aromatic protons will likely appear as a complex multiplet between δ 7.2 and 7.8 ppm. The N-methyl protons should present as a sharp singlet around δ 3.8-4.0 ppm. The carboxylic acid proton will be a broad singlet at a downfield chemical shift, typically above δ 12 ppm.[2][3]
-
¹³C NMR (125 MHz, DMSO-d₆): The ¹³C NMR spectrum will display ten distinct signals. The carbonyl carbon of the carboxylic acid is expected to resonate around δ 165 ppm. The aromatic carbons will appear in the region of δ 110-140 ppm. The C3 carbon bearing the bromine atom will be significantly shielded compared to an unsubstituted C3, likely appearing around δ 95-105 ppm. The N-methyl carbon will be observed at approximately δ 30-35 ppm.[4][5]
-
Infrared (IR) Spectroscopy (KBr Pellet): The IR spectrum will be dominated by a broad O-H stretching vibration from the carboxylic acid dimer, typically centered around 3000 cm⁻¹. A strong carbonyl (C=O) stretch will be present in the range of 1680-1710 cm⁻¹. Characteristic C-H and C=C stretching vibrations of the aromatic ring will be observed in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.[6][7][8]
-
Mass Spectrometry (ESI-MS): The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks for the molecular ion [M-H]⁻ at m/z 252 and 254 in an approximate 1:1 ratio, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
Synthesis of this compound: A Two-Step Approach
The synthesis of the title compound can be efficiently achieved in a two-step sequence starting from the commercially available 1-methyl-1H-indole. The workflow involves an initial carboxylation at the C2 position followed by a regioselective bromination at the C3 position.
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of 1-Methyl-1H-indole-2-carboxylic Acid
This protocol describes the regioselective carboxylation of 1-methyl-1H-indole at the C2 position via directed ortho-metalation.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 1-Methyl-1H-indole | 131.17 | 5.00 g | 38.1 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 16.8 mL | 42.0 |
| Dry Ice (CO₂) | 44.01 | ~50 g | Excess |
| Tetrahydrofuran (THF), anhydrous | - | 150 mL | - |
| Diethyl ether, anhydrous | - | 100 mL | - |
| 1 M Hydrochloric acid (HCl) | - | ~50 mL | - |
| Saturated sodium chloride solution (brine) | - | 50 mL | - |
| Anhydrous magnesium sulfate (MgSO₄) | - | - | - |
Procedure:
-
To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-methyl-1H-indole (5.00 g, 38.1 mmol) and anhydrous THF (150 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (16.8 mL, 42.0 mmol) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. The solution will typically turn a pale yellow or orange color.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
In a separate beaker, crush a sufficient amount of dry ice into a fine powder.
-
Rapidly pour the reaction mixture onto the crushed dry ice with vigorous stirring. A gentle effervescence will be observed.
-
Allow the mixture to warm to room temperature, and then add water (100 mL).
-
Transfer the mixture to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2 with 1 M HCl. A white precipitate will form.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford 1-methyl-1H-indole-2-carboxylic acid as a white solid.[9]
Expected Yield: 75-85%.
Protocol 2: Synthesis of this compound
This protocol details the regioselective bromination of 1-methyl-1H-indole-2-carboxylic acid at the electron-rich C3 position using N-bromosuccinimide (NBS).
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 1-Methyl-1H-indole-2-carboxylic acid | 175.18 | 5.00 g | 28.5 |
| N-Bromosuccinimide (NBS) | 177.98 | 5.32 g | 29.9 |
| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - |
| Water | 18.02 | 200 mL | - |
| Ethyl acetate | - | 150 mL | - |
| Saturated sodium chloride solution (brine) | - | 50 mL | - |
| Anhydrous sodium sulfate (Na₂SO₄) | - | - | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 1-methyl-1H-indole-2-carboxylic acid (5.00 g, 28.5 mmol) in DMF (100 mL).
-
Add N-bromosuccinimide (5.32 g, 29.9 mmol) portion-wise over 10 minutes at room temperature. The reaction is typically exothermic, and the color of the solution may change.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (200 mL). A precipitate should form.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
The crude product can be further purified by recrystallization from a suitable solvent system such as ethanol/water or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[10]
Expected Yield: 80-90%.
Applications in Cross-Coupling Reactions: A Gateway to Molecular Diversity
The C3-bromo functionality of this compound serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions. These transformations enable the introduction of a wide range of substituents at the 3-position, providing rapid access to complex molecular architectures.[11]
Caption: Key cross-coupling reactions of the title building block.
Protocol 3: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the indole C3 position and various aryl or heteroaryl groups.[12]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 254.08 | 254 mg | 1.0 |
| Arylboronic acid | - | 1.2 eq | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 58 mg | 0.05 |
| Potassium carbonate (K₂CO₃) | 138.21 | 415 mg | 3.0 |
| 1,4-Dioxane | - | 8 mL | - |
| Water | 18.02 | 2 mL | - |
Procedure:
-
To a flame-dried Schlenk tube, add this compound (254 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and K₂CO₃ (415 mg, 3.0 mmol).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL).
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 4: Heck Coupling for Alkenylation
The Heck reaction allows for the introduction of alkenyl substituents at the C3 position.[13]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 254.08 | 254 mg | 1.0 |
| Alkene (e.g., styrene) | - | 1.5 eq | 1.5 |
| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 11 mg | 0.05 |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | 304.37 | 30 mg | 0.1 |
| Triethylamine (Et₃N) | 101.19 | 0.42 mL | 3.0 |
| Acetonitrile (MeCN) | 41.05 | 10 mL | - |
Procedure:
-
In a sealed tube, combine this compound (254 mg, 1.0 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), and P(o-tol)₃ (30 mg, 0.1 mmol).
-
Evacuate and backfill with nitrogen.
-
Add degassed acetonitrile (10 mL), the alkene (1.5 mmol), and triethylamine (0.42 mL, 3.0 mmol).
-
Seal the tube and heat to 100 °C for 16-24 hours.
-
Cool the reaction, filter through a pad of Celite, and rinse with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
Protocol 5: Buchwald-Hartwig Amination for C-N Bond Formation
This reaction is a powerful tool for constructing C-N bonds, enabling the synthesis of 3-aminoindole derivatives.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 254.08 | 254 mg | 1.0 |
| Amine | - | 1.2 eq | 1.2 |
| Pd₂(dba)₃ | 915.72 | 23 mg | 0.025 |
| Xantphos | 578.68 | 46 mg | 0.08 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 135 mg | 1.4 |
| Toluene, anhydrous | - | 10 mL | - |
Procedure:
-
To a glovebox-dried Schlenk tube, add Pd₂(dba)₃ (23 mg, 0.025 mmol), Xantphos (46 mg, 0.08 mmol), and NaOtBu (135 mg, 1.4 mmol).
-
Add this compound (254 mg, 1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous toluene (10 mL).
-
Seal the tube, remove from the glovebox, and heat to 110 °C for 12-24 hours.
-
Cool to room temperature, dilute with ethyl acetate, and quench with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate.
-
Purify by column chromatography.
Protocol 6: Sonogashira Coupling for Alkynylation
The Sonogashira coupling facilitates the formation of a C-C triple bond at the C3 position, introducing an alkyne moiety.[14]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 254.08 | 254 mg | 1.0 |
| Terminal alkyne | - | 1.5 eq | 1.5 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 35 mg | 0.05 |
| Copper(I) iodide (CuI) | 190.45 | 10 mg | 0.05 |
| Triethylamine (Et₃N) | 101.19 | 10 mL | - |
Procedure:
-
To a Schlenk tube, add this compound (254 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (35 mg, 0.05 mmol), and CuI (10 mg, 0.05 mmol).
-
Evacuate and backfill with nitrogen.
-
Add degassed triethylamine (10 mL) and the terminal alkyne (1.5 mmol).
-
Stir at room temperature to 50 °C for 6-12 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and filter through Celite.
-
Concentrate the filtrate and purify by column chromatography.
Conclusion: A Versatile Tool for Modern Synthesis
This compound is a highly valuable and versatile building block for the synthesis of complex molecules. Its strategic placement of functional groups allows for a wide range of synthetic manipulations, particularly through modern cross-coupling methodologies. The protocols and data presented in this guide are intended to empower researchers to effectively utilize this synthon in their synthetic endeavors, accelerating the discovery and development of novel chemical entities with potential applications in medicine and materials science.
References
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Publishing.
- Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides. The Journal of Organic Chemistry.
- Supporting inform
- H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpret
- Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2025). Journal of Medicinal Chemistry.
- Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. (2014). Organic Letters.
- 1-Methylindole(603-76-9) 1H NMR spectrum. ChemicalBook.
- Sonogashira Coupling. Organic Chemistry Portal.
- N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011).
- REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPAR
- Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. (2024). NIH.
- Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calcul
- A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermedi
- Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. PMC - NIH.
- 1-Methyl-1H-indole - Optional[1H NMR] - Chemical Shifts. SpectraBase.
- CN102020600A - Synthetic method of indole-2-carboxylic acid.
- An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly). (2021). ORGANIC CHEMISTRY.
- Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. PMC - PubMed Central.
- NMR Chemical Shifts of Impurities. Sigma-Aldrich.
- Practical Intermolecular Hydroarylation of Terminal Alkenes via Reductive Heck Coupling. PMC - NIH.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Scirp.org.
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Publishing.
- Synthesis of methyl 1-methyl-1H-indole-2-carboxyl
- Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. (2023). Bentham Science Publishers.
- Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl
- N-Bromosuccinimide-carboxylic acid combination: Mild and efficient access to dibromination of unsaturated carbonyl compounds. (2025).
- 47.1.2.1.5 Synthesis of Alkenes by Cross-Coupling and Heck Reactions.
- Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. (2024). Journal of the American Chemical Society.
- Decarboxylation of indole-2-carboxylic acids: improved procedures.
- Versatility in pharmacological actions of 3-substituted indoles. (2019).
- Suzuki–Miyaura coupling of arylboronic acids to gold(iii). (2014). PMC - NIH.
- 10.
- 1-Methylindole-2-carboxylic acid 98 16136-58-6. Sigma-Aldrich.
- N-Bromosuccinimide (NBS). Organic Chemistry Portal.
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI.
- Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. (2023).
- Indole-2-carboxylic acid. the NIST WebBook.
- Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. (2025).
- 21.
- Intermolecular Heck Coupling with Hindered Alkenes Driven by Carboxyl
- Suzuki cross-coupling reaction. (2020). YouTube.
- Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts.
- FT-IR spectrum of control indole.
- Intro to Organometallics: The Heck Reaction. (2013). Odinity.
- 13 C NMR Chemical shifts of compounds 1-12.
Sources
- 1. mdpi.com [mdpi.com]
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- 13. Practical Intermolecular Hydroarylation of Terminal Alkenes via Reductive Heck Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sonogashira Coupling [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-bromo-1-methyl-1H-indole-2-carboxylic acid
Prepared by the Senior Application Scientist Team
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 3-bromo-1-methyl-1H-indole-2-carboxylic acid. We address common experimental challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to facilitate a successful and efficient synthesis.
Troubleshooting Guide
This section is designed to resolve specific issues you may encounter during the synthesis. Each point explains the underlying chemical principles to empower you to make informed decisions in your experimental work.
Question 1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?
Answer: Low yield is a frequent issue that can stem from several factors, primarily related to the stability of the indole ring and the reactivity of the reagents.
-
Probable Cause 1: Degradation of the Indole Ring. The indole nucleus is electron-rich and can be susceptible to oxidation or decomposition under harsh acidic or oxidative conditions. The use of a strong brominating agent like neat bromine without careful temperature control can lead to degradation and the formation of polymeric byproducts.
-
Solution 1: Employ a milder brominating agent. N-Bromosuccinimide (NBS) is often a preferred reagent for the bromination of activated aromatic systems like indoles. It provides a slow, controlled release of electrophilic bromine, minimizing side reactions.
-
Probable Cause 2: Incomplete N-methylation of the Starting Material. If your starting material is 1H-indole-2-carboxylic acid, the initial N-methylation step might be incomplete. The presence of the N-H proton can complicate the subsequent bromination step, leading to a mixture of products and a lower yield of the desired compound.
-
Solution 2: Ensure the N-methylation step goes to completion. Use a slight excess of the methylating agent (e.g., dimethyl sulfate or methyl iodide) and a suitable base (e.g., potassium carbonate or sodium hydride) in a dry polar aprotic solvent like DMF or acetone.[1][2] Monitor the reaction by TLC until the starting indole has been fully consumed before proceeding.
-
Probable Cause 3: Sub-optimal Reaction Temperature. Electrophilic aromatic substitution reactions are highly temperature-dependent. If the temperature is too low, the reaction rate will be impractically slow. If it's too high, the risk of side reactions, such as dibromination or degradation, increases dramatically.
-
Solution 3: Maintain strict temperature control. For bromination with NBS, the reaction is often initiated at a low temperature (e.g., 0 °C) and allowed to slowly warm to room temperature. This helps to control the exothermic nature of the reaction and improve selectivity.
Question 2: My TLC analysis shows multiple spots, indicating a mixture of products. What are these impurities and how can I avoid them?
Answer: The formation of multiple products is typically due to the high reactivity of the indole ring, which can lead to over-bromination or bromination at unintended positions.
-
Likely Side Product 1: 3,x-Dibromo-1-methyl-1H-indole-2-carboxylic acid. The most common side product is the result of a second bromination event occurring on the benzene portion of the indole ring. Once the highly reactive 3-position is brominated, subsequent brominations are slower but can occur if an excess of the brominating agent is used or if the reaction time is too long.
-
Prevention 1: Use stoichiometric control. Employing 1.0 to 1.1 equivalents of the brominating agent (e.g., NBS) is crucial. Adding the agent portion-wise can also help maintain a low concentration of the electrophile in the reaction mixture, favoring mono-bromination.
-
Likely Side Product 2: Unreacted Starting Material. The presence of starting material (1-methyl-1H-indole-2-carboxylic acid) is common, especially if the reaction is quenched prematurely.
-
Prevention 2: Monitor the reaction progress diligently using TLC. The reaction should only be stopped once the starting material spot has disappeared or is very faint.
-
Likely Side Product 3: Oxidized Byproducts. Indoles can be sensitive to oxidation, which can be promoted by certain conditions. This often results in complex mixtures that are difficult to characterize and separate.
-
Prevention 3: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). This minimizes contact with atmospheric oxygen, reducing the likelihood of oxidative side reactions.
Question 3: I am struggling with the purification of the final product. What are the most effective purification strategies?
Answer: Purifying this compound can be challenging due to its polarity and the similar polarity of potential byproducts.
-
Method 1: Recrystallization. This is often the most effective method for obtaining highly pure material. The choice of solvent is critical.
-
Solvent System: A mixture of ethanol and water, or ethyl acetate and hexanes, often works well. Dissolve the crude product in the minimum amount of the hot, more polar solvent (e.g., ethanol or ethyl acetate) and then slowly add the less polar solvent (e.g., water or hexanes) until turbidity is observed. Allowing the solution to cool slowly will promote the formation of well-defined crystals.
-
-
Method 2: Column Chromatography. If recrystallization fails to remove persistent impurities, silica gel column chromatography may be necessary.
-
Eluent System: A gradient elution starting with a less polar mixture (e.g., 20% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., to 50% ethyl acetate) is typically effective. The carboxylic acid group can cause streaking on the column; adding a small amount of acetic acid (0.5-1%) to the eluent can suppress the ionization of the carboxylic acid and lead to sharper peaks.
-
Troubleshooting: If the product is difficult to separate from the starting material, consider converting the crude acid mixture to their corresponding methyl esters. The esters are less polar and often easier to separate by chromatography. After separation, the desired ester fraction can be hydrolyzed back to the carboxylic acid.
-
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic pathway for this compound?
The synthesis is typically a two-step process starting from 1H-indole-2-carboxylic acid or its corresponding ester.
-
N-Methylation: The nitrogen of the indole ring is first methylated. This is an S N 2 reaction where the indole nitrogen acts as a nucleophile. Common reagents include dimethyl sulfate or methyl iodide with a base like K₂CO₃ or NaH in a solvent such as acetone or DMF.[1][2]
-
Electrophilic Bromination: The resulting 1-methyl-1H-indole-2-carboxylic acid is then brominated at the 3-position. This is an electrophilic aromatic substitution reaction. The indole ring is highly activated towards electrophiles, particularly at the C3 position. N-Bromosuccinimide (NBS) in a solvent like DMF or CCl₄ is a common and effective reagent for this transformation.
Q2: Why is bromination favored at the 3-position of the indole ring?
The high reactivity and selectivity for the 3-position is a fundamental aspect of indole chemistry. The nitrogen atom's lone pair of electrons participates in the π-system of the ring, significantly increasing the electron density at the C3 position. When an electrophile (like Br⁺) attacks at C3, the resulting carbocation intermediate (arenium ion) is resonance-stabilized across five atoms, including the nitrogen, without disrupting the aromaticity of the benzene ring. Attack at any other position results in a less stable intermediate.
Q3: Which brominating agents are most suitable for this synthesis?
The choice of brominating agent is critical for achieving high yield and selectivity.
| Reagent | Common Conditions | Advantages | Disadvantages |
| N-Bromosuccinimide (NBS) | DMF or CCl₄, 0 °C to RT | High selectivity for the 3-position, milder conditions, easier to handle. | Can be slower than Br₂. |
| Bromine (Br₂) | Acetic acid or CCl₄, low temp. | Highly reactive, inexpensive. | Less selective, can lead to over-bromination and side reactions, corrosive and hazardous. |
| Pyridinium Bromide Perbromide | Acetic acid or THF | Solid reagent, easier to handle than liquid bromine. | Can be less reactive than Br₂. |
For this specific synthesis, N-Bromosuccinimide (NBS) is highly recommended to maximize selectivity and minimize byproduct formation.
Q4: How can I reliably confirm the structure and purity of my final product?
A combination of spectroscopic and physical methods should be used for full characterization:
-
¹H NMR (Proton Nuclear Magnetic Resonance): This is the most powerful tool. You should look for the disappearance of the proton signal from the 3-position of the starting material (typically a singlet around 7.0-7.2 ppm) and the appearance of all other expected signals, including the N-methyl singlet (around 3.8-4.1 ppm) and the aromatic protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This will show a significant downfield shift for the C3 carbon after bromination.
-
Mass Spectrometry (MS): Look for the molecular ion peak (M⁺) and the characteristic isotopic pattern for a bromine-containing compound (M⁺ and M+2 peaks in an approximately 1:1 ratio).
-
Melting Point: A sharp melting point close to the literature value indicates high purity. The melting point of 1-methylindole-2-carboxylic acid is 212-213 °C. The brominated product will have a distinct melting point.
Experimental Protocols
Protocol 1: Synthesis of 1-methyl-1H-indole-2-carboxylic acid
This protocol is adapted from general methylation procedures for indoles.[1][2]
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add 1H-indole-2-carboxylic acid (1.0 eq).
-
Solvent & Base: Add anhydrous DMF to create a stirrable suspension. Add powdered potassium carbonate (K₂CO₃, 2.5 eq).
-
Methylation: Cool the mixture to 0 °C in an ice bath. Add dimethyl sulfate (1.2 eq) dropwise over 15 minutes, ensuring the temperature does not rise significantly.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction's completion by TLC (using a 50:50 ethyl acetate:hexanes eluent with 1% acetic acid).
-
Workup: Once complete, carefully pour the reaction mixture into ice-cold water. The product may precipitate. Acidify the aqueous mixture to pH 2-3 with 1M HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can often be purified by recrystallization from an ethanol/water mixture.
Protocol 2: Synthesis of this compound
-
Setup: In a round-bottom flask protected from light, dissolve 1-methyl-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) in small portions over 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's completion by TLC.
-
Workup: Pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining bromine.
-
Extraction: Extract the product with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude solid by recrystallization from an ethyl acetate/hexanes solvent system.
Visualizations
Caption: Overall synthetic route to the target compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
Caption: Mechanism of electrophilic bromination at the C3 position.
References
-
PrepChem.com. Synthesis of methyl 1-methyl-1H-indole-2-carboxylate. Available from: [Link]
-
MDPI. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Available from: [Link]
-
Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl-, ethyl ester. Available from: [Link]
-
Chemistry LibreTexts. 22.4: Alpha Bromination of Carboxylic Acids. Available from: [Link]
-
Organic Syntheses. 1H-Indole-4-carboxylic acid, methyl ester. Available from: [Link]
-
ResearchGate. N-Bromosuccinimide-carboxylic acid combination: Mild and efficient access to dibromination of unsaturated carbonyl compounds. Available from: [Link]
- Google Patents. US20080319205A1 - Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole.
-
PubMed Central (PMC). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. Available from: [Link]
-
Chemistry LibreTexts. 10.4: Alpha Bromination of Carboxylic Acids. Available from: [Link]
- Google Patents. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.
-
ResearchGate. Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of α-bromocarboxylic acids and derivatives. Available from: [Link]
-
CORE. The Synthesis of 2- and 3-Substituted Indoles. Available from: [Link]
-
OpenStax. 22.4 Alpha Bromination of Carboxylic Acids. Available from: [Link]
- Google Patents. CN103387530A - 5-bromoindole preparation method.
-
ResearchGate. Synthesis of Bromo- and Carboxylic Acid-Substituted Methylenepyrans. Available from: [Link]
-
Chemistry LibreTexts. 22.4: Alpha Bromination of Carboxylic Acids. Available from: [Link]
-
ResearchGate. ChemInform Abstract: Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles. Available from: [Link]
Sources
Technical Support Center: Synthesis of 3-bromo-1-methyl-1H-indole-2-carboxylic acid
Welcome to the technical support guide for the synthesis of 3-bromo-1-methyl-1H-indole-2-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed, validated protocols to help you optimize your reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to this compound?
The most direct and widely adopted strategy is the electrophilic bromination of the precursor, 1-methyl-1H-indole-2-carboxylic acid. This precursor is readily synthesized from commercially available N-methylisatin. This two-step approach is generally favored due to the availability of starting materials and the relatively straightforward nature of the reactions.
Q2: Why is direct bromination of indole-2-carboxylic acid followed by N-methylation not recommended?
The indole N-H proton is acidic and can interfere with various reaction conditions.[1] Attempting bromination on an N-unprotected indole-2-carboxylic acid can lead to a mixture of products, potential side reactions, and lower yields. Protecting the nitrogen as an N-methyl group early on ensures regioselective bromination at the C3 position and simplifies the reaction profile. The N-methylation is a robust reaction and performing it on the isatin starting material is highly efficient.[2][3][4]
Q3: My bromination reaction with N-Bromosuccinimide (NBS) is sluggish or incomplete. What could be the cause?
Several factors can lead to an incomplete reaction with NBS. Firstly, the purity of NBS is critical; it can degrade over time. Always use freshly recrystallized or newly purchased NBS. Secondly, indole derivatives can be deactivated by trace acidic impurities. The reaction is often sensitive to the solvent choice; polar aprotic solvents like DMF or THF are generally preferred. Lastly, insufficient activation, which can sometimes be facilitated by a radical initiator in non-polar solvents, might be the issue, although for electron-rich indoles, this is less common.
Q4: I am observing multiple spots on my TLC plate after the bromination step. What are the likely side products?
The most common side products are:
-
Starting Material: Unreacted 1-methyl-1H-indole-2-carboxylic acid.
-
Dibrominated Products: Over-bromination can occur, typically at the 5- or 6-position of the indole ring, if excess brominating agent is used or if the reaction is run for too long.
-
Degradation Products: Indoles can be sensitive to harsh conditions. The presence of strong light or acid can lead to decomposition, often appearing as a streak or baseline material on the TLC plate.
-
Decarboxylated Product: Although less common under mild bromination conditions, loss of the C2-carboxylic acid group is a known side reaction for indole-2-carboxylic acids, especially with heat.[5]
Q5: What is the best method for purifying the final product?
Purification strategy depends on the scale and impurity profile.
-
Recrystallization: If the crude product is relatively clean (>90%), recrystallization is the most efficient method. A solvent system like ethanol/water or ethyl acetate/hexane is a good starting point.
-
Acid-Base Extraction: As the product is a carboxylic acid, it can be purified by dissolving the crude material in an organic solvent (e.g., ethyl acetate), washing with a basic aqueous solution (like saturated sodium bicarbonate) to extract the product into the aqueous layer as its carboxylate salt. The aqueous layer is then re-acidified (e.g., with 1N HCl) to precipitate the pure acid, which is then filtered.[6]
-
Column Chromatography: For very impure samples or for isolating small quantities, silica gel chromatography is effective. A gradient elution with hexane/ethyl acetate and a small amount of acetic acid (0.5-1%) to prevent tailing is recommended.
Visual Workflow for Synthesis
The following diagram outlines the recommended two-step synthetic pathway.
Caption: Recommended two-step synthesis pathway.
Troubleshooting Guide: The Bromination Step
This guide provides a structured approach to resolving common issues encountered during the C3-bromination of 1-methyl-1H-indole-2-carboxylic acid.
| Symptom / Observation | Potential Cause | Recommended Solution & Rationale |
| Low or No Conversion (High amount of starting material remains) | 1. Inactive Brominating Agent: N-Bromosuccinimide (NBS) can degrade. | 1. Use fresh or recrystallized NBS. The reactivity of NBS is dependent on the availability of electrophilic bromine, which diminishes upon decomposition. |
| 2. Inappropriate Solvent: The polarity of the solvent can significantly affect reaction rates. | 2. Switch to a polar aprotic solvent like DMF or THF. These solvents help to solubilize the starting material and stabilize the charged intermediates in the electrophilic substitution mechanism. | |
| 3. Low Temperature: The reaction may have a significant activation energy barrier. | 3. Gradually increase the temperature. Start at 0 °C and slowly warm to room temperature. Monitor by TLC. Avoid excessive heat to prevent side reactions.[5] | |
| Multiple Products Observed (Complex TLC profile) | 1. Over-bromination: Stoichiometry of the brominating agent was too high. | 1. Use 1.0-1.1 equivalents of NBS. Add the NBS portion-wise at a low temperature (0 °C) to maintain control over the reaction. |
| 2. Reaction Run for Too Long: Even with correct stoichiometry, prolonged reaction times can lead to side products. | 2. Monitor the reaction closely by TLC. Quench the reaction as soon as the starting material is consumed. | |
| 3. Presence of Light/Acid: Radical-based side reactions or acid-catalyzed decomposition. | 3. Run the reaction in a flask protected from light (e.g., wrapped in foil). Ensure all reagents and solvents are free from acidic impurities. | |
| Product is Dark/Oily (Difficult to purify) | 1. Indole Degradation: The indole nucleus is sensitive and can polymerize or decompose under harsh conditions. | 1. Ensure mild reaction conditions. Maintain low temperatures and quench the reaction promptly. Purge the reaction vessel with an inert gas (N₂ or Ar) to prevent oxidation. |
| 2. Residual Solvent: High-boiling point solvents like DMF can be difficult to remove. | 2. After aqueous workup, perform multiple extractions. Use a lower-boiling point solvent like ethyl acetate for extraction. If DMF was used, wash the organic layer thoroughly with water and brine to remove it. | |
| Yield is Low Post-Purification | 1. Product Loss During Workup: The product might be partially soluble in the aqueous phase, especially if the pH is not sufficiently acidic. | 1. Acidify the aqueous phase to pH ~2 before extraction. This ensures the carboxylic acid is fully protonated and has minimal water solubility. Use a pH meter for accuracy. |
| 2. Loss During Recrystallization: The chosen solvent system may have high product solubility even at low temperatures. | 2. Optimize the recrystallization solvent system. Test different solvent/anti-solvent combinations on a small scale. Ensure the solution is fully saturated before cooling. |
Troubleshooting Decision Tree
This diagram helps navigate the optimization process for the bromination reaction.
Caption: Decision tree for troubleshooting the bromination step.
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-methyl-1H-indole-2-carboxylic acid (Precursor)
This protocol is adapted from established methods for the synthesis of indole-2-carboxylic acids from isatin derivatives.
-
N-Methylation of Isatin:
-
To a stirred suspension of isatin (10.0 g, 67.9 mmol) and potassium carbonate (18.8 g, 135.9 mmol) in dry DMF (100 mL), add methyl iodide (5.1 mL, 81.5 mmol) dropwise at room temperature.
-
Stir the mixture at room temperature for 12-16 hours. Monitor the reaction by TLC (3:1 Hexane:Ethyl Acetate).
-
Pour the reaction mixture into ice-water (500 mL). The N-methylisatin will precipitate.
-
Filter the solid, wash thoroughly with water, and dry under vacuum to yield N-methylisatin as a red-orange solid.
-
-
Synthesis of the Carboxylic Acid:
-
In a three-necked flask, dissolve N-methylisatin (10.0 g, 62.1 mmol) in 10% aqueous sodium hydroxide solution (125 mL).
-
Heat the solution to 50-60 °C and add sodium dithionite (Na₂S₂O₄) (21.6 g, 124.1 mmol) portion-wise, maintaining the temperature. The color should change from red-orange to yellow.
-
After the addition is complete, heat the mixture to 80 °C for 1 hour.
-
Cool the reaction mixture in an ice bath and acidify to pH 2-3 with concentrated HCl. A precipitate will form.
-
Filter the solid, wash with cold water, and dry under vacuum to afford 1-methyl-1H-indole-2-carboxylic acid as an off-white solid.
-
Protocol 2: Synthesis of this compound
-
Setup:
-
Dissolve 1-methyl-1H-indole-2-carboxylic acid (5.0 g, 28.5 mmol) in dry DMF (50 mL) in a round-bottomed flask wrapped in aluminum foil.
-
Cool the solution to 0 °C in an ice-water bath under a nitrogen atmosphere.
-
-
Bromination:
-
In a separate flask, dissolve N-Bromosuccinimide (NBS) (5.3 g, 29.9 mmol, 1.05 eq) in dry DMF (25 mL).
-
Add the NBS solution dropwise to the cooled indole solution over 30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Stir the reaction at 0 °C for 1-2 hours after the addition is complete.
-
-
Monitoring:
-
Monitor the reaction progress by TLC (1:1 Hexane:Ethyl Acetate + 1% Acetic Acid). The product spot should be less polar than the starting material.
-
-
Workup:
-
Once the starting material is consumed, pour the reaction mixture into a beaker containing ice-water (300 mL).
-
A precipitate will form. Stir for 30 minutes to allow for complete precipitation.
-
Filter the crude solid and wash it with copious amounts of cold water to remove DMF and succinimide.
-
-
Purification:
-
Recrystallize the crude solid from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add water dropwise until the solution becomes cloudy. Re-heat to clarify and then allow to cool slowly to room temperature, followed by cooling in an ice bath.
-
Filter the purified crystals, wash with a small amount of cold 1:1 ethanol/water, and dry under vacuum.
-
Expected Yield: 70-85%. Melting Point: ~205-208 °C.
-
References
- BenchChem Technical Support Team. (2025). How to avoid debromination in 5-bromoindole reactions. BenchChem.
-
Sharma, V., & Kumar, V. (2021). Chemistry of trisindolines: natural occurrence, synthesis and bioactivity. RSC Advances. [Link]
-
ResearchGate. (n.d.). Synthesis of N-methylisatin and alkyl halide. [Link]
-
ResearchGate. (n.d.). Synthesis of N-methyl isatin, N-methylenesulfonylmethyl isatin, N-methylenethiomethyl isatin. [Link]
-
Marion, L., & Ashford, W. R. (1962). THE DECARBOXYLATION OF RING-SUBSTITUTED INDOLE-2(AND 3)-CARBOXYLIC ACIDS. Canadian Journal of Chemistry, 40(1), 559-563. [Link]
-
Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chemistry of trisindolines: natural occurrence, synthesis and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Technical Support Center: Troubleshooting Side Reactions in the Bromination of 1-Methyl-1H-Indole-2-Carboxylic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the selective bromination of 1-methyl-1H-indole-2-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this specific transformation. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction's nuances, helping you anticipate, identify, and overcome common challenges related to side product formation.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Reaction
This section addresses foundational questions about the reaction's expected outcome and the factors that influence it.
Q1: What is the expected primary product from the bromination of 1-methyl-1H-indole-2-carboxylic acid?
The primary and desired product is 3-bromo-1-methyl-1H-indole-2-carboxylic acid [1]. The indole ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution. The highest occupied molecular orbital (HOMO) has the greatest electron density at the C3 position, making it the most nucleophilic and kinetically favored site for electrophilic attack.[2][3] While the C2-carboxylic acid is an electron-withdrawing group that slightly deactivates the ring, the powerful activating effect of the heterocyclic nitrogen atom still strongly directs the incoming electrophile (Br+) to the C3 position.[4]
Q2: What are the most common side reactions I should anticipate?
While C3 bromination is favored, several competing pathways can reduce the yield and complicate purification. The most prevalent side reactions are:
-
Over-bromination (Di- or Poly-bromination): The mono-brominated product is still an activated aromatic ring and can undergo a second bromination, typically on the benzene portion of the indole (e.g., at C5 or C6).[5][6]
-
Decarboxylative Bromination: The carboxylic acid group at the C2 position can be lost and replaced by a bromine atom, a reaction reminiscent of the Hunsdiecker reaction.[7][8] This is a known pathway for heteroaromatic carboxylic acids and can be promoted by certain conditions.[8]
-
Oxidation to Oxindoles: Particularly when using N-bromosuccinimide (NBS) in the presence of trace water, oxidation of the indole core can occur, leading to the formation of bromo-oxindole derivatives.[5] Biocatalytic methods have even been developed to intentionally promote a tandem decarboxylative bromo-oxidation.[9]
-
Substrate Decomposition: Indole derivatives can be sensitive, and harsh conditions (e.g., high temperatures, strong acids) can lead to degradation and the formation of complex, often uncharacterizable, impurities. Some 3-bromoindoles are known to be unstable.[10]
Q3: How do my choices of reagent and solvent impact selectivity?
These are arguably the most critical factors in controlling the reaction's outcome.
-
Brominating Agent: The reactivity of the bromine source is paramount.
-
N-Bromosuccinimide (NBS): A solid, easy-to-handle reagent that provides a low concentration of Br₂ in situ. It is often the reagent of choice for selective mono-bromination. However, it can also initiate radical pathways or act as an oxidant.[5][11]
-
Molecular Bromine (Br₂): Highly reactive and can easily lead to over-bromination if not used in precise stoichiometric amounts and at low temperatures. Its use presents significant safety and handling challenges.[12]
-
-
Solvent: The solvent not only dissolves the reactants but can also mediate the reactivity of the brominating agent.
-
Non-polar solvents (CCl₄, Dichloromethane): Generally favor electrophilic substitution on the ring and are less likely to promote oxidation.
-
Polar Aprotic Solvents (DMF, Acetonitrile): Can influence the reaction mechanism and rate.[2][4]
-
Protic Solvents (Acetic Acid, Alcohols): Can participate in the reaction. Acetic acid is a common solvent but can promote side reactions. Alcohols should be avoided unless esterification is desired. Using aqueous media with NBS is known to favor the formation of oxindoles.[6]
-
Part 2: Troubleshooting Guide - From Problem to Solution
This guide provides a systematic approach to identifying and mitigating specific side products based on analytical data.
Problem 1: Over-bromination Detected
-
Symptoms: Your mass spectrometry data shows peaks corresponding to the desired product plus one or more additional bromine atoms (e.g., M+78/80 for the second Br). Your ¹H NMR spectrum is complex, with multiple sets of signals in the aromatic region.
-
Root Cause Analysis: This side reaction is driven by excessive electrophilic pressure on the indole ring. The primary causes are:
-
Excess Brominating Agent: Using more than 1.0 equivalent of the brominating agent.
-
High Reaction Temperature: Increased temperature provides the activation energy for the less favored second bromination.
-
Prolonged Reaction Time: Allowing the reaction to proceed long after the starting material is consumed.
-
| Strategy | Causality & Experimental Detail | Expected Outcome |
| Strict Stoichiometry | Use precisely 0.98-1.02 equivalents of NBS. This ensures the brominating agent is the limiting reagent, minimizing its availability for a second attack. | Significantly reduces di-brominated products to <5%. |
| Lower Temperature | Perform the reaction at 0 °C or even -78 °C. Lowering the temperature drastically reduces the rate of the second, more energy-intensive bromination step. | Improved selectivity for the mono-brominated product. |
| Monitor Reaction Progress | Use Thin Layer Chromatography (TLC) or LC-MS to monitor the disappearance of the starting material. Quench the reaction immediately upon its consumption. | Prevents the reaction from continuing to over-brominate the product after the initial reaction is complete. |
Problem 2: Decarboxylation Observed
-
Symptoms: Mass spectrometry reveals a major product that is missing the mass of the carboxylic acid group (45 amu). Your IR spectrum lacks the characteristic broad O-H stretch (~2500-3300 cm⁻¹) and the C=O stretch (~1680-1720 cm⁻¹) of the acid.
-
Root Cause Analysis: This process, known as decarboxylative halogenation or halodecarboxylation, involves the replacement of the -COOH group with a halogen.[8] For heteroaromatic acids, this often proceeds via an ipso-substitution mechanism.[8] It is typically promoted by:
-
High Temperatures: Thermal energy can facilitate the extrusion of CO₂.
-
Specific Reagents: While the classic Hunsdiecker reaction uses silver salts, other conditions can promote this pathway, especially with electron-rich heteroaromatics.[7]
-
| Strategy | Causality & Experimental Detail | Expected Outcome |
| Maintain Low Temperature | Keep the reaction temperature below ambient (e.g., 0 °C to -20 °C) throughout the addition and stirring period. | Minimizes the energy input required for the decarboxylation pathway. |
| Choose a Milder Reagent | NBS in a non-polar solvent is generally less prone to inducing decarboxylation than Br₂ in the presence of catalysts or at high heat. | Favors the standard electrophilic aromatic substitution pathway over halodecarboxylation. |
| Avoid Metal Catalysts | Do not use silver, copper, or other transition metal salts that are known to catalyze decarboxylative couplings unless that is the desired outcome.[13] | Prevents catalytic cycles that could promote the loss of the carboxylic acid group. |
Part 3: Recommended Protocols
The following protocols are designed to maximize the yield of the desired 3-bromo product while minimizing side reactions.
Protocol 1: High-Selectivity C3-Bromination
This protocol prioritizes selectivity by carefully controlling reaction parameters.
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 1-methyl-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.0 eq) in a minimal amount of anhydrous DMF or THF. Add this solution dropwise to the cooled indole solution over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C. Monitor the consumption of the starting material every 15-30 minutes using TLC (e.g., 30% Ethyl Acetate in Hexanes with 1% Acetic Acid). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Work-up: Transfer the mixture to a separatory funnel. Dilute with DCM and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo at low temperature (<40 °C).
-
Purification: The crude product should be purified immediately via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes containing 1% acetic acid to prevent streaking.
Protocol 2: Purification of Brominated Indoles
-
Rationale: The primary impurities (di-brominated and decarboxylated products) have different polarities from the desired product. The di-brominated product is less polar, while the starting material is more polar.
-
Method:
-
Slurry: Adsorb the crude material onto a small amount of silica gel.
-
Column: Load the dried silica onto a pre-packed column.
-
Elution: Begin with a low polarity eluent (e.g., 10% EtOAc/Hexanes + 1% AcOH) to elute the non-polar decarboxylated and di-brominated byproducts first.
-
Gradient: Gradually increase the polarity (e.g., to 30-40% EtOAc/Hexanes + 1% AcOH) to elute the desired this compound.
-
Recrystallization: If necessary, further purify the product by recrystallization from a suitable solvent system like ethyl acetate/hexanes or ethanol/water.
-
Part 4: Visualizing the Process
Visual aids can help clarify complex chemical and procedural relationships.
Troubleshooting Workflow Diagram
This diagram provides a logical decision tree for addressing issues encountered during the reaction.
Caption: A decision-tree workflow for troubleshooting the bromination reaction.
Reaction Pathways Diagram
This diagram illustrates the desired reaction versus two potential side reactions.
Caption: Competing reaction pathways in the bromination of the indole substrate.
References
-
Title: Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles Source: Wiley Online Library URL: [Link]
-
Title: Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid Source: Bridgewater State University Virtual Commons URL: [Link]
-
Title: Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles Source: ChemistrySelect URL: [Link]
-
Title: Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond Source: MDPI URL: [Link]
-
Title: Electrophilic Substitution Reactions of Indoles | Request PDF Source: ResearchGate URL: [Link]
-
Title: Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists Source: PubMed Central (PMC) URL: [Link]
-
Title: Transition-metal-free decarboxylative bromination of aromatic carboxylic acids Source: PubMed Central (PMC) URL: [Link]
-
Title: Decarboxylative Halogenation of Organic Compounds Source: Chemical Reviews URL: [Link]
-
Title: The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids Source: ResearchGate URL: [Link]
-
Title: BROMlNATlON OF 3-SUBSTITUTED INDOLES. ISOLATION AND PROPERTIES OF 3-BROMOINDOLENINES. Source: KAKEN URL: [Link]
-
Title: Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Source: American Chemical Society URL: [Link]
-
Title: Decarboxylative Bromooxidation of Indoles by a Vanadium Haloperoxidase Source: ChemRxiv URL: [Link]
-
Title: Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch Source: PubMed Central (PMC) URL: [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. vc.bridgew.edu [vc.bridgew.edu]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Transition-metal-free decarboxylative bromination of aromatic carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids [organic-chemistry.org]
Technical Support Center: Troubleshooting Failed Coupling Reactions with 3-bromo-1-methyl-1H-indole-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-bromo-1-methyl-1H-indole-2-carboxylic acid. This guide is designed to provide in-depth, field-proven insights into overcoming common challenges encountered during palladium-catalyzed cross-coupling reactions. Our focus is not just on procedural steps, but on the underlying chemical principles to empower you to make informed decisions in your experimental design.
Understanding Your Substrate: The Challenges and Opportunities
This compound is a valuable heterocyclic building block. However, its successful application in cross-coupling reactions requires an appreciation of its unique structural features:
-
The C-Br Bond: Located at the electron-rich C3 position of the indole ring, this is your reactive site for oxidative addition to the palladium catalyst. The electronic nature of the indole nucleus can influence the rate of this key step.[1]
-
The N-Methyl Group: This group simplifies reactions by preventing N-H acidity complications and potential side reactions at the nitrogen atom, which can be an issue with unprotected indoles.[2]
-
The C2-Carboxylic Acid: This functional group is the primary source of many challenges. It can impact solubility, interact with the catalyst, and is susceptible to premature decarboxylation under certain conditions, particularly elevated temperatures.[3][4][5][6]
This guide will address these factors in a practical, question-and-answer format.
General Troubleshooting: First Principles
Before diving into reaction-specific issues, it's crucial to validate your foundational setup. If your reaction shows no conversion of starting material, consider these points first.
Q: My reaction is completely inert. What are the first things I should check?
A: An inert reaction points to a fundamental problem with a core component, not a subtle optimization issue.
-
Catalyst Activity: Palladium catalysts, especially Pd(0) sources like Pd(PPh₃)₄, can degrade with improper storage. If you suspect your catalyst is inactive, test it with a reliable, high-yielding reaction, such as the Suzuki coupling of bromobenzene and phenylboronic acid.[1] A successful control reaction validates your catalyst stock.
-
Atmosphere Control: All palladium-catalyzed cross-couplings are sensitive to oxygen, which can oxidize the active Pd(0) catalyst to an inactive Pd(II) state. Ensure your solvent is rigorously degassed (e.g., via 3-4 freeze-pump-thaw cycles or by sparging with argon/nitrogen for at least 30 minutes). Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Purity:
-
Solvents: Use anhydrous solvents, as water can interfere with many steps, including transmetalation.
-
Base: Bases like K₂CO₃ or K₃PO₄ can be hygroscopic. It's good practice to dry them in an oven before use or buy anhydrous-packaged versions.
-
-
Temperature: Ensure your reaction is being heated to the target temperature. Calibrate your heating block or oil bath if necessary.
Reaction-Specific Troubleshooting & FAQs
This section addresses issues specific to the most common coupling reactions performed with this substrate.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile C-C bond-forming reaction between an organohalide and an organoboron compound.[7][8]
Q: My Suzuki reaction with this compound is giving low yield. What are the most likely causes?
A: Low yield in this specific reaction often traces back to one of four areas: the base, the boronic acid stability, catalyst efficiency, or solubility.
-
Cause 1: Ineffective Base or Base/Solvent Mismatch. The base is not just a stoichiometric reagent; it is critical for activating the boronic acid to facilitate transmetalation.[9] The deprotonated carboxylic acid requires an additional equivalent of base.
-
Troubleshooting:
-
Increase the equivalents of base (typically 2-3 eq. are used).
-
Switch to a stronger or more soluble base. For example, if Na₂CO₃ in toluene fails, consider K₃PO₄ in dioxane or Cs₂CO₃ in DMF.
-
The carboxylate salt of your starting material may have poor solubility.[6] If you observe a significant amount of undissolved material, switch to a more polar aprotic solvent like DMF, DMAc, or NMP.[10]
-
-
-
Cause 2: Protodeboronation (Boronic Acid Decomposition). This is a major side reaction where the boronic acid's C-B bond is cleaved and replaced by a C-H bond, effectively destroying your coupling partner.[11][12]
-
Troubleshooting:
-
Use Boronate Esters: Convert your boronic acid to its pinacol ester derivative. Boronate esters are significantly more stable towards protodeboronation.[13][14]
-
Use KF as the Base: Anhydrous potassium fluoride is known to minimize protodeboronation in some systems.[9][10]
-
Control Reagent Addition: Add the boronic acid in portions throughout the reaction to maintain a low instantaneous concentration.
-
-
-
Cause 3: Inefficient Catalyst System. The standard Pd(PPh₃)₄ may not be active enough, especially if the coupling partners are sterically hindered or electronically mismatched.
-
Troubleshooting: Screen a panel of ligands. Modern biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) used with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ are often far more effective for challenging substrates.[1]
-
Key Side Reactions in Suzuki Coupling
The following diagram illustrates the desired catalytic cycle against common off-cycle reactions.
Caption: Desired catalytic cycle vs. common side reactions.
Heck Reaction
The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, driven by a palladium catalyst and a base.[15]
Q: I am attempting a Heck reaction with my indole substrate and an acrylate, but I only recover starting materials. What should I change?
A: Failure of a Heck reaction with this substrate is often related to catalyst inhibition or non-optimal reaction conditions.
-
Cause 1: Catalyst Inhibition by the Carboxylate. The carboxylate anion formed under basic conditions can coordinate to the palladium center, potentially inhibiting the reaction.
-
Troubleshooting:
-
Protect the Acid: Convert the carboxylic acid to a methyl or ethyl ester. This removes the interfering functionality. The ester can be hydrolyzed post-coupling if the free acid is required.[16]
-
Ligand Choice: Use ligands that are less sensitive to coordination by carboxylates. Bulky electron-rich phosphines can sometimes overcome this inhibition.
-
-
-
Cause 2: Incorrect Base/Solvent Combination. The base in a Heck reaction is primarily to neutralize the HBr formed.[17] Amine bases (e.g., Et₃N, DIPEA) are common, as are inorganic bases (e.g., K₂CO₃, Ag₂CO₃).
-
Troubleshooting:
-
If using an inorganic base, ensure you are in a polar aprotic solvent like DMF or NMP where it has some solubility.
-
If using an amine base, ensure it is not acting as a competing nucleophile.
-
-
-
Cause 3: Insufficient Temperature. Heck reactions often require higher temperatures (80-140 °C) than Suzuki couplings to drive the catalytic cycle, particularly the β-hydride elimination step.[18]
-
Troubleshooting: Incrementally increase the reaction temperature in 10-20 °C steps. Monitor by TLC or LC-MS to check for product formation versus decomposition.
-
Buchwald-Hartwig Amination
This reaction forms a C-N bond between the aryl bromide and an amine. It is highly dependent on specialized ligand systems.
Q: I am trying to couple aniline to the 3-position of my indole, but the reaction is failing. What is unique about this transformation?
A: Buchwald-Hartwig amination requires a specific set of conditions due to the nature of the C-N bond formation.
-
Cause 1: Incorrect Ligand. This is the most common failure mode. General-purpose ligands like PPh₃ are ineffective. You MUST use specialized, bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos, BrettPhos) or N-heterocyclic carbene (NHC) ligands. These ligands promote both the oxidative addition and the difficult C-N reductive elimination step.
-
Cause 2: Inappropriate Base. A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄) are common choices. You will need at least two equivalents of base: one to deprotonate the amine (if it's a primary or secondary amine) and one to deprotonate your substrate's carboxylic acid.
-
Cause 3: Catalyst Poisoning. Some amines, particularly those with other coordinating functional groups, can act as catalyst poisons. If you suspect this, try a slow addition of the amine to the reaction mixture.
Spotlight on a Critical Side Reaction: Decarboxylation
Q: My main isolated product is 3-bromo-1-methyl-1H-indole. The carboxylic acid is gone. How do I prevent this?
A: The loss of the C2-carboxylic acid group is a known thermal decomposition pathway for indole-2-carboxylic acids.[3][4]
-
Reduce Temperature: This is the most critical parameter. High temperatures (>120-140 °C) significantly accelerate decarboxylation. If your coupling reaction requires high heat, it may be fundamentally incompatible with the free acid form of the substrate.
-
Change Catalyst: Some palladium catalyst systems may promote decarboxylation more than others. In some cases, copper-catalyzed reactions are explicitly used to achieve decarboxylative coupling.[5] While you are using palladium, it's a reminder that the metal can play a role. Screening different palladium precursors and ligands at a lower temperature is a valid strategy.
-
Protect the Carboxylic Acid: This is the most robust solution. By converting the acid to a methyl or ethyl ester, you create a group that is stable to typical coupling conditions. The ester can be readily hydrolyzed back to the carboxylic acid in a final step using standard conditions (e.g., LiOH in THF/water).[8]
Analytical Monitoring and Purification
Q: How can I effectively monitor my reaction and purify my acidic product?
A: Proper analysis and purification are key to a successful outcome.
Reaction Monitoring
| Technique | Application & Key Considerations |
| TLC | Pro: Fast and simple. Con: The acidic nature of the starting material and product can cause significant streaking on silica plates. Tip: Add 0.5-1% acetic acid to your eluent system (e.g., ethyl acetate/hexanes) to suppress deprotonation and obtain sharper spots. |
| LC-MS | Pro: Highly sensitive and provides mass confirmation. The best way to track low-level conversions and identify side products like debrominated or decarboxylated species.[19] Tip: Use a buffered mobile phase (e.g., with formic acid or ammonium acetate) for better peak shape.[20] |
| ¹H NMR | Pro: Quantitative. Can be used to determine the ratio of starting material to product in a crude sample. Tip: Take a small aliquot from the reaction, quench it, and run a quick NMR to assess conversion without a full workup. |
Purification Strategy Workflow
Caption: Decision workflow for purifying the acidic coupling product.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This is a starting point protocol and must be optimized for your specific coupling partners.
-
Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the boronic acid or boronate ester (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 3.0 eq.).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with argon or nitrogen three times.
-
Add Catalyst & Solvent: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq.) and the degassed solvent (e.g., dioxane/H₂O 4:1, 0.1 M).
-
Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1 M HCl to pH ~3-4. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude material using the appropriate method from the workflow above.
Protocol 2: Troubleshooting via Parallel Ligand Screening
-
Setup: Arrange a set of 6 oven-dried reaction vials. To each vial, add the indole substrate (1.0 eq.), boronic acid (1.2 eq.), and base (3.0 eq.).
-
Catalyst Preparation: In a separate glovebox or inert atmosphere, prepare stock solutions of your palladium precursor (e.g., Pd₂(dba)₃, 0.025 eq. per reaction) and 6 different ligands (e.g., PPh₃, SPhos, XPhos, etc., 0.10 eq. per reaction) in degassed solvent.
-
Reaction: Add the appropriate amount of Pd precursor and a different ligand to each of the 6 vials. Add degassed solvent to bring all reactions to the same concentration.
-
Execution: Heat all vials under identical conditions for a set period (e.g., 4 hours).
-
Analysis: Cool all reactions, take a small aliquot from each, dilute, and analyze by LC-MS to determine the relative conversion for each ligand. This will rapidly identify the most promising catalyst system for further optimization.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
PubChem. 3-bromo-1H-indole-2-carboxylic acid. [Link]
-
ACS Publications. (2025, August 28). Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids. [Link]
-
ACS Publications. (2021, January 4). Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles. [Link]
-
RSC Publishing. Palladium-catalysed direct C-2 methylation of indoles. [Link]
-
ACS Publications. Decarboxylation of indole-2-carboxylic acids: improved procedures. [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
National Institutes of Health (NIH). (2023, April 19). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. [Link]
-
Canadian Science Publishing. AN IMPROVED METHOD FOR DECARBOXYLATING INDOLE-2-CARBOXYLIC ACIDS. [Link]
-
National Institutes of Health (NIH). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction. [Link]
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021, November 19). [Link]
-
National Institutes of Health (NIH). Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. [Link]
-
ACS Publications. (2026, January 16). Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. [Link]
-
ResearchGate. (2025, August 6). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
National Institutes of Health (NIH). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
-
ResearchGate. (2013, August 5). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]
- Google Patents. The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). [Link]
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. [Link]
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Chemistry LibreTexts. (2020, May 30). Structure and Properties of Carboxylic Acids and their Salts. [Link]
- Google Patents. Decarboxylation method of heterocyclic carboxylic acid compounds.
-
YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
-
ACS Publications. (2024, October 9). Some Items of Interest to Process R&D Chemists and Engineers. [Link]
-
MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
-
MDPI. The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity. [Link]
-
PubChem. 5-bromo-3-methyl-1H-indole-2-carboxylic Acid. [Link]
-
ResearchGate. THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. [Link]
-
ACS Publications. Palladium/NBE-Catalyzed Regioselective C–H Silylation: Access to Divergent Silicon-Containing Indoles. [Link]
-
Synthesis. Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids. [Link]
-
Reddit. Carboxylic acid and Cross Coupling reactions. [Link]
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. [Link]
-
ResearchGate. Palladium-Catalyzed Selective N-Allylation of Indoles assisted by PEG-Water System. [Link]
-
Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
-
MDPI. (2022, October 21). Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. [Link]
-
Organic Syntheses Procedure. α-Arylation of Esters. [Link]
-
PubChem. 3-Methyl-1H-indole-2-carboxylic acid. [Link]
-
ResearchGate. Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid esters with DDQ. [Link]
-
PubChem. 3-Bromo-2-methylcyclohexane-1-carboxylic acid. [Link]
Sources
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- 2. Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids [organic-chemistry.org]
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- 8. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. mdpi.com [mdpi.com]
preventing byproduct formation in 3-bromo-1-methyl-1H-indole-2-carboxylic acid synthesis
Welcome to the technical support center for the synthesis of 3-bromo-1-methyl-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. By understanding the underlying reaction mechanisms and potential pitfalls, you can effectively troubleshoot and optimize your experimental outcomes.
Introduction to the Synthesis
The synthesis of this compound typically proceeds through a two-step process: the selective bromination of a 1-methyl-1H-indole-2-carboxylic acid ester, followed by hydrolysis of the ester to the desired carboxylic acid. While seemingly straightforward, this synthesis is often complicated by the formation of several byproducts. This guide will address these challenges in a question-and-answer format, providing both mechanistic explanations and practical solutions.
Troubleshooting Guide & FAQs
FAQ 1: My reaction mixture shows multiple spots on TLC, and the crude NMR is complex. What are the likely byproducts?
The most common byproducts in the synthesis of this compound are:
-
Dibrominated Indoles: Over-bromination can lead to the formation of products with two bromine atoms. The second bromine atom typically adds to the benzene ring of the indole, often at the C5 or C6 position.
-
Decarboxylated Product: Indole-2-carboxylic acids are susceptible to decarboxylation, especially at elevated temperatures, which results in the formation of 3-bromo-1-methyl-1H-indole.
-
Unreacted Starting Material: Incomplete bromination will leave residual 1-methyl-1H-indole-2-carboxylic acid or its ester.
-
Isomeric Byproducts: While bromination is highly regioselective for the C3 position, trace amounts of other bromo-isomers may form under certain conditions.[1]
-
Incomplete Hydrolysis: If the synthesis starts from an ester, incomplete hydrolysis will result in contamination of the final product with the starting ester.
FAQ 2: I am observing a significant amount of a dibrominated byproduct. How can I improve the selectivity for mono-bromination?
The formation of dibrominated species arises from the high reactivity of the indole ring towards electrophilic substitution. The initial bromination at the C3 position does not sufficiently deactivate the ring to prevent a second bromination, particularly on the electron-rich benzene portion.
Troubleshooting Steps:
-
Choice of Brominating Agent: Use a milder and more selective brominating agent. N-Bromosuccinimide (NBS) is generally preferred over harsher reagents like liquid bromine as it provides a low, steady concentration of electrophilic bromine.[1]
-
Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use no more than 1.0 to 1.1 equivalents of NBS.
-
Temperature Control: Perform the bromination at low temperatures (typically 0 °C to room temperature) to reduce the reaction rate and improve selectivity.
-
Slow Addition: Add the brominating agent slowly and portion-wise to the reaction mixture to maintain a low concentration of the electrophile at all times.
Quantitative Impact of Brominating Agent on Selectivity:
| Brominating Agent | Temperature | Equivalents | Typical Dibromo Byproduct (%) |
| Liquid Bromine (Br₂) | Room Temp | 1.1 | 15-25% |
| N-Bromosuccinimide (NBS) | 0 °C | 1.05 | <5% |
FAQ 3: My final product contains a significant amount of the decarboxylated indole. What causes this and how can I prevent it?
Decarboxylation of indole-2-carboxylic acids is a common side reaction, particularly when heated.[2][3] The mechanism involves the loss of carbon dioxide, which is thermodynamically favorable.
Troubleshooting Steps:
-
Temperature Control During Bromination: If the bromination reaction is exothermic, ensure efficient cooling to prevent temperature spikes that can induce decarboxylation.
-
Mild Hydrolysis Conditions: During the hydrolysis of the ester precursor, avoid prolonged heating at high temperatures. Room temperature hydrolysis with a suitable base like lithium hydroxide (LiOH) in a mixture of THF and water is often effective.
-
Work-up Conditions: During the acidic work-up to protonate the carboxylate, avoid excessive heating. Perform extractions and solvent removal at reduced pressure and moderate temperatures.
-
Catalyst-Free Decarboxylation: Be aware that some metal catalysts used in other synthetic steps can promote decarboxylation.[2]
Workflow for Minimizing Decarboxylation:
Caption: Workflow to minimize decarboxylation during ester hydrolysis.
FAQ 4: The hydrolysis of my methyl/ethyl ester is slow or incomplete. How can I drive the reaction to completion without causing side reactions?
Incomplete hydrolysis leaves the ester as a significant impurity which can be difficult to remove from the final carboxylic acid due to their similar polarities.
Troubleshooting Steps:
-
Choice of Base: Lithium hydroxide (LiOH) is often more effective than sodium hydroxide (NaOH) or potassium hydroxide (KOH) for the hydrolysis of sterically hindered esters.
-
Solvent System: Use a co-solvent system like tetrahydrofuran (THF)/water or dioxane/water to ensure the solubility of the ester and facilitate the reaction.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until all the starting ester has been consumed.
-
Temperature: If the reaction is slow at room temperature, gentle heating (e.g., to 40-50 °C) can be applied, but with careful monitoring to avoid decarboxylation.
Recommended Hydrolysis Protocol:
-
Dissolve the this compound ester in a mixture of THF and water (e.g., 3:1 v/v).
-
Add 2-3 equivalents of lithium hydroxide monohydrate.
-
Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS.
-
If the reaction is not complete after 12-24 hours, gently warm the mixture to 40 °C.
-
Once the starting material is consumed, cool the reaction to 0 °C and acidify with dilute HCl to pH 2-3.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Experimental Protocols
Protocol 1: Selective C3-Bromination of Methyl 1-methyl-1H-indole-2-carboxylate
This protocol describes a method for the selective bromination at the C3 position, minimizing the formation of dibrominated byproducts.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl 1-methyl-1H-indole-2-carboxylate | 189.21 | 5.00 g | 26.4 mmol |
| N-Bromosuccinimide (NBS) | 177.98 | 4.92 g | 27.7 mmol |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
Procedure:
-
Dissolve methyl 1-methyl-1H-indole-2-carboxylate in 100 mL of dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide in small portions over 30 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium thiosulfate solution to quench any remaining bromine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 3-bromo-1-methyl-1H-indole-2-carboxylate.
Protocol 2: Hydrolysis of Methyl 3-bromo-1-methyl-1H-indole-2-carboxylate
This protocol outlines a mild hydrolysis procedure to minimize decarboxylation.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl 3-bromo-1-methyl-1H-indole-2-carboxylate | 268.10 | 5.00 g | 18.6 mmol |
| Lithium hydroxide monohydrate | 41.96 | 1.56 g | 37.2 mmol |
| Tetrahydrofuran (THF) | 72.11 | 60 mL | - |
| Water | 18.02 | 20 mL | - |
Procedure:
-
Dissolve the crude methyl 3-bromo-1-methyl-1H-indole-2-carboxylate in 60 mL of THF.
-
Add a solution of lithium hydroxide monohydrate in 20 mL of water.
-
Stir the mixture vigorously at room temperature for 12-24 hours, monitoring by TLC until the starting ester is no longer visible.
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1 M HCl.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.
Mechanistic Insights
Mechanism of Electrophilic Bromination of Indole:
The C3 position of the indole ring is the most electron-rich and therefore the most susceptible to electrophilic attack. The reaction with an electrophilic bromine source (generated from NBS) proceeds through a resonance-stabilized cationic intermediate.
Caption: Simplified mechanism of indole bromination.
References
-
Murphy, K. (2014). Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid. Bridgewater State University Virtual Commons. [Link]
-
Da Settimo, A., & Nannipieri, E. (1970). Reaction of indole derivatives with bromine. Substitution, oxidation, and dimerization. The Journal of Organic Chemistry. [Link]
-
Söderberg, B. C., Shriver, J. A., & Wallace, J. M. (2003). 1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses. [Link]
-
Kravchenko, M. A., et al. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Molecules. [Link]
-
Gribble, G. W. (2010). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. Indole Ring Synthesis: From Natural Products to Drug Discovery. [Link]
Sources
Technical Support Center: Purification of 3-Bromo-1-methyl-1H-indole-2-carboxylic acid
Welcome to the technical support center for 3-bromo-1-methyl-1H-indole-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges in the purification of this important synthetic intermediate. Indole derivatives are foundational in drug discovery, but their synthesis and purification are often non-trivial.[1] This document provides in-depth, experience-driven troubleshooting advice and protocols to help you achieve high purity for your target compound.
Section 1: Understanding the Core Challenges
The purification of this compound is complicated by several factors inherent to its structure and common synthetic routes. The electron-rich indole nucleus is susceptible to oxidation and side reactions, particularly during electrophilic bromination.[2][3] Key challenges include:
-
Formation of Regioisomers: Bromination may occur at other positions on the indole ring (e.g., C5, C6).[4]
-
Over-bromination: The formation of di-brominated species is a common side reaction.[2]
-
Oxidative Byproducts: Reagents like N-bromosuccinimide (NBS) can lead to the formation of oxindole-related impurities.[2]
-
Difficult Crystallization: The molecule possesses both polar (carboxylic acid) and non-polar (indole core) characteristics, making solvent selection for recrystallization challenging.[5]
This guide will address these specific issues in a practical, question-and-answer format.
Section 2: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section covers the most common initial hurdles encountered after synthesis.
Q1: My crude product is a dark brown or black tar-like substance, not the expected off-white solid. What is causing this, and can it be salvaged?
A1: A dark, oily, or tarry crude product is typically indicative of significant impurity levels, often arising from oxidation of the indole ring or polymerization. The electron-rich indole nucleus is sensitive to air, light, and residual acid from the reaction workup, leading to degradation.
-
Causality: This degradation often occurs during solvent removal under high heat or prolonged exposure to ambient conditions. The color intensity is a qualitative indicator of the level of oxidized, polymeric impurities.
-
Immediate Action: Do not attempt direct recrystallization. The impurities will likely inhibit crystal formation and contaminate the product. The recommended first step is a liquid-liquid acid-base extraction to isolate the desired carboxylic acid from neutral, non-acidic degradation products.
-
Troubleshooting Workflow: Refer to the Acid-Base Extraction Workflow in Section 3 for a detailed protocol. This technique leverages the acidic nature of your target compound to separate it from the bulk of the non-acidic, colored impurities.
Q2: I'm struggling with recrystallization. In polar solvents it fully dissolves, and in non-polar solvents it doesn't dissolve at all. How do I find a suitable solvent system?
A2: This is a classic purification problem for molecules with mixed polarity. A single solvent is often insufficient. The solution is almost always a binary solvent system, where the compound is dissolved in a "good" solvent at an elevated temperature and then a "poor" solvent (an anti-solvent) is added to induce crystallization upon cooling.
-
Expert Rationale: The principle is to find a solvent pair where one readily dissolves the compound (the "good" solvent) and the other is miscible with the first but does not dissolve the compound (the "poor" solvent). You are aiming to create a solution that is supersaturated with your product upon cooling, but in which the impurities remain dissolved.
-
Recommended Solvent Systems to Screen:
-
Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol. Add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a few more drops of hot ethanol to clarify, then allow to cool slowly.
-
Ethyl Acetate/Hexanes: Dissolve in hot ethyl acetate and add hexanes until the cloud point is reached.
-
Acetone/Water: Similar to the ethanol/water system.
-
Table 1: Qualitative Solubility Profile of this compound
| Solvent | Predicted Solubility | Rationale & Notes |
| Dimethyl Sulfoxide (DMSO) | High | Aprotic polar solvent, effective at dissolving polar compounds.[6] Useful for NMR, but difficult to remove. |
| Ethanol / Methanol | Good | Polar protic solvents that can hydrogen bond with the carboxylic acid. Excellent "good" solvents for recrystallization.[5] |
| Ethyl Acetate / Acetone | Moderate | Polar aprotic solvents. Good candidates for single or binary solvent recrystallization. |
| Dichloromethane (DCM) | Sparingly Soluble | Lower polarity, may be useful for slurry washes or as part of a chromatographic mobile phase. |
| Water | Sparingly Soluble | The organic backbone limits water solubility, though it may increase at high or low pH.[6] A good "poor" solvent (anti-solvent). |
| Hexanes / Heptane | Insoluble | Non-polar solvents. Ideal as anti-solvents for precipitation. |
Q3: My ¹H NMR spectrum is complex, showing multiple sets of signals in the aromatic region. What are the most probable impurities I should be looking for?
A3: The complexity in the aromatic region of the NMR strongly suggests the presence of isomers or related indole species. During the bromination of an indole ring, several side products are possible and often co-elute or co-crystallize with the desired product.
-
Expert Analysis: Based on common indole reactivity, the primary suspects are unreacted starting material and byproducts of the bromination reaction itself. You should look for evidence of the species listed in the table below. An LC-MS analysis is highly recommended to confirm the masses of these impurities.
Table 2: Common Impurities in the Synthesis of this compound
| Impurity Name | Structure (Example) | Origin |
| 1-methyl-1H-indole-2-carboxylic acid | Starting Material | Incomplete reaction. |
| 3,5-dibromo-1-methyl-1H-indole-2-carboxylic acid | Over-bromination | Excess brominating agent or harsh reaction conditions.[2] |
| 5-bromo-1-methyl-1H-indole-2-carboxylic acid | Regioisomer | Alternative site of electrophilic aromatic substitution.[2] |
| 3-bromo-1-methyl-1,3-dihydro-2H-indol-2-one (Oxindole) | Oxidation Product | Common byproduct when using NBS as the bromine source.[2] |
Section 3: Advanced Purification Protocols & Troubleshooting
When basic methods are insufficient, a more systematic and robust purification strategy is required.
Decision-Making Workflow for Purification
The following diagram outlines a logical decision-making process for purifying your crude material.
Caption: Decision tree for selecting an initial purification strategy.
Protocol 1: Acid-Base Extraction Workflow
This is the most powerful technique for removing neutral or basic impurities from your acidic product.
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Use approximately 10-20 mL of solvent per gram of crude material.
-
Aqueous Base Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, venting frequently to release CO₂ gas produced from the acid-base reaction.
-
Expert Insight: Sodium bicarbonate is a weak base, which is ideal for selectively extracting the carboxylic acid without hydrolyzing other functional groups. Avoid strong bases like NaOH unless necessary, as they can promote side reactions.
-
-
Separation: Allow the layers to separate. The desired product is now in the aqueous layer as its sodium salt. Drain and collect the aqueous layer. Extract the organic layer two more times with fresh sodium bicarbonate solution to ensure complete recovery.
-
Back-Wash (Optional): Combine all aqueous extracts and wash once with a small volume of the organic solvent (e.g., ethyl acetate) to remove any trapped neutral impurities.
-
Acidification & Precipitation: Cool the combined aqueous layer in an ice bath. Slowly add 1M hydrochloric acid (HCl) dropwise with stirring until the pH is ~2. The product will precipitate out as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts. Dry the product under vacuum.
Protocol 2: Reversed-Phase Flash Chromatography
When acid-base extraction and recrystallization fail to remove impurities of similar acidity and polarity (like regioisomers), reversed-phase chromatography is the method of choice.[7]
-
Method Development (Analytical Scale):
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.
-
Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile.
-
Gradient: Start with a linear gradient (e.g., 10% B to 90% B over 15 minutes) to determine the retention time of your product and impurities.
-
Detection: UV at 254 nm and 280 nm.
-
Expert Insight: The acidic modifier (TFA or formic acid) is crucial. It protonates the carboxylic acid, preventing it from interacting with residual silanols on the stationary phase and ensuring sharp, symmetrical peaks.[8]
-
-
Preparative Scale-Up:
-
Sample Preparation: Dissolve the impure material in a minimal amount of a strong solvent like DMSO or methanol.
-
Loading: For best results, use solid sample loading. Adsorb the dissolved sample onto a small amount of C18 silica and allow the solvent to evaporate. Load the dried powder onto the top of your preparative column.
-
Purification: Run the preparative column using a focused gradient based on your analytical results.
-
Fraction Collection: Collect fractions and analyze by TLC or analytical HPLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the organic solvent (acetonitrile) using a rotary evaporator. The product may precipitate from the remaining aqueous solution or may require extraction with a solvent like ethyl acetate.
-
Caption: Workflow for advanced purification based on impurity type.
References
-
SIELC Technologies. (n.d.). Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link][8]
-
Bridgewater State University Virtual Commons. (2014). Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid. Retrieved from [Link][2]
-
Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Retrieved from [Link][9][10]
-
PubMed Central (PMC). (n.d.). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. Retrieved from [Link][11]
-
Fiveable. (n.d.). Brominated Indoles Definition. Retrieved from [Link][1]
-
ACS Publications. (1997). Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides. The Journal of Organic Chemistry. Retrieved from [Link][4]
-
ACS Publications. (n.d.). Reaction of indole derivatives with bromine. Substitution, oxidation, and dimerization. The Journal of Organic Chemistry. Retrieved from [Link][3]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link][5]
-
Globe Thesis. (2022). Synthesis Of Bromoindole And Its Derivatives Catalyzed By Copper. Retrieved from [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link][7]
-
Mirage News. (2024). Quick, Versatile Technique for Selective Bromination of Indoles. Retrieved from [Link][12]
-
PubMed Central (PMC). (n.d.). 6-Bromo-1H-indole-3-carboxylic acid. Retrieved from [Link][13]
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- 2. vc.bridgew.edu [vc.bridgew.edu]
- 3. pubs.acs.org [pubs.acs.org]
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- 5. Tips & Tricks [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. teledyneisco.com [teledyneisco.com]
- 8. Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. longdom.org [longdom.org]
- 10. longdom.org [longdom.org]
- 11. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. miragenews.com [miragenews.com]
- 13. 6-Bromo-1H-indole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselective Bromination of Indoles
Welcome to the Technical Support Center for indole functionalization. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of regioselective indole bromination. The indole scaffold is a cornerstone of numerous pharmaceuticals and natural products, and the precise installation of a bromine atom is often a critical step in their synthesis. However, achieving the desired regioselectivity can be a significant challenge due to the nuanced reactivity of the indole ring system.
This document moves beyond standard protocols to provide a deeper understanding of the underlying principles governing selectivity. It is structured in a question-and-answer format to directly address the common issues and "what-if" scenarios encountered in the lab.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the foundational concepts of indole reactivity that underpin all bromination strategies.
Q1: Why is the C3 position the most common site for electrophilic substitution on an unsubstituted indole?
A: The preferential attack at the C3 position is a result of kinetic control. The indole ring is an electron-rich heterocycle, with the highest electron density located on the pyrrole moiety. When an electrophile (like Br⁺) attacks, it can do so at either C2 or C3.
-
Attack at C3: This route proceeds through a carbocation intermediate (a Wheland intermediate) where the positive charge is stabilized by the nitrogen atom without disrupting the aromaticity of the benzene ring. This is the lower energy, more stable intermediate, leading to a faster reaction rate.[1][2]
-
Attack at C2: Attack at this position leads to an intermediate where the nitrogen lone pair cannot delocalize the positive charge without breaking the aromaticity of the fused benzene ring. This is a higher energy, less stable intermediate.
Therefore, the activation energy for C3 attack is significantly lower, making it the kinetically favored product in most electrophilic aromatic substitution reactions.[1]
Caption: Mechanism of electrophilic bromination at C3 vs. C2.
Q2: What is the role of an N-H protecting group? Is it always necessary?
A: The necessity of an N-H protecting group depends on the desired regioselectivity and the reaction conditions.
-
For C3-Bromination: Often, no protection is needed. The N-H is acidic and can interact with reagents or bases, but for simple electrophilic additions at C3 (e.g., with NBS in DMF), the reaction is typically fast and selective on the unprotected indole.
-
To Prevent Side Reactions: The indole N-H can be deprotonated by strong bases or participate in side reactions. Protection (e.g., with Boc, Ts, or SEM groups) prevents N-bromination and can improve solubility and handling.
-
To Direct C2-Selectivity: Certain N-protecting groups are crucial for achieving C2-selectivity. For instance, palladium-catalyzed C-H activation often requires an N-directing group to favor C2 over C3.[3]
-
To Direct Benzene Ring Selectivity: Large N-protecting groups can play a role in directing functionalization to the C7 position through chelation-assisted catalysis.[4][5][6]
Q3: Why is direct bromination on the benzene ring (C4-C7) so difficult?
A: Direct electrophilic bromination on the benzene portion of an indole is challenging because the pyrrole ring is significantly more electron-rich and nucleophilic. The electrophile will preferentially react at the C3 position orders of magnitude faster than at any position on the carbocyclic ring. Achieving C4-C7 bromination requires specialized strategies that either "deactivate" the pyrrole ring or use a directing group to force the reaction to occur at a specific C-H bond on the benzene ring.[4][5][6][7]
Section 2: Troubleshooting Guide - Achieving Specific Regioselectivity
This section provides detailed troubleshooting for common regioselectivity problems.
Problem Area 1: C3-Selectivity Issues
Q: My reaction with NBS is giving me a mixture of products, including what looks like oxindole and di-brominated species. What's going wrong?
A: This is a common issue often caused by reaction conditions that are too harsh or an inappropriate choice of solvent.
-
Causality - Oxindole Formation: The formation of oxindoles often occurs when using N-Bromosuccinimide (NBS) in aqueous or protic solvents like t-butanol.[8][9] The reaction likely proceeds through an initial bromination at the C2/C3 double bond, followed by the addition of water or alcohol to C2, and subsequent elimination/rearrangement to form the oxindole.[8]
-
Causality - Polybromination: Indole is highly activated, and the product, 3-bromoindole, is still reactive towards further electrophilic substitution. If the brominating agent is not consumed quickly or is used in excess, you can get di- or even tri-brominated products. The second bromination often occurs at C5 or C6.
-
Solution Workflow:
Caption: Troubleshooting workflow for poor C3-selectivity.
Table 1: Recommended Conditions for Selective C3-Bromination
| Brominating Agent | Solvent | Temperature | Key Considerations | Typical Yield | Reference(s) |
| NBS (1.05 eq.) | Anhydrous DMF | 0 °C to RT | Most common, reliable method. Monitor by TLC to avoid over-reaction. | >90% | [1] |
| Pyridinium bromide perbromide | Pyridine | 0 °C | Pyridine acts as a solvent and acid scavenger, preventing product decomposition. | 64-90% | [10] |
| Electrochemical (nBu₄NBr) | THF | Room Temp | Transition-metal-free, sustainable. Avoids strong oxidants. | ~95% | [11] |
| Br₂ (1.0 eq.) | Dioxane / Pyridine | 0 °C | Highly reactive; requires careful control and an acid scavenger like pyridine. | 48% | [10] |
Protocol 1: High-Yield C3-Bromination using NBS in DMF
This protocol is a robust starting point for achieving clean, selective C3-bromination.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the indole substrate (1.0 eq.).
-
Dissolution: Dissolve the indole in anhydrous dimethylformamide (DMF) (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 eq.) portion-wise over 5-10 minutes, ensuring the internal temperature does not rise significantly. Rationale: Portion-wise addition maintains a low concentration of the brominating agent, minimizing polybromination.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC (e.g., using a 9:1 Hexanes:EtOAc eluent). The reaction is typically complete within 1-2 hours.
-
Workup: Once the starting material is consumed, quench the reaction by pouring it into a separatory funnel containing cold water and ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water, then with saturated sodium bicarbonate solution, and finally with brine. Rationale: The washes remove residual DMF and any acidic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude 3-bromoindole can be purified by column chromatography on silica gel or by recrystallization. Note that 3-bromoindoles can be unstable and should be stored cold and used promptly.[10][11]
Problem Area 2: Achieving C2-Selectivity
Q: I need to synthesize a 2-bromoindole, but my attempts with standard electrophilic bromination always yield the C3-isomer. How can I reverse the selectivity?
A: Forcing bromination to the C2 position requires overcoming the strong kinetic preference for C3. This is typically achieved by one of two strategies: (1) Blocking the C3 position, or (2) Using a catalytic system that favors C2-functionalization.
-
Strategy 1: C3-Blocking Group: If your indole substrate has a substituent at the C3 position (e.g., 3-methylindole), electrophilic bromination with NBS can proceed at the C2 position.[12] However, this is substrate-dependent. A more general approach is to introduce a removable blocking group at C3, perform the C2-bromination, and then remove the group.
-
Strategy 2: Metal-Catalyzed C-H Activation: This is the more modern and versatile approach. Palladium-catalyzed reactions, for example, can be tuned to favor C2 arylation, and similar principles can be applied to halogenation. The mechanism often involves the formation of an N-metalated indole, which then undergoes a C-H activation/palladation step. The regioselectivity (C2 vs. C3) can be controlled by the choice of ligands, bases, and N-protecting groups.[3][13] A reported method using CuBr₂ has also shown promise for C2-bromination of specific N-methyl indole-3-carboxylates.[14]
Table 2: Comparison of Strategies for C2-Bromination
| Strategy | Reagents/Catalyst | Key Principle | Pros | Cons | Reference(s) |
| C3-Blocking | 1. Install blocking group (e.g., -I, -SO₂Ph) 2. NBS or Br₂ 3. Remove blocking group | Steric/electronic blocking of the more reactive C3 site forces reaction at C2. | Conceptually simple. | Requires extra synthetic steps (protection/deprotection). | General Strategy |
| Copper-Mediated | CuBr₂ (stoichiometric), NH₄Br (cat.) | A specific protocol for N-methyl indole-3-carboxylates. Mechanism not fully elucidated. | Direct C2-bromination. | Narrow substrate scope, requires stoichiometric copper, moderate yields. | [14] |
| Palladium-Catalyzed | Pd(OAc)₂, Ligands (e.g., PPh₃), Base | N-H deprotonation followed by regioselective C-H activation/palladation at C2. | Broader scope, catalytic metal usage. | Requires careful optimization of ligands and conditions. | [3][13] |
Problem Area 3: Accessing the Benzene Ring (C4-C7)
Q: I need to install a bromine at the C7 position of my indole. Direct bromination is not working. What is the state-of-the-art method?
A: Accessing the C4-C7 positions requires overcoming the inherent reactivity of the pyrrole ring. The most effective and predictable methods rely on Directing Groups (DGs) . A DG is installed on the indole (typically at N1 or C3) and coordinates to a metal catalyst, positioning it in close proximity to a specific C-H bond on the benzene ring, thereby enabling site-selective functionalization.[4][5][6]
Caption: General concept of a directing group for C7-functionalization.
Table 3: Directing Group Strategies for Regioselective C4-C7 Bromination
| Target Position | Directing Group (DG) | DG Position | Catalyst System | Key Principle | Reference(s) |
| C4 | Pivaloyl (-COtBu) or Formyl (-CHO) | C3 | Pd(II) or Ru(II) | A weakly-coordinating carbonyl at C3 directs ortho-C-H activation to the C4 position via a 6-membered metallacycle. | [7][15][16] |
| C5 / C6 | Methoxycarbonyl (-CO₂Me) | C3 | Br₂ in Acetic Acid | The electron-withdrawing C3-ester deactivates the pyrrole ring, allowing for electrophilic substitution on the activated C5/C6 positions. | [17] |
| C6 | N-SO₂Ph and C3-CO₂Me | N1 and C3 | Br₂ in CCl₄ | Strong deactivation of the pyrrole ring by two electron-withdrawing groups allows bromination at C6. | [18] |
| C7 | Di-tert-butylphosphinoyl (-P(O)tBu₂) | N1 | Pd(II) | The bulky, coordinating phosphinoyl group directs ortho-C-H activation to the sterically accessible C7 position. | [4][5][6] |
| C7 | Sulfide / Sulfoxide | N1 | Ir(III) or Pd(II) | A removable sulfur-based DG directs C-H activation to the C7 position. | [19][20] |
Protocol 2: C5/C6-Dibromination of Methyl Indole-3-carboxylate
This protocol demonstrates how deactivation of the pyrrole ring can enable functionalization on the benzene ring.
-
Setup: In a flask equipped with a stir bar, dissolve methyl indole-3-carboxylate (1.0 eq.) in glacial acetic acid (approx. 0.2 M).
-
Reagent Addition: Slowly add a solution of molecular bromine (Br₂) (2.1 eq.) in acetic acid dropwise to the stirring solution at room temperature. Caution: Bromine is highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. A precipitate of the product may form during the reaction.
-
Workup: Pour the reaction mixture into a large volume of cold water.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration.
-
Washing: Wash the solid thoroughly with water to remove acetic acid, followed by a small amount of cold ethanol or methanol.
-
Drying: Dry the solid under vacuum to yield methyl 5,6-dibromoindole-3-carboxylate. The product is often pure enough for subsequent steps without further purification.[17]
References
-
Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond. MDPI.[Link][11]
-
Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid. Bridgewater State University Virtual Commons.[Link][8]
-
From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research.[Link][4]
-
Effect of Bromination on the Quorum Sensing-Inhibiting Properties of Indole-3-Carboxaldehydes in Chromobacterium violaceum AHL System. MDPI.[Link][21]
-
Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. National Institutes of Health (NIH).[Link][7]
-
Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides. The Journal of Organic Chemistry.[Link][12]
-
Reaction of indole derivatives with bromine. Substitution, oxidation, and dimerization. The Journal of Organic Chemistry.[Link][22]
-
Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles. ChemistrySelect.[Link][1]
-
Reactions of N-Bromosuccinimide and Indoles. A Simple Synthesis of 3-Bromooxindoles. The Journal of Organic Chemistry.[Link][9]
-
Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity. Journal of the American Chemical Society.[Link][3]
-
Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles. ResearchGate.[Link][17]
-
From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research.[Link][5]
-
C4–H indole functionalisation: precedent and prospects. Chemical Science.[Link][15]
-
THE PREPARATION OF 3-BROMOINDOLE. Canadian Journal of Chemistry.[Link][10]
-
Iridium-Catalyzed Direct C4- and C7-Selective Alkynylation of Indoles Using Sulfur-Directing Groups. Angewandte Chemie International Edition.[Link][19]
-
Pd(II)-Catalyzed Regioselective 2-Alkylation of Indoles via a Norbornene-Mediated C–H Activation: Mechanism and Applications. Jiao Research Group.[Link][13]
-
C-6 Regioselective Bromination of Methyl Indolyl-3-acetate. ResearchGate.[Link][18]
-
Pd-Catalyzed C–H Halogenation of Indolines and Tetrahydroquinolines with Removable Directing Group. Organic Letters.[Link][20]
-
Electrophilic substitution at the indole. Química Organica.org.[Link][2]
-
Palladium‐Catalyzed Regioselective C4 Functionalization of Indoles with Quinones. Advanced Synthesis & Catalysis.[Link][16]
-
From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. PubMed.[Link][6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Electrophilic substitution at the indole [quimicaorganica.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vc.bridgew.edu [vc.bridgew.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
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- 13. jiaolei.group [jiaolei.group]
- 14. reddit.com [reddit.com]
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- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Iridium-Catalyzed Direct C4- and C7-Selective Alkynylation of Indoles Using Sulfur-Directing Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 21. mdpi.com [mdpi.com]
- 22. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Solvent and Temperature for 3-Bromo-1-methyl-1H-indole-2-carboxylic Acid Reactions
Introduction
Welcome to the technical support guide for reactions involving 3-bromo-1-methyl-1H-indole-2-carboxylic acid. This molecule is a valuable heterocyclic building block in medicinal chemistry and materials science. However, its unique structure—featuring a reactive aryl bromide, a sterically demanding N-methyl group, and a potentially labile carboxylic acid—presents specific challenges during chemical transformations. The interplay between these functional groups necessitates careful optimization of reaction parameters, primarily solvent and temperature, to achieve high yields and minimize side reactions.
This guide is structured as a series of troubleshooting questions and FAQs to directly address common issues encountered in the laboratory. As Senior Application Scientists, our goal is to provide not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.
Core Principles: Understanding the Substrate
Before troubleshooting specific reactions, it's crucial to understand the inherent chemical properties of this compound.
-
The Aryl Bromide (C3-Br): The C-Br bond at the 3-position is the primary site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.[1] Its reactivity is typical for an electron-rich heterocyclic halide.
-
The Carboxylic Acid (-COOH): This group significantly increases the molecule's polarity, dictating its solubility profile. Critically, indole-2-carboxylic acids are susceptible to thermal and acid-catalyzed decarboxylation, a major competing side reaction at elevated temperatures.[2][3] The acidic proton can also interact with bases used in coupling reactions, potentially complicating stoichiometry and kinetics.
-
The N-Methyl Group (-NMe): This group prevents N-H related side reactions (e.g., N-arylation) that can plague unprotected indoles, simplifying the reaction landscape.[4] However, it adds steric bulk around the 2-position carboxylic acid.
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
This section addresses common problems encountered during the most frequent applications of this substrate.
Scenario 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[5] However, challenges can arise from the substrate's unique features.
Q1: My Suzuki-Miyaura reaction has stalled or shows very low conversion. What should I investigate first?
A1: Low conversion in Suzuki couplings with this substrate is often traced back to an imbalance in the "Base-Solvent-Temperature" triangle.
-
Causality: The carboxylic acid proton will be readily deprotonated by the base (e.g., K₂CO₃, K₃PO₄). This changes the substrate's solubility and can potentially sequester the base. Furthermore, inadequate solubility of either the organoboron reagent or the indole substrate prevents them from reaching the palladium catalyst.
-
Troubleshooting Steps:
-
Assess Solubility: At room temperature, add your starting material to the chosen solvent system. If it's not fully dissolved, the reaction will be diffusion-limited.
-
Solvent System Optimization: Polar aprotic solvents are often a good starting point. Consider switching from common ethereal solvents to those that better solubilize the carboxylate salt.
-
Base Selection: A stronger, yet non-nucleophilic, base might be required, but use caution. K₃PO₄ is often more effective than K₂CO₃ for challenging substrates.[4] Ensure the base is finely powdered for maximum surface area.[8]
-
Temperature: A modest increase in temperature (e.g., from 80 °C to 100 °C) can overcome activation energy barriers. However, be mindful of the risk of decarboxylation (see Q2).
-
Q2: I'm getting a good yield, but a significant portion of my starting material is converting to 3-bromo-1-methyl-1H-indole. What is happening and how do I stop it?
A2: You are observing decarboxylation, the loss of CO₂ from the carboxylic acid.[2] This is the most common and problematic side reaction for this substrate.
-
Causality: High temperatures provide the energy needed to break the C-C bond between the indole ring and the carboxyl group. This process can be accelerated in both acidic and basic conditions.[3][9] Many Suzuki reactions are run at temperatures (80-110 °C) where this becomes a competitive pathway.
-
Troubleshooting Steps:
-
Lower the Temperature: This is the most direct solution. Decrease the reaction temperature in 10 °C increments.
-
Screen More Active Catalysts: A lower temperature requires a more active catalyst. If you are using a standard Pd(PPh₃)₄ catalyst, consider switching to a modern system with electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands, which can facilitate the catalytic cycle at lower temperatures.[8][10]
-
Use Microwave Irradiation with Caution: While microwave heating can dramatically shorten reaction times, the high temperatures achieved can accelerate decarboxylation.[6][11] If using a microwave, carefully control the temperature and limit the reaction time.
-
Solvent & Temperature Starting Points for Suzuki Coupling
| Solvent System | Temperature Range (°C) | Commentary |
| 1,4-Dioxane / H₂O (4:1) | 80 - 100 | Good starting point. Water is crucial for the transmetalation step.[4] |
| DME / H₂O (4:1) | 80 - 90 | Similar to dioxane but with a lower boiling point; may reduce decarboxylation.[7] |
| Toluene / H₂O (4:1) | 90 - 110 | Less polar; may require a phase-transfer catalyst if solubility is poor. |
| DMF or DMAc | 90 - 120 | Excellent solvating power, but higher risk of decarboxylation due to higher boiling points.[6] |
Scenario 2: Buchwald-Hartwig Amination
Forming a C-N bond at the 3-position is a common synthetic goal. The Buchwald-Hartwig amination is the premier method for this transformation.[12]
Q1: My Buchwald-Hartwig amination is failing. I'm recovering my starting material. What's the critical parameter?
A1: For C-N coupling, the choice of base is paramount and often more critical than for C-C couplings.
-
Causality: The Buchwald-Hartwig reaction typically requires a strong, non-nucleophilic base (e.g., NaOt-Bu, LiHMDS) to deprotonate the amine nucleophile and facilitate the catalytic cycle.[11] The carboxylic acid on your substrate will react with this strong base first. If you use a stoichiometric amount of base relative to the aryl bromide, there may not be enough left to activate the amine.
-
Troubleshooting Steps:
-
Increase Base Equivalents: Use at least 2.5-3.0 equivalents of the base to account for deprotonation of both the carboxylic acid and the amine coupling partner.
-
Base and Solvent Compatibility: The solubility of the inorganic base in the organic solvent is critical.[13] Sodium tert-butoxide (NaOt-Bu) has good solubility in toluene and dioxane. If using a carbonate or phosphate base (less common for aminations), solubility can be a major issue.
-
Ligand Choice: The ligand choice is crucial for C-N reductive elimination. For aryl bromides, bulky biarylphosphine ligands like XPhos or BrettPhos are excellent starting points.[11]
-
Temperature Management: While these reactions often require heating (80-110 °C), the risk of decarboxylation remains.[13] If you must use high temperatures, monitor the reaction closely and for the shortest time necessary.
-
Q2: The reaction works, but I am getting a hydrodehalogenation side product (1-methyl-1H-indole-2-carboxylic acid). Why?
A2: Hydrodehalogenation (replacement of Br with H) can occur through a competing pathway in the catalytic cycle, often exacerbated by certain conditions.
-
Causality: This side reaction can arise from β-hydride elimination from the palladium-amido intermediate, especially if the amine has β-hydrogens.[12] It can also be promoted by moisture or other proton sources in the reaction mixture, especially at higher temperatures.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use dry solvents and reagents. Dry your amine coupling partner over molecular sieves or another appropriate drying agent.
-
Optimize Ligand: Sterically hindered ligands can sometimes suppress β-hydride elimination by favoring the desired reductive elimination pathway.[12]
-
Re-evaluate Temperature: As with decarboxylation, lowering the temperature can disfavor this side reaction. This may require a longer reaction time or a more active catalyst system.
-
Frequently Asked Questions (FAQs)
Q: What is a universal workflow for optimizing a new reaction with this substrate?
A: A systematic approach is key. The following workflow provides a robust starting point for any new transformation.
Caption: A systematic workflow for reaction optimization.
Q: Can I protect the carboxylic acid group before running the reaction?
A: Yes, this is a valid strategy, particularly if decarboxylation is an insurmountable problem. Converting the carboxylic acid to a methyl or ethyl ester is a common approach. The ester is generally more stable to heat and will not interfere with the reaction base. However, this adds two steps to your synthesis (protection and deprotection), which may impact the overall efficiency.
Q: How does solubility of this compound change with solvent choice?
A: The molecule has both non-polar (bromo-indole core) and very polar (carboxylic acid) components.
-
Poorly Soluble In: Non-polar solvents like hexanes, toluene.
-
Moderately Soluble In: Ethereal solvents like THF, 1,4-dioxane.
-
Highly Soluble In: Polar aprotic solvents like DMF, DMAc, NMP, and DMSO. Keep in mind that upon addition of a base, you form the corresponding carboxylate salt, which is more polar and may precipitate from moderately polar solvents like THF but will remain soluble in highly polar solvents like DMF. The presence of water can also enhance the solubility of carboxylic acids in some organic solvents.[14]
Experimental Protocol: General Procedure for Small-Scale Reaction Screening
This protocol outlines a general method for testing reaction conditions on a ~0.1 mmol scale.
-
Vial Preparation: To a 2 mL microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv, e.g., 25.4 mg, 0.1 mmol).
-
Reagent Addition: Add the coupling partner (e.g., boronic acid, 1.2-1.5 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), and the ligand (e.g., XPhos, 5-10 mol%).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Base Addition: Through the septum, add the degassed solvent (e.g., 1.0 mL of dioxane). Then, add the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Heating: Place the vial in a preheated aluminum block or oil bath set to the desired temperature (e.g., 90 °C).
-
Monitoring: Stir the reaction for the specified time (e.g., 2-24 h). To monitor, withdraw a small aliquot via syringe, dilute with a suitable solvent (e.g., EtOAc or MeOH), filter through a small plug of silica, and analyze by TLC or LC-MS.
-
Work-up (for analysis): Once the reaction is complete, cool to room temperature. Dilute with ethyl acetate (2 mL) and water (1 mL). Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid. Extract the aqueous layer with ethyl acetate (2 x 2 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate for analysis.
References
- The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids.
- Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PMC.
- Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry.
- Troubleshooting Suzuki coupling with 3-bromo-1H-indole-2-carbaldehyde. BenchChem.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids. Synthesis.
- Optimization of reaction conditions.
- Heck reaction. Wikipedia.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
- Suzuki reaction. Wikipedia.
- Condition Optimization for Buchwald-Hartwig Reactions. YouTube.
- Protonated carbonic acid and reactive intermediates in the acidic decarboxyl
- An improved method for decarboxylating indole-2-carboxylic acids and its application in the synthesis. Canadian Science Publishing.
- Buchwald–Hartwig amin
- Decarboxylation of indole-3-carboxylic acids under metal-free conditions.
- Buchwald-Hartwig Amin
- Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low c
- Heck Reaction. Organic Chemistry Portal.
- Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube.
- Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool. White Rose Research Online.
- The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry.
- Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. PMC.
- Solubility of Organic Compounds. University of Calgary.
- Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 11. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
Validation & Comparative
validation of 3-bromo-1-methyl-1H-indole-2-carboxylic acid structure by 1H NMR
An In-Depth Technical Guide to the Structural Validation of 3-bromo-1-methyl-1H-indole-2-carboxylic acid by ¹H NMR Spectroscopy
Authored by: A Senior Application Scientist
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the chemical structure of this compound using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. We will move beyond a simple data report, delving into the causal relationships between the molecule's structure and its spectral output. This guide is built on the principles of predictive analysis, comparative assessment with structural analogs, and a rigorous, self-validating experimental protocol.
The Analytical Challenge: Unambiguous Structure Confirmation
The synthesis of substituted indoles is fundamental in medicinal chemistry. However, functionalization of the indole core can lead to various isomers. The target molecule, this compound (Molecular Formula: C₁₀H₈BrNO₂, Molecular Weight: 254.08 g/mol [1]), possesses a unique substitution pattern. Validating that the bromine and carboxylic acid moieties are at the C3 and C2 positions, respectively, and that the nitrogen is methylated, is critical. ¹H NMR spectroscopy is the primary tool for this confirmation, as it provides precise information about the electronic environment and connectivity of every proton in the molecule.
Theoretical ¹H NMR Profile: A Predictive Approach
Before entering the lab, we can predict the expected ¹H NMR spectrum by dissecting the molecule's structure and the electronic influence of its functional groups. This predictive model serves as our primary hypothesis.
Key Structural Features and Their Predicted ¹H NMR Signatures:
-
N-Methyl Group (-CH₃): The methyl group on the indole nitrogen (N1) is electronically isolated from other protons. It will not exhibit spin-spin coupling and is expected to appear as a sharp singlet. Its chemical shift is influenced by the aromatic ring current, typically appearing in the δ 3.8-4.2 ppm range.
-
Absence of H2 and H3 Protons: The C2 and C3 positions are substituted with a carboxylic acid and a bromine atom, respectively. Consequently, there will be no signals for protons at these positions, simplifying the spectrum significantly compared to an unsubstituted indole. This absence is a key validation point.
-
Carboxylic Acid Proton (-COOH): This proton is acidic and its chemical shift is highly variable, depending on solvent, concentration, and temperature. It typically appears as a very broad singlet in a downfield region (δ 10-13 ppm) and will readily exchange with deuterium when D₂O is added to the sample.
-
Benzene Ring Protons (H4, H5, H6, H7): These four protons form a coupled spin system. Their chemical shifts are modulated by the electron-withdrawing nature of the fused pyrrole-dione system, further influenced by the C2-COOH and C3-Br substituents. We expect these protons to resonate in the aromatic region, generally between δ 7.2 and 8.0 ppm.
-
H4 and H7: These protons are peri to the C3-Br and N1-CH₃/C2-COOH groups, respectively. They are expected to be the most deshielded of the aromatic protons.
-
H5 and H6: These protons will be located more centrally in the aromatic region and will appear as complex multiplets due to coupling with their neighbors.
-
Caption: Predicted ¹H NMR spectral features for the target molecule.
Comparative Analysis: Validation Through Analogs
To strengthen our validation, we compare the predicted spectrum of our target molecule with the known spectra of structurally related compounds. This comparison allows us to isolate and understand the spectral contribution of each functional group.
| Compound | Key Structural Difference | Expected Impact on ¹H NMR Spectrum | Reference Data Insights |
| 1-Methyl-1H-indole | Lacks C2-COOH and C3-Br | Provides baseline shifts for the N-methylated indole core. Shows characteristic signals for H2 (δ ~7.0 ppm) and H3 (δ ~6.4 ppm) which should be absent in our target.[2][3] | |
| Indole-2-carboxylic acid | Lacks N-CH₃ and C3-Br | Demonstrates the strong deshielding effect of the C2-COOH group on the ring protons, particularly H3. The N-H proton appears as a broad signal.[4] | |
| 3-Bromo-1H-indole | Lacks N-CH₃ and C2-COOH | Confirms the absence of the H3 signal due to bromination. The N-H proton is present, and the H2 proton is shifted downfield due to the influence of the adjacent bromine. | |
| Target Molecule | N/A | Combination of effects: Presence of N-CH₃ singlet, absence of H2 and H3 signals, and four coupled aromatic protons shifted downfield by the combined electron-withdrawing effects. | N/A |
This comparative logic is crucial. The spectrum of this compound must be a logical superposition of the electronic effects observed in these simpler analogs.
Experimental Protocol: A Self-Validating Workflow
Adherence to a meticulous experimental protocol is paramount for acquiring high-quality, reproducible data. The following workflow is designed to ensure scientific integrity.
Caption: Standard workflow for ¹H NMR sample preparation and analysis.
Step-by-Step Methodology:
-
Solvent Selection: Choose a deuterated solvent. DMSO-d₆ is often preferred for this compound as it will reliably show the acidic carboxylic acid proton. Chloroform-d (CDCl₃) is also an option, but the COOH signal may be broader or less distinct.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified, dry compound.
-
Dissolve the sample in approximately 0.7 mL of the chosen deuterated solvent in a clean vial.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the sample into a high-field NMR spectrometer (≥400 MHz is recommended for better signal dispersion).
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Optimize the magnetic field homogeneity by shimming.
-
Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans (e.g., 16 or 64) should be averaged to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data (FID).
-
Carefully phase the spectrum to ensure all peaks are in the pure absorption mode.
-
Apply a baseline correction to ensure the flat baseline required for accurate integration.
-
Calibrate the spectrum by setting the TMS peak to 0.0 ppm.
-
Integrate all signals. The relative integrals should correspond to the number of protons giving rise to each signal.
-
Interpreting the Spectrum: The Validation Checklist
With the processed spectrum in hand, the final step is to compare the experimental data against our theoretical predictions. The structure is considered validated if all points on the following checklist are met.
| Validation Check | Expected Observation in ¹H NMR Spectrum | Interpretation |
| 1. N-Methyl Signal | A sharp singlet at δ ~3.8-4.2 ppm with a relative integral of 3H. | Confirms the presence and integrity of the N-methyl group. |
| 2. Pyrrole Protons | Absence of signals between δ 6.0-7.0 ppm where H3 and H2 of an indole would typically appear. | Confirms that positions C2 and C3 are fully substituted. |
| 3. Aromatic Protons | Four distinct proton signals in the δ ~7.2-8.0 ppm region with a total relative integral of 4H. | Confirms the presence of the intact disubstituted benzene ring. |
| 4. Coupling Patterns | The aromatic signals should exhibit characteristic ortho (~7-9 Hz) and meta (~1-3 Hz) coupling constants. Expect two doublet-like and two triplet-like (or doublet of doublets) signals.[5] | Allows for the specific assignment of H4, H5, H6, and H7, confirming the 1,2,3-trisubstituted pattern. |
| 5. Carboxylic Acid Proton | A broad singlet at δ >10 ppm (in DMSO-d₆) with a relative integral of ~1H. This signal should disappear upon addition of D₂O. | Unambiguously confirms the presence of the carboxylic acid group. |
If the acquired spectrum matches all five of these checkpoints, the structure of This compound can be considered confidently validated. Any significant deviation would suggest the presence of an isomer or impurity, necessitating further investigation.
References
- BenchChem. (2025). Application Notes and Protocols for ¹H and ¹³C NMR Analysis of 5-Chloro-Indole Derivatives.
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Jardine, R. V., & Brown, R. K. (1963). DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE. Canadian Journal of Chemistry. Available at: [Link]
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Chemistry LibreTexts. (2021). 14.12: Coupling Constants Identify Coupled Protons. Available at: [Link]
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A Comparative Guide to the Reactivity of 3-bromo-1-methyl-1H-indole-2-carboxylic acid and its N-H Analog
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Subtle Power of a Methyl Group
In the landscape of medicinal chemistry and synthetic methodology, indole scaffolds are paramount. Their versatility as pharmacophores and synthetic intermediates is well-established. Within this class, halogenated indole-2-carboxylic acids serve as critical building blocks for constructing complex molecular architectures. This guide focuses on two such closely related synthons: 3-bromo-1-methyl-1H-indole-2-carboxylic acid and its parent compound, 3-bromo-1H-indole-2-carboxylic acid .
The single point of difference—a methyl group on the indole nitrogen—may seem trivial. However, this substitution fundamentally alters the electronic, steric, and acidic properties of the molecule, creating divergent reactivity profiles. For the discerning scientist, understanding these differences is key to strategic synthetic planning, reaction optimization, and the rational design of novel compounds. This guide provides an in-depth comparison of their reactivity, supported by mechanistic principles and practical experimental protocols, to inform your selection and application of these valuable reagents.
Theoretical Framework: Deconstructing the Influence of N-Methylation
The presence or absence of the N-H proton is the primary determinant of the divergent reactivity between these two molecules. This single difference initiates a cascade of electronic and steric consequences.
Electronic Effects: A Tale of Two Nitrogens
The nitrogen atom in an indole ring participates in the aromatic π-system. Its lone pair contributes to the electron density of the ring, making indoles inherently electron-rich heterocycles. The nature of the substituent at the N1 position modulates this electronic character significantly.
-
3-bromo-1H-indole-2-carboxylic acid (The N-H Analog): The nitrogen proton is acidic (pKa in DMSO is ~21 for indole itself) and can be removed by a suitable base. Upon deprotonation, the resulting indolide anion is a powerful electron-donating group, dramatically increasing the electron density of the ring. This enhances the nucleophilicity of the ring and can alter the pathways of metal-catalyzed reactions. Even without deprotonation, the N-H bond allows for hydrogen bonding, influencing solubility and intermolecular interactions.
-
This compound (The N-Me Analog): The methyl group is a weak, inductively electron-donating group. It slightly increases the electron density of the indole ring compared to the protonated N-H analog. Crucially, it blocks the deprotonation pathway, ensuring the indole's electronic character remains relatively constant, even in the presence of bases. This leads to more predictable reactivity in many base-mediated transformations.
Steric Hindrance
The N-methyl group introduces minor steric bulk around the N1 and C2 positions. While seemingly small, this can influence the approach of bulky reagents or catalysts, potentially affecting reaction rates or favoring specific conformers in the transition state.
Acidity of the Carboxylic Acid
The pKa of the C2-carboxylic acid is also affected. For indole-2-carboxylic acid, the predicted pKa is around 4.44.[1] The N-methyl group, being electron-donating, is expected to slightly increase the pKa of the carboxylic acid (making it a weaker acid) by destabilizing the carboxylate anion. Conversely, the ability of the N-H analog to be deprotonated at nitrogen under strongly basic conditions can complicate reactions targeting the carboxylic acid.
Comparative Reactivity Analysis: Experimental Insights
The theoretical differences manifest in distinct outcomes across several key classes of chemical reactions.
Palladium-Catalyzed Cross-Coupling Reactions (at C3-Br)
This is one of the most common and synthetically valuable transformations for these molecules. The C3-Br bond is readily engaged in reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[2][3] The choice between the N-H and N-methyl analog is critical and depends heavily on the reaction conditions, particularly the base used.
-
N-H Analog: In the presence of strong bases (e.g., K₃PO₄, NaOtBu), deprotonation of the N-H proton can occur. The resulting highly electron-rich indolide anion can accelerate the oxidative addition of palladium into the C-Br bond. However, it can also lead to side reactions, such as catalyst inhibition or undesired N-arylation, particularly in Buchwald-Hartwig aminations. Weaker bases like Na₂CO₃ are often preferred to minimize N-H reactivity.
-
N-Methyl Analog: Reactivity is generally more straightforward. The rate of oxidative addition is influenced by the electron-donating methyl group but is not complicated by deprotonation. This often leads to cleaner reactions and higher yields, as the nucleophilicity of the indole nitrogen is "locked." This analog is the substrate of choice when strong bases are required for the transmetalation step of the catalytic cycle.
| Reaction | Substrate | Typical Base | Expected Outcome | Rationale |
| Suzuki Coupling | N-H Analog | Na₂CO₃, K₂CO₃ | Good yields, potential for N-borylation side products. | Weaker bases prevent significant N-H deprotonation. |
| N-Methyl Analog | K₃PO₄, Cs₂CO₃ | Excellent yields, often faster and cleaner. | No competing N-H reactivity; tolerates stronger bases. | |
| Buchwald-Hartwig | N-H Analog | NaOtBu, K₃PO₄ | Risk of competitive N-arylation. Often requires N-protection first. | The indolide anion is a competing nucleophile. |
| N-Methyl Analog | NaOtBu, K₃PO₄ | Preferred substrate for direct C-N coupling. | The N1 position is blocked, forcing reaction at the C3-Br bond. |
Decarboxylation Reactions (at C2-COOH)
The removal of the C2-carboxylic acid group is a useful transformation to access 3-bromoindoles. Copper-catalyzed decarboxylation in high-boiling solvents like quinoline is a classic method.[4][5]
-
N-H Analog: The reaction proceeds efficiently. The mechanism often involves the formation of a copper(I) indol-2-carboxylate salt. The stability of the intermediate is key to the reaction's success.
-
N-Methyl Analog: Decarboxylation is also feasible. The slightly increased electron density from the N-methyl group may subtly affect the stability of the intermediate copper carboxylate and the subsequent C-Cu bond formation after CO₂ extrusion. However, the primary difference often lies in the solubility and thermal stability of the respective starting materials and intermediates. In practice, both substrates are generally effective in this transformation. Improved procedures using microwave thermolysis have been shown to give near-quantitative yields for various indole-2-carboxylates.[4]
Reactivity at the Nitrogen Center
This is the most profound area of difference. The N-H analog possesses a reactive site that the N-methyl analog completely lacks.
-
N-H Analog:
-
N-Alkylation/Arylation: The nitrogen can be readily alkylated or arylated using a base and an appropriate electrophile (e.g., alkyl halide, aryl boronic acid). This allows for late-stage functionalization at the N1 position.[6][7]
-
Directed Metalation: The acidic N-H proton allows for directed ortho-metalation, where a strong base can deprotonate the N-H, and a second equivalent of base can deprotonate the C2 position (if not for the COOH group) or other positions, guided by the initial N-anion.
-
-
N-Methyl Analog: The nitrogen is unreactive to alkylating or arylating agents. This molecular stability is an advantage when reactions are intended exclusively for other parts of the molecule.
Experimental Protocols
To provide a practical basis for comparison, the following detailed protocols for a Suzuki-Miyaura cross-coupling are presented. These procedures are designed to highlight the differences in optimal conditions for each substrate.
Protocol 1: Suzuki-Miyaura Coupling of 3-bromo-1H-indole-2-carboxylic acid
This protocol uses a milder base to avoid complications from N-H deprotonation.
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-1H-indole-2-carboxylic acid (1.0 equiv), the desired arylboronic acid (1.2 equiv), sodium carbonate (2.5 equiv), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv).
-
Degassing: Evacuate and backfill the flask with argon or nitrogen gas three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture) via syringe to achieve a final concentration of approximately 0.1 M with respect to the indole.
-
Heating: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously for 6-12 hours.
-
Monitoring: Monitor the reaction's completion by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate. Wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of this compound
This protocol leverages the stability of the N-methyl group to employ a stronger base, which can accelerate the reaction.
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium phosphate (K₃PO₄, 3.0 equiv), and a palladium catalyst/ligand system such as Pd₂(dba)₃ (0.02 equiv) and XPhos (0.06 equiv).
-
Degassing: Evacuate and backfill the flask with argon or nitrogen gas three times.
-
Solvent Addition: Add degassed anhydrous solvent such as 1,4-dioxane or toluene via syringe to achieve a final concentration of approximately 0.1 M.
-
Heating: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously for 2-8 hours.
-
Monitoring: Monitor the reaction's completion by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel.
Conclusion and Recommendations
The choice between this compound and its N-H analog is not a matter of superior vs. inferior, but of strategic selection based on the desired chemical transformation.
-
Choose 3-bromo-1H-indole-2-carboxylic acid when:
-
The synthetic route requires subsequent functionalization of the indole nitrogen.
-
Milder reaction conditions (e.g., weaker bases) are compatible with the overall transformation.
-
Hydrogen-bonding capabilities are desirable for crystal engineering or modulating solubility.
-
-
Choose this compound when:
-
The reaction requires strongly basic conditions that would otherwise interfere with an N-H proton.
-
A clean, predictable reaction at the C3-position is paramount, and N-reactivity must be avoided.
-
The goal is to prevent hydrogen bond donation from the indole nitrogen.
-
By understanding the fundamental impact of the N-methyl group, researchers can harness the distinct reactivity of each molecule, leading to more efficient, predictable, and successful synthetic outcomes.
References
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Jones, G. B., & Chapman, B. J. (1993). Decarboxylation of indole-2-carboxylic acids: improved procedures. The Journal of Organic Chemistry, 58(20), 5558-5559. Available from: [Link]
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ACS Publications. (n.d.). Decarboxylation of indole-2-carboxylic acids: improved procedures. The Journal of Organic Chemistry. Retrieved from [Link]
- Gribble, G. W. (2010). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. In Indoles, Part One. John Wiley & Sons.
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Li, J., et al. (2018). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. Molecules, 23(10), 2639. Available from: [Link]
- CORE. (n.d.). The Synthesis of 2- and 3-Substituted Indoles.
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Canadian Science Publishing. (1964). An improved method for decarboxylating indole-2-carboxylic acids and its application in the synthesis of 7-amino-dl-tryptophan. Canadian Journal of Chemistry, 42(6), 1481-1484. Available from: [Link]
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ResearchGate. (n.d.). Nucleophilic substitutions at the 3'-position of substituted indoles. Retrieved from [Link]
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ResearchGate. (n.d.). Nucleophilic substitution at the 3'-position of indoles. Retrieved from [Link]
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PubMed. (2021). Unveiling the mechanism of N-methylation of indole with dimethylcarbonate using either DABCO or DBU as catalyst. Journal of Mass Spectrometry, 56(3). Available from: [Link]
- ACS Publications. (2010). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 110(4), 1957-2056.
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ACS Publications. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7415-7420. Available from: [Link]
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NIH. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7415-7420. Available from: [Link]
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Sciencemadness Discussion Board. (2012). Methylation of indole?. Retrieved from [Link]
- ACS Publications. (2000). Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides. The Journal of Organic Chemistry, 65(23), 7770-7776.
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ResearchGate. (n.d.). N-methylation and O-methylation of indole and phenol respectively using the MgO as a heterogeneous and recyclable base. Retrieved from [Link]
- ACS Publications. (2021). Synthesis of a Series of Diaminoindoles. The Journal of Organic Chemistry, 86(16), 11481-11487.
- ResearchGate. (2015). A Practical Method for N Methylation of Indoles Using Dimethyl Carbonate. European Journal of Organic Chemistry, 2015(28), 6249-6255.
- NIH. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry, 14(7), 1205-1237.
- ACS Publications. (2023). Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. The Journal of Organic Chemistry, 88(5), 2841-2852.
- NIH. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Molecules, 28(8), 3564.
- ScienceDirect. (1993). Nucleophilic substitution reaction on the nitrogen of indole nucleus :formation of 1-(indol-3-yl)indoles. Tetrahedron Letters, 34(30), 4851-4854.
- Semantic Scholar. (2008). Nucleophilic substitution reactions on indole nucleus: syntheses of 2-substituted indole-3-carboxaldehydes.
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Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Retrieved from [Link]
- ResearchGate. (2023). N-methylation of indoles and other N,H-heteroacromatic compounds.
- ResearchGate. (2021). Synthesis of N-methylated indoles in one-pot reaction under microwave irradiation. Journal of the Indian Chemical Society, 98(9), 100123.
-
YouTube. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). Retrieved from [Link]
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Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]
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NIST. (n.d.). Indole-2-carboxylic acid. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference). Retrieved from [Link]
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The Good Scents Company. (n.d.). indole-2-carboxylic acid. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of Indole Derivatives: A Focus on 3-bromo-1-methyl-1H-indole-2-carboxylic acid
This guide provides a detailed comparative analysis of the biological activity of 3-bromo-1-methyl-1H-indole-2-carboxylic acid in the context of other functionally significant indole derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple catalog of compounds to explore the critical structure-activity relationships (SAR) that govern their therapeutic potential. We will dissect the indole scaffold, analyze the influence of specific substituents, and provide robust experimental frameworks for evaluation.
The Indole Scaffold: A Cornerstone of Medicinal Chemistry
The indole ring system, a fusion of benzene and pyrrole rings, is a privileged scaffold in drug discovery.[1][2] Its structural versatility and ability to interact with a multitude of biological targets have cemented its importance.[3][4] From the neurotransmitter serotonin to complex anticancer alkaloids like vincristine, the indole moiety is a recurring feature in molecules of profound physiological significance.[1][2] In recent years, synthetic indole derivatives have shown remarkable efficacy in targeting diverse biological pathways, offering promising therapeutic options for cancer, infectious diseases, inflammation, and neurodegenerative disorders.[3][5]
Deconstructing the Target: this compound
While specific biological data for this compound is not extensively documented in publicly available literature, we can predict its potential activity by analyzing its constituent parts based on well-established structure-activity relationships of analogous compounds.
-
The Indole-2-Carboxylic Acid Core: This scaffold is a known pharmacophore for various biological targets. Derivatives have been successfully developed as potent inhibitors of enzymes crucial for disease progression. For instance, different indole-2-carboxylic acid derivatives have been identified as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), key targets in cancer immunotherapy.[6] Others have been developed as novel HIV-1 integrase inhibitors, where the carboxylic acid at the C2 position is crucial for chelating with Mg²⁺ ions in the enzyme's active site.[7]
-
The N1-Methyl Group: Substitution at the N1 position of the indole ring significantly impacts the molecule's electronic properties, lipophilicity, and steric profile. In the context of anticancer agents, N-methylation has been shown to dramatically enhance activity. For example, studies on indole-based tubulin polymerization inhibitors revealed that methyl substitution at the N1 position enhanced anticancer activity by approximately 60-fold compared to the unsubstituted analogue.[8] This is often attributed to improved cell permeability or a more favorable orientation within the target binding pocket.
-
The C3-Bromo Group: Halogenation is a common strategy in medicinal chemistry to modulate a compound's potency and pharmacokinetic properties. A bromine atom at the C3 position introduces both steric bulk and electronic effects. While direct data on C3-bromo indole-2-carboxylic acids is limited, studies on related scaffolds are informative. For instance, α-bromination of carboxylic acids is a known chemical transformation that yields highly reactive synthetic intermediates, useful for further derivatization.[9] In other indole series, halogenation at various positions, including C3, C5, and C6, has been shown to increase inhibitory activity against targets like HIV-1 integrase.[7]
Based on this analysis, this compound is hypothesized to possess potential as an anticancer or enzyme-inhibiting agent, with its activity profile being a synergistic result of its three key structural features.
Comparative Analysis: Performance Against Other Indole Derivatives
To contextualize the potential of our target molecule, we compare it with several well-characterized indole derivatives across different therapeutic areas.
Anticancer Activity
Indole derivatives exert their anticancer effects through numerous mechanisms, including tubulin polymerization inhibition, kinase inhibition, and apoptosis induction.[8][10]
Table 1: Comparative Anticancer Activity of Selected Indole Derivatives
| Compound/Derivative Class | Structure | Target/Mechanism of Action | Reported Activity (IC₅₀) | Reference |
| Indole-Sulfonohydrazide (Compound 5f) | 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | Proliferation Inhibition | MCF-7: 13.2 µMMDA-MB-468: 8.2 µM | [11][12] |
| Indole-2-carboxamide (Compound Va) | 5-bromo-N-(4-chlorophenyl)-1H-indole-2-carboxamide | EGFR, BRAFV600E, VEGFR-2 Inhibition | EGFR: 71 nMAntiproliferative GI₅₀: 26 nM | [13] |
| Thiazolidinyl-Indole (Compound 2a/3a) | 5-fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl ester | Antimitotic; DNA Damage & Apoptosis Induction | Significant activity at µM and sub-µM concentrations | [14] |
| Betulin-Indole Conjugate | lup-20(29)-ene-3-ol-28-yl 2-(1H-indol-3-yl)acetate | G1 Phase Cell Cycle Arrest; Apoptosis Induction | Potent against MCF-7 breast cancer cells | [15] |
| Hypothesized Target Molecule | This compound | Predicted: Kinase inhibition, Proliferation inhibition | To be determined experimentally | N/A |
The data clearly shows that substitutions on the indole core are critical for potent anticancer activity. Compound 5f , an indole-3-carboxaldehyde derivative, shows micromolar efficacy against breast cancer cell lines.[11][12] More impressively, the indole-2-carboxamide Va demonstrates nanomolar potency as a multi-kinase inhibitor, highlighting the power of the indole-2-carboxamide scaffold.[13] The thiazolidinyl-indole derivative 3a also shows high potency, acting as an antimitotic agent.[14] These examples underscore that our target molecule, this compound, belongs to a class of compounds with proven potential for high-impact anticancer activity.
Enzyme Inhibition
The indole-2-carboxylic acid scaffold is particularly adept at targeting enzyme active sites.
Table 2: Comparative Enzyme Inhibition by Indole-2-Carboxylic Acid Derivatives
| Compound/Derivative Class | Structure | Target Enzyme | Reported Activity (IC₅₀) | Reference |
| Acyl-Indole (Compound 29b) | 1-[2-(4-carboxyphenoxy)ethyl]-3-dodecanoylindole-2-carboxylic acid | Cytosolic Phospholipase A₂ (cPLA₂) | 0.5 µM | [16] |
| Acetamido-Indole (Compound 9o-1) | 6-acetamido-N-(4-hydroxyphenyl)-1H-indole-2-carboxamide derivative | IDO1 / TDO (dual inhibitor) | IDO1: 1.17 µMTDO: 1.55 µM | [6] |
| C3-Substituted Indole (Compound 20a) | Derivative of 3-hydroxy-1H-indole-2-carboxylic acid | HIV-1 Integrase | 0.13 µM | [7] |
| Hypothesized Target Molecule | This compound | Predicted: Kinases, Dioxygenases, Integrases | To be determined experimentally | N/A |
As shown, strategic modifications to the indole-2-carboxylic acid core yield potent and selective enzyme inhibitors. The addition of a long acyl chain at C3 and a carboxyphenoxy)ethyl group at N1 results in a potent cPLA₂ inhibitor.[16] An acetamido group at C6 confers potent dual inhibitory activity against IDO1 and TDO.[6] Furthermore, optimizing the C3 long branch leads to a highly effective HIV-1 integrase inhibitor with an IC₅₀ of just 0.13 µM.[7] These findings suggest that the C3-bromo and N1-methyl substituents of our target molecule could similarly orient it for potent inhibition of a relevant enzymatic target.
Structure-Activity Relationship (SAR) Insights
The accumulated data allows us to derive key SAR principles for the indole-2-carboxylic acid scaffold.
Caption: Key Structure-Activity Relationships for the Indole-2-Carboxylic Acid Scaffold.
Experimental Protocols for Evaluation
To empirically determine the biological activity of this compound and other novel derivatives, standardized and reproducible assays are essential.
General Experimental Workflow
The logical flow from synthesis to biological validation is critical for generating reliable data.
Caption: A typical workflow for the discovery and validation of novel indole derivatives.
Protocol 1: Synthesis of N-Methylated Indole-2-Carboxylic Acid Derivative
This protocol provides a generalized procedure for the N-methylation and subsequent functionalization of an indole ester, a common route to compounds like our target molecule.
Objective: To synthesize a representative N-methylated indole-2-carboxylic acid derivative.
Materials:
-
Ethyl 1H-indole-2-carboxylate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methyl iodide (CH₃I)
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH), Water (H₂O)
-
Hydrochloric acid (HCl, 1M)
-
Ethyl acetate, Hexanes
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon).
Procedure:
-
N-Methylation: a. To a flame-dried round-bottom flask under an inert atmosphere, add ethyl 1H-indole-2-carboxylate (1.0 eq). b. Dissolve the starting material in anhydrous DMF. c. Cool the solution to 0 °C in an ice bath. d. Carefully add NaH (1.2 eq) portion-wise. Causality: NaH is a strong base that deprotonates the indole nitrogen, forming a nucleophilic anion. e. Allow the mixture to stir at 0 °C for 30 minutes. f. Add methyl iodide (1.5 eq) dropwise. g. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC. Self-Validation: The disappearance of the starting material spot and the appearance of a new, less polar spot on the TLC plate indicates successful methylation. h. Quench the reaction by slowly adding water. Extract the product with ethyl acetate (3x). i. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. j. Purify the crude product (ethyl 1-methyl-1H-indole-2-carboxylate) by flash chromatography (e.g., hexanes/ethyl acetate gradient).
-
Saponification (Ester Hydrolysis): a. Dissolve the purified methyl ester in a mixture of MeOH and H₂O. b. Add an aqueous solution of NaOH (3.0 eq). c. Heat the mixture to reflux and stir for 2-4 hours until TLC indicates complete consumption of the ester. Causality: The hydroxide ion attacks the ester carbonyl, leading to hydrolysis to the corresponding carboxylate salt. d. Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. e. Acidify the remaining aqueous solution to pH ~2 with 1M HCl. f. The carboxylic acid product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product. Self-Validation: The final product should be a solid with a sharp melting point, and its structure should be confirmed by NMR and HRMS to match the expected 1-methyl-1H-indole-2-carboxylic acid.
Protocol 2: In Vitro Antiproliferative Activity (MTT Assay)
This is a standard colorimetric assay to assess the cytotoxic effect of a compound on cancer cell lines.
Objective: To determine the IC₅₀ value of an indole derivative against a panel of cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compound (dissolved in DMSO to create a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Multichannel pipette, incubator (37 °C, 5% CO₂), microplate reader.
Procedure:
-
Cell Seeding: a. Harvest logarithmically growing cells using Trypsin-EDTA and perform a cell count (e.g., using a hemocytometer). b. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. c. Incubate the plate for 24 hours to allow for cell attachment. Causality: This ensures cells are healthy and adhered before drug treatment.
-
Compound Treatment: a. Prepare serial dilutions of the test compound in culture medium from the DMSO stock. Ensure the final DMSO concentration in the wells is ≤ 0.5% to avoid solvent toxicity. b. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle control (medium with 0.5% DMSO) and untreated control wells. c. Incubate the plate for 48 or 72 hours.
-
MTT Assay and Measurement: a. After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. b. Carefully remove the medium. c. Add 150 µL of DMSO to each well to dissolve the formazan crystals. d. Shake the plate gently for 10 minutes. e. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of viability against the log of the compound concentration. c. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) using non-linear regression analysis (e.g., using GraphPad Prism or similar software). Self-Validation: The assay should produce a dose-dependent sigmoidal curve, and the results should be reproducible across at least three independent experiments.
Conclusion and Future Outlook
The indole scaffold, and specifically the indole-2-carboxylic acid core, remains a highly productive platform for the development of novel therapeutics. Through a systematic analysis of structure-activity relationships, we can rationally design new derivatives with enhanced potency and selectivity. While this compound remains to be fully characterized, its structural features—an N-methyl group known to enhance anticancer activity, a C3-bromo substituent for potency modulation, and the versatile indole-2-carboxylic acid core—make it a compelling candidate for synthesis and biological evaluation.
Future research should focus on the empirical testing of this molecule and its analogues against a diverse panel of cancer cell lines and clinically relevant enzymes. The protocols provided herein offer a robust framework for such an investigation, paving the way for the potential discovery of a new lead compound in the ongoing fight against complex diseases.
References
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Al-Ostoot, F.H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PubMed Central. Available at: [Link][3]
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Al-Ostoot, F.H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). PubMed. Available at: [Link][4]
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Gfesser, G.A., et al. (1998). Synthesis, biological evaluation, and structure-activity relationships of 3-acylindole-2-carboxylic acids as inhibitors of the cytosolic phospholipase A2. PubMed. Available at: [Link][16]
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Chauhan, D. & Kumar, R. (2025). Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. Taylor & Francis Online. Available at: [Link][1]
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Shafi, S., et al. (2021). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. Bentham Science. Available at: [Link][2]
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Wang, Y., et al. (2022). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. Available at: [Link][7]
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Xu, B., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. PubMed. Available at: [Link][6]
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Al-Ostoot, F.H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). ResearchGate. Available at: [Link][5]
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Zhou, Q., et al. (2026). Design, synthesis, antimicrobial activity and structure-activity relationships of indole-2-carboxylic acid derivatives. ResearchGate. Available at: [Link][17]
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Khan, I., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. PMC - NIH. Available at: [Link][11]
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Khan, I., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Publications. Available at: [Link][12]
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Wrzecionek, M., et al. (2022). Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. PMC. Available at: [Link][15]
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Roman, H.V., et al. (2020). Synthesis and anticancer activity evaluation of 3-(4-oxo-2-thioxothiazolidin-5-yl)-1 H -indole-carboxylic acids derivatives. ResearchGate. Available at: [Link][14]
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Kamal, A., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PMC - PubMed Central. Available at: [Link][8]
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Ghorab, M.M., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. NIH. Available at: [Link][13]
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Chemistry LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts. Available at: [Link][9]
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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 3-bromo-1-methyl-1H-indole-2-carboxylic acid
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of 3-bromo-1-methyl-1H-indole-2-carboxylic acid, a key intermediate in pharmaceutical synthesis. We will delve into the rationale behind method development, compare viable analytical approaches, and present a detailed, robust protocol for achieving accurate and reliable purity assessments. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of chromatographic techniques for indole derivatives.
Introduction: The Analytical Challenge of a Substituted Indole
This compound is a structurally complex molecule featuring a substituted indole nucleus, a carboxylic acid group, and a bromine atom. This combination of functionalities presents a unique set of challenges for purity analysis. The indole ring is susceptible to oxidation, while the bromine atom can be lost through dehalogenation, leading to potential impurities. Furthermore, residual starting materials and byproducts from its synthesis can also be present.
Therefore, a successful HPLC method must be able to separate the main compound from a range of potential impurities with varying polarities and chemical properties. The goal is to develop a stability-indicating method that is specific, accurate, precise, and robust, in line with the guidelines from the International Council for Harmonisation (ICH)[1][2][3].
Understanding Potential Impurities
A robust purity analysis method begins with a thorough understanding of potential impurities. For this compound, impurities can arise from the synthetic route or degradation. Common impurities in indole synthesis can include oxidation products, which may present as a pinkish hue in the material[4]. During the synthesis of similar bromoindole compounds, dehalogenated impurities have been observed[5][6].
Based on the structure of the target molecule, we can anticipate the following potential impurities:
-
1-methyl-1H-indole-2-carboxylic acid (Debrominated Impurity): The loss of the bromine atom is a common degradation pathway.
-
3-bromo-1-methyl-1H-indole (Decarboxylated Impurity): Loss of the carboxylic acid group.
-
Oxidation Products: The indole ring is susceptible to oxidation, leading to various degradation products.
-
Starting Materials and Intermediates: Residual unreacted starting materials from the synthesis.
-
Isomers: Positional isomers of the bromo- and methyl- groups, depending on the synthetic route.
An effective HPLC method must be able to resolve the peak of this compound from all these potential impurities.
Comparison of HPLC Methodologies
Reversed-phase HPLC is the most suitable technique for analyzing moderately polar compounds like this compound. The choice of stationary phase and mobile phase composition is critical for achieving the desired separation.
| Parameter | Method A: Recommended (C18 with Acidified Mobile Phase) | Method B: Alternative (Phenyl Column) | Method C: Alternative (HILIC) | Rationale and Comparison |
| Stationary Phase | C18 (Octadecylsilane) | Phenyl | Unbonded Silica or Amide | A C18 column is a versatile, non-polar stationary phase that provides good retention for the hydrophobic indole ring system[7]. The phenyl column offers alternative selectivity due to π-π interactions with the aromatic indole ring, which can be beneficial for separating aromatic impurities[2]. Hydrophilic Interaction Liquid Chromatography (HILIC) is suitable for very polar compounds and would likely provide insufficient retention for the target molecule and its main impurities, which possess significant non-polar character. |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient) | Acetonitrile/Water with 0.1% Trifluoroacetic Acid (Gradient) | Acetonitrile/Water with Ammonium Formate (Gradient) | The use of an acidified mobile phase (pH below the pKa of the carboxylic acid) suppresses the ionization of the carboxyl group, leading to better peak shape and retention on a reversed-phase column. Formic acid is a common choice and is compatible with mass spectrometry (MS) detection. Trifluoroacetic acid (TFA) can provide sharper peaks but may be less desirable for preparative work. For HILIC, a high organic content with a small amount of aqueous buffer is used. |
| Detection | UV at 280 nm | UV at 280 nm | UV at 280 nm | The indole ring system has a strong chromophore, making UV detection highly sensitive. A detection wavelength of around 280 nm is generally suitable for indole derivatives[8]. A photodiode array (PDA) detector is recommended to assess peak purity. |
| Expected Performance | Excellent: Good retention, sharp peaks, and effective separation of polar and non-polar impurities. | Good: May offer enhanced resolution for certain aromatic impurities but could have lower retention for non-aromatic impurities compared to C18. | Poor: Insufficient retention for the analyte and key impurities. Not a recommended approach. | The C18 column with an acidified mobile phase provides the most robust and versatile starting point for method development for this class of compounds. The phenyl column is a viable alternative if specific selectivity challenges are encountered. HILIC is not a suitable primary choice. |
Recommended HPLC Protocol
This protocol details a robust reversed-phase HPLC method for the purity analysis of this compound.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30-31 min: 80-30% B; 31-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm (with PDA for peak purity) |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
Rationale for Experimental Choices
-
C18 Column: Provides excellent hydrophobic retention for the indole core. The long column length (250 mm) and 5 µm particle size offer high efficiency and resolving power, crucial for separating closely eluting impurities.
-
Acidified Mobile Phase: The addition of 0.1% formic acid to both mobile phase components ensures a consistent, low pH environment. This suppresses the ionization of the carboxylic acid group on the analyte, leading to a single, sharp peak and improved retention.
-
Gradient Elution: A gradient elution is employed to ensure that both more polar and less polar impurities are eluted within a reasonable timeframe with good peak shapes. The initial low organic content allows for the retention and separation of early-eluting polar impurities, while the gradual increase in acetonitrile content elutes the main compound and any less polar impurities.
-
Column Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times and peak shapes.
Experimental Workflow
Caption: Experimental workflow for HPLC purity analysis.
Method Validation: A Self-Validating System
The trustworthiness of this analytical method is established through a rigorous validation process as per ICH guidelines[1][4][9].
Specificity
Specificity is demonstrated by the method's ability to separate the main peak from potential impurities and degradation products. This is confirmed by analyzing stressed samples (e.g., acid, base, oxidative, thermal, and photolytic degradation) and observing that the main peak remains spectrally pure and is well-resolved from any degradation peaks.
Linearity and Range
The linearity of the method is established by analyzing a series of solutions of the reference standard over a concentration range (e.g., 50% to 150% of the nominal concentration). The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
Accuracy and Precision
Accuracy is determined by performing recovery studies on a placebo spiked with known amounts of the active pharmaceutical ingredient (API) at different concentration levels. The recovery should typically be within 98.0% to 102.0%. Precision is assessed through repeatability (intra-day) and intermediate precision (inter-day) studies, with the relative standard deviation (RSD) of the peak areas being typically ≤ 2.0%.
Robustness
The robustness of the method is evaluated by making small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). The system suitability parameters should remain within acceptable limits under these varied conditions.
Data Presentation and Interpretation
The results of the purity analysis are typically presented in a table format, detailing the retention time, peak area, and area percentage for each detected peak.
| Peak No. | Retention Time (min) | Peak Area | Area % | Identity |
| 1 | 4.2 | 1500 | 0.05 | Impurity 1 |
| 2 | 12.5 | 2985000 | 99.50 | This compound |
| 3 | 18.9 | 12000 | 0.40 | Impurity 2 |
| 4 | 22.1 | 1500 | 0.05 | Impurity 3 |
The purity of the sample is reported as the area percentage of the main peak. The use of a PDA detector allows for the assessment of peak purity, ensuring that the main peak is not co-eluting with any impurities.
Conclusion
The recommended reversed-phase HPLC method using a C18 column with an acidified mobile phase provides a robust and reliable approach for the purity analysis of this compound. This method is capable of separating the main compound from its potential impurities and degradation products, ensuring the quality and consistency of this important pharmaceutical intermediate. The principles and comparative data presented in this guide offer a solid foundation for the development and validation of similar analytical methods for other substituted indole derivatives.
References
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International Conference on Harmonisation (ICH). Q2(R1): Validation of Analytical Procedures: Text and Methodology. 2005. [Link]
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Waters Corporation. Waters Column Selection Guide for Polar Compounds. 2024. [Link]
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Hawach Scientific. Polar Column in HPLC Example. 2025. [Link]
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ResearchGate. What do common indole impurities look like? 2017. [Link]
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Prasad, K. R., et al. Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. 2011. [Link]
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Pharmaguideline. Steps for HPLC Method Validation. 2024. [Link]
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Shabir, G. A. HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. 2003. [Link]
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Prasad, K. R., et al. Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. 2011. [Link]
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Arora, P. K. Microbial Degradation of Indole and Its Derivatives. Journal of Chemistry. 2015. [Link]
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Gu, J. D., & Berry, D. F. Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology. 1992. [Link]
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Neubauer, P. R., et al. Two Novel, Flavin-Dependent Halogenases from the Bacterial Consortia of Botryococcus braunii Catalyze Mono- and Dibromination. Marine Drugs. 2021. [Link]
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A Senior Application Scientist's Guide to Amide Bond Formation: Comparing the Efficacy of Coupling Reagents for 3-Bromo-1-methyl-1H-indole-2-carboxylic acid
Introduction
In the landscape of medicinal chemistry and drug development, the amide bond is a cornerstone functional group, integral to the structure of countless pharmaceutical agents.[1] The formation of this bond, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in the field.[2] However, the apparent simplicity of this transformation belies significant underlying challenges, particularly when dealing with complex, sterically hindered, or electronically sensitive substrates.
This guide provides an in-depth comparative analysis of common coupling reagents for the amidation of 3-bromo-1-methyl-1H-indole-2-carboxylic acid. This substrate is representative of a class of molecules that, due to the electron-rich nature of the indole ring and substitution adjacent to the carboxylic acid, can present challenges to achieving high-yield, high-purity amide products.[3][4] We will delve into the mechanistic nuances of three widely-used classes of coupling reagents—uronium/aminium salts (HATU, HBTU) and carbodiimides (EDC in conjunction with HOBt)—providing field-proven insights and detailed experimental protocols to empower researchers to make informed decisions for their synthetic campaigns.
The Synthetic Challenge: Coupling of an Indole-2-Carboxylic Acid
The reactivity of this compound in amide coupling reactions is influenced by several factors:
-
Electronic Properties: The indole nucleus is an electron-rich heteroaromatic system. This inherent nucleophilicity can sometimes lead to undesired side reactions with highly electrophilic coupling reagents.
-
Steric Hindrance: The presence of the N-methyl group and the C3-bromo substituent creates a sterically congested environment around the C2-carboxylic acid. This hindrance can impede the approach of both the activating agent and the incoming amine, potentially slowing down the reaction rate and requiring more forceful conditions.[3]
-
Racemization Risk: While not a factor for this specific achiral carboxylic acid, any coupling strategy must be scrutinized for its potential to cause epimerization when chiral amines or acids are used, a critical consideration in pharmaceutical synthesis.[5][6]
Choosing the optimal coupling reagent is therefore a critical decision, balancing reactivity, reaction kinetics, and the minimization of side products.
Comparative Performance of Key Coupling Reagents
To objectively assess the efficacy of different reagents for this specific substrate, we present a comparative analysis based on typical performance metrics observed in challenging amide couplings. The following data summarizes the expected outcomes when coupling this compound with a model primary amine, benzylamine.
| Coupling Reagent | Class | Typical Crude Purity (%)[7] | Key Observations & Potential Side Reactions |
| HATU | Uronium/Aminium Salt | >95% | Consistently high purity and rapid reaction kinetics.[7][8] Highly effective for sterically hindered substrates.[9] A potential side reaction, though less common, is the guanidinylation of the amine if HATU is used in significant excess.[8] |
| HBTU | Uronium/Aminium Salt | ~90% | Generally effective with good yields, but can lead to more impurities compared to HATU in difficult couplings.[7] Byproducts are tetramethylurea and HOBt.[10] |
| EDC/HOBt | Carbodiimide | ~85% | A cost-effective and widely used method.[11] The addition of HOBt is crucial to minimize racemization and suppress the formation of a difficult-to-remove N-acylurea byproduct.[12][13] The water-soluble nature of EDC and its urea byproduct simplifies purification via aqueous workup.[12][14] |
Mechanistic Insights: The "Why" Behind Reagent Efficacy
Understanding the reaction mechanisms is key to appreciating the differences in performance and for troubleshooting suboptimal reactions.[7]
Uronium/Aminium Salt Mechanism (HATU & HBTU)
Reagents like HATU and HBTU operate through the formation of a highly reactive activated ester.[8][10] The process, facilitated by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), proceeds via a clear cascade.
-
Deprotonation: The base deprotonates the carboxylic acid to form a carboxylate anion.
-
Activation: The carboxylate attacks the electrophilic carbon of the uronium salt (e.g., HATU), leading to the formation of a highly reactive OAt-active ester (for HATU) or HOBt-active ester (for HBTU).[10][15] The 7-azabenzotriazole (OAt) ester formed by HATU is particularly reactive and less prone to racemization compared to its HOBt counterpart.
-
Nucleophilic Attack: The amine attacks the carbonyl carbon of the active ester, forming a tetrahedral intermediate which then collapses to yield the desired amide.
Caption: Uronium salt (HATU) mediated amide bond formation.
Carbodiimide Mechanism (EDC/HOBt)
The EDC/HOBt system follows a different, yet equally effective, pathway. The primary role of HOBt is to act as an acyl transfer agent, converting the initial, unstable active intermediate into a more stable and selective one.
-
Initial Activation: The carboxylic acid adds to the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.[14]
-
HOBt Interception: This intermediate is prone to rearranging into an unreactive N-acylurea.[12] HOBt rapidly intercepts the O-acylisourea to form a more stable HOBt-ester.[14][16] This step is crucial for preventing side reactions and minimizing racemization.
-
Amide Formation: The amine then attacks the HOBt-ester to form the desired amide, regenerating HOBt, which can then participate in another catalytic cycle.[17]
Caption: EDC/HOBt-mediated amide bond formation.
Experimental Protocols
The following protocols are generalized for the coupling of this compound with a primary amine (1.1 equivalents). All operations should be conducted in an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
Caption: General experimental workflow for amide synthesis.
Protocol 1: HATU Coupling
-
Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (to make a 0.1-0.5 M solution).[14]
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Base Addition: Add DIPEA (3.0 equiv) dropwise to the stirred solution.[14] Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.
-
Amine Addition: Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1 to 4 hours. Monitor progress by TLC or LC-MS.[14]
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[14]
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Protocol 2: HBTU Coupling
-
Reagent Preparation: To a round-bottom flask, add the this compound (1.0 equiv) and the amine (1.1 equiv). Dissolve the mixture in anhydrous DMF.
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Reagent Addition: Add HBTU (1.2 equiv) to the mixture, followed by the dropwise addition of DIPEA (2.5 equiv).[10]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2 to 18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Isolation: Follow the same workup and isolation procedure as described in Protocol 1.
Protocol 3: EDC/HOBt Coupling
-
Reagent Preparation: To a round-bottom flask, add the this compound (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).[14]
-
Solvent and Cooling: Dissolve the mixture in anhydrous DMF or DCM and cool the solution to 0 °C in an ice bath with stirring.
-
EDC Addition: Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.[14]
-
Base Addition: Add DIPEA or triethylamine (2.5 equiv) dropwise.[14]
-
Reaction: Allow the reaction to warm to room temperature and stir for 4 to 24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Isolation: Follow the same workup and isolation procedure as described in Protocol 1. The aqueous washes are particularly effective at removing the urea byproduct from EDC.[12]
Conclusion and Recommendations
For the specific challenge of coupling this compound, the choice of reagent significantly impacts the outcome.
-
Recommendation for Highest Efficacy: HATU is the reagent of choice for maximizing yield and purity, especially if the amine partner is also sterically hindered or poorly nucleophilic.[8][9] Its rapid kinetics and the high reactivity of the OAt-active ester make it particularly well-suited to overcome the steric congestion around the indole-2-carboxylic acid.
-
Reliable Alternative: HBTU remains a robust and effective option, likely to provide good to excellent yields, and is a staple in many synthetic laboratories.[10][18]
-
Cost-Effective Approach: EDC/HOBt is a highly viable and economical option.[11] While it may require longer reaction times or more careful optimization to maximize yield, its water-soluble byproducts offer a significant advantage in purification.[14] This method is particularly attractive for large-scale syntheses where cost is a primary driver.[2]
Ultimately, the optimal choice will depend on the specific project goals, balancing the need for speed and purity against considerations of cost and scale. By understanding the mechanisms and applying the robust protocols outlined here, researchers can confidently tackle the synthesis of challenging amides.
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Navigating the Structure-Activity Landscape of 3-Bromo-1-Methyl-1H-indole-2-carboxylic Acid Derivatives: A Comparative Guide
Introduction: The Privileged Indole Scaffold and the Significance of 3-Bromo-1-Methyl-1H-indole-2-carboxylic Acid
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Its inherent ability to mimic peptide structures and interact with various biological targets has made it a "privileged scaffold" in drug discovery.[1] Within this vast chemical space, derivatives of indole-2-carboxylic acid have emerged as promising candidates for therapeutic intervention in diverse disease areas, including inflammation, cancer, and infectious diseases.[3][4][5][6]
This guide focuses on the specific scaffold of This compound , a synthetically accessible starting point for the development of novel bioactive molecules. While comprehensive structure-activity relationship (SAR) studies on this exact scaffold are not extensively documented in publicly available literature, by examining related indole-2-carboxylic acid derivatives, we can extrapolate key principles to guide the design and optimization of new chemical entities. This guide will provide a comparative analysis of how modifications at key positions of the indole ring influence biological activity, supported by experimental data from relevant studies.
Core Molecular Scaffold: this compound
The foundational structure for our discussion is this compound. Each component of this molecule—the indole core, the C2-carboxylic acid, the C3-bromo substituent, and the N1-methyl group—plays a crucial role in its overall physicochemical properties and potential biological interactions. Understanding the impact of modifying each of these positions is key to unlocking the therapeutic potential of this compound class.
Comparative Analysis of Structural Modifications
The Indispensable Role of the C2-Carboxylic Acid
The carboxylic acid moiety at the C2 position is a critical pharmacophore in many biologically active indole-2-carboxylic acid derivatives.
-
Impact on Activity: Studies on various indole-2-carboxylic acid derivatives consistently demonstrate that the presence and position of the carboxylic acid are crucial for activity. For instance, in a series of CysLT1 selective antagonists, the removal of the indole-2-carboxylic acid moiety from a hit compound resulted in a 47-fold decrease in potency, highlighting its necessity for potent antagonist activity.[3] Similarly, research on inhibitors of cytosolic phospholipase A2 (cPLA2) showed that replacing the C2-carboxylic acid with an acetic or propionic acid substituent led to a decrease in inhibitory potency.[4]
-
Alternative Bioisosteres: While the carboxylic acid is often essential, its replacement with bioisosteric groups can sometimes be tolerated or even beneficial. Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and sulfonamides. The choice of a suitable replacement depends on the specific target and the desired physicochemical properties, such as improved membrane permeability or metabolic stability.
Modulation of Activity through N1-Substitution
The nitrogen at position 1 of the indole ring offers a readily accessible point for chemical modification. The N1-methyl group in our core scaffold can be replaced with a variety of substituents to probe the steric and electronic requirements of the target binding site.
-
Effect of Alkyl Chain Length: In the context of cPLA2 inhibitors, the introduction of long alkyl chains (8 or more carbons) at the N1 position resulted in a loss of activity.[4] However, the introduction of a terminal carboxylic acid moiety on these longer N1-alkyl chains significantly increased inhibitory potency.[4] This suggests that while a large hydrophobic group at N1 may be detrimental, a substituent capable of forming additional interactions can rescue and even enhance activity.
-
Introduction of Aromatic and Heterocyclic Moieties: The N1 position can also be substituted with aryl or heteroaryl groups to explore potential π-π stacking or other specific interactions with the biological target. The synthesis of such derivatives often involves N-alkylation of the indole nitrogen with an appropriate halide.
The Influence of the C3-Bromo Substituent
The bromine atom at the C3 position significantly influences the electronic properties of the indole ring and can serve as a handle for further chemical modifications.
-
Halogen Bonding and Steric Effects: Halogen atoms, including bromine, can participate in halogen bonding, a non-covalent interaction that can contribute to ligand-protein binding affinity. The size and electronegativity of the halogen at C3 can modulate the overall electronic distribution of the indole ring, which in turn can affect its interaction with biological targets. While direct comparisons of different halogens at the C3 position for our specific scaffold are lacking, studies on other haloindoles suggest that the nature of the halogen can be a critical determinant of activity.[7]
-
Synthetic Handle for Further Derivatization: The C3-bromo substituent can be readily transformed into other functional groups via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide variety of substituents at this position, enabling extensive SAR exploration. For instance, a recent study on HIV-1 integrase inhibitors utilized a 3-bromo-1H-indole-2-carboxylate as a key intermediate for introducing substituted anilines at the C3 position.[8][9]
Modifications at Other Positions of the Indole Ring (C4-C7)
Substitution on the benzo portion of the indole ring (positions C4, C5, C6, and C7) provides another avenue for optimizing biological activity and physicochemical properties.
-
Impact of Halogenation: In a series of indole-2-carboxamides acting as antiproliferative agents, the substitution of a chlorine atom at C5 was found to be more favorable for activity than a bromine atom at the same position.[5] Another study on antitubercular indole-2-carboxamides revealed that a bromo group at C6 led to a significant increase in activity compared to unsubstituted or 5-halo-substituted analogs.[6] These findings underscore the importance of the position and nature of halogen substituents on the indole ring.
Experimental Protocols
To provide a practical context for the discussed structure-activity relationships, this section details representative experimental procedures for the synthesis of key indole-2-carboxylic acid derivatives and the biological assays used to evaluate their activity.
General Synthesis of Ethyl 3-Bromo-1H-indole-2-carboxylate
This procedure is adapted from a method used in the synthesis of HIV-1 integrase inhibitors.[8]
-
Dissolve 3-bromo-1H-indole-2-carboxylic acid (1 equivalent) in anhydrous ethanol.
-
Add concentrated sulfuric acid (catalytic amount) dropwise to the solution.
-
Stir the mixture at 80 °C for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the ethyl ester.
Cytosolic Phospholipase A2 (cPLA2) Inhibition Assay
This protocol is based on the assay described for the evaluation of 3-acylindole-2-carboxylic acids.[4]
-
Platelet Preparation: Isolate bovine platelets from fresh blood and wash them.
-
Radiolabeling: Incubate the platelets with [³H]arachidonic acid to label the cellular phospholipids.
-
Inhibitor Incubation: Pre-incubate the radiolabeled platelets with the test compounds (indole derivatives) at various concentrations.
-
Stimulation: Induce arachidonic acid release by stimulating the platelets with the calcium ionophore A23187.
-
Quantification: Separate the released [³H]arachidonic acid from the phospholipids by chromatography and quantify using liquid scintillation counting.
-
Data Analysis: Calculate the percentage of inhibition of arachidonic acid release for each compound concentration and determine the IC50 value.
Data Summary
The following table summarizes the inhibitory activities of selected indole-2-carboxylic acid derivatives against cPLA2, illustrating the impact of substitutions at positions 1 and 3.
| Compound | N1-Substituent | C3-Substituent | cPLA2 IC50 (µM) | Reference |
| A | H | Dodecanoyl | > 100 | [4] |
| B | Methyl | Dodecanoyl | 14 | [4] |
| C | 1-[2-(4-carboxyphenoxy)ethyl] | Dodecanoyl | 0.5 | [4] |
| D | H | Octadecanoylaminomethyl | > 100 | [10] |
| E | Methyl | Octadecanoyl | 8 | [10] |
Table 1: Inhibitory activity of selected indole-2-carboxylic acid derivatives against cytosolic phospholipase A2.
Visualizing Structure-Activity Relationships
The following diagrams illustrate key structure-activity relationship trends discussed in this guide.
Caption: Key structural features of the this compound scaffold and potential avenues for modification to modulate biological activity.
Caption: A generalized workflow for the synthesis and biological evaluation of this compound derivatives.
Conclusion and Future Directions
While direct and extensive SAR data for this compound derivatives remains to be fully elucidated, the analysis of related compound series provides a strong foundation for rational drug design. The C2-carboxylic acid appears to be a critical anchor for biological activity in many cases, while modifications at the N1 and C3 positions, as well as on the benzo portion of the indole ring, offer significant opportunities to fine-tune potency, selectivity, and pharmacokinetic properties.
Future research should focus on the systematic exploration of the chemical space around this scaffold. The synthesis and evaluation of a focused library of derivatives with diverse substituents at the N1 and C3 positions, along with variations in the substitution pattern on the aromatic ring, will be crucial for building a comprehensive understanding of the SAR for this promising class of compounds. Such studies will undoubtedly pave the way for the discovery of novel therapeutic agents with improved efficacy and safety profiles.
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Palomba, M., et al. (2020). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. ARKIVOC, 2020(ii), 163-175. [Link]
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A Comparative Guide to Bioisosteric Replacement Strategies for 3-bromo-1-methyl-1H-indole-2-carboxylic acid
For researchers, medicinal chemists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of modern drug discovery. Bioisosteric replacement, the substitution of a functional group with another that retains similar physicochemical and steric properties, is a powerful tool for optimizing potency, selectivity, and pharmacokinetic profiles.[1][2][3] This guide provides an in-depth technical comparison of bioisosteric replacement strategies for the scaffold, 3-bromo-1-methyl-1H-indole-2-carboxylic acid, a compound representative of a class of molecules with significant therapeutic potential.
Introduction to the Core Scaffold and the Rationale for Bioisosteric Modification
The indole-2-carboxylic acid framework is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[4][5][6] Derivatives of this structure have shown promise as inhibitors of HIV-1 integrase, antagonists of the cysteinyl leukotriene 1 (CysLT1) receptor, and modulators of other important biological targets.[7][8] The parent compound, this compound, possesses three key functional groups amenable to bioisosteric modification: the 2-carboxylic acid, the 3-bromo substituent, and the 1-methyl group. Each of these moieties plays a critical role in the molecule's interaction with its biological targets, as well as its absorption, distribution, metabolism, and excretion (ADME) properties.
The primary motivation for exploring bioisosteric replacements is to enhance the therapeutic index of a lead compound. For instance, a carboxylic acid group, while often crucial for target binding, can lead to poor oral bioavailability and rapid metabolism.[9] Similarly, a bromo substituent, while contributing to binding affinity through halogen bonding, might be metabolically labile or confer undesirable toxicological properties. The N-methyl group influences the planarity and electronic properties of the indole ring, and its modification can fine-tune receptor interactions and metabolic stability.[10]
This guide will systematically explore the bioisosteric replacement of each of these three functional groups, providing comparative experimental data from the literature, detailed synthetic protocols, and methodologies for biological evaluation.
Bioisosteric Replacement Strategies and Comparative Analysis
The following sections detail the rationale and experimental outcomes of bioisosteric replacements at the C2, C3, and N1 positions of the indole scaffold.
The 2-Carboxylic Acid Group: Enhancing Metabolic Stability and Oral Bioavailability
The carboxylic acid moiety is a common pharmacophore, often engaging in crucial hydrogen bonding interactions with target proteins. However, its acidic nature can limit cell permeability and lead to rapid clearance.[9] A well-established bioisosteric replacement for the carboxylic acid is the tetrazole ring.[11][12]
Studies on related indole derivatives have demonstrated that the tetrazole moiety can effectively mimic the acidic proton of the carboxylic acid, thereby maintaining or even enhancing biological activity. For example, in the context of angiotensin II receptor antagonists, replacement of a carboxylic acid with a tetrazole ring led to a significant increase in potency.[1] For indole-based compounds, the tetrazole bioisostere has been successfully employed in the development of potent eukaryotic initiation factor 4A3 (eIF4A3) inhibitors.[11] While direct comparative data for this compound is not available, the principle has been demonstrated in closely related structures.
| Functional Group | Bioisostere | Rationale | Anticipated Outcome |
| 2-Carboxylic Acid | 5-Substituted-1H-tetrazole | Mimics acidity, increases lipophilicity | Improved metabolic stability and oral bioavailability, maintained or enhanced potency |
The 3-Bromo Substituent: Modulating Halogen Bonding and Lipophilicity
The bromine atom at the 3-position can participate in halogen bonding, a non-covalent interaction that can contribute significantly to binding affinity. However, the nature of the halogen can influence both potency and pharmacokinetic properties.
Structure-activity relationship (SAR) studies on related 3-halo-indole-2-carboxamides as CB1 receptor allosteric modulators have shown that substitution at the 5-position with either chloro or fluoro groups can enhance potency.[13] While this is a different position, it highlights the impact of halogen substitution. In another study on CysLT1 antagonists, derivatives with chlorine atoms on the indole ring were compared to unsubstituted analogs, with the latter showing improved activity in some cases.[7] This suggests that the optimal halogen (or its absence) is highly context-dependent. Replacing bromine with chlorine, a smaller and more electronegative halogen, or a cyano group can subtly alter the electronic profile and interaction with the target.
| Functional Group | Bioisostere | Rationale | Anticipated Outcome |
| 3-Bromo | 3-Chloro | Smaller halogen, alters electronic properties | Potentially altered potency and selectivity |
| 3-Cyano | Different electronic and steric profile | Exploration of novel interactions with the target |
The 1-Methyl Group: Fine-Tuning Steric and Electronic Properties
The N-alkylation of the indole ring can impact the conformation and electronic nature of the scaffold. The N-methyl group is a common substituent, but exploring other alkyl groups or even the unsubstituted N-H can reveal important SAR.
In studies of 3-acylindole-2-carboxylic acids as cytosolic phospholipase A2 inhibitors, systematic modification of the N1-substituent showed that increasing the alkyl chain length beyond a certain point could lead to a loss of activity.[10] Conversely, introducing a carboxylic acid moiety at the terminus of a longer N-alkyl chain significantly increased inhibitory potency.[10] This demonstrates that the N1 position is sensitive to steric and electronic changes. Replacing the N-methyl with an N-ethyl group would be a conservative change to probe steric tolerance, while reverting to the N-H analog would introduce a hydrogen bond donor, potentially altering the binding mode.
| Functional Group | Bioisostere | Rationale | Anticipated Outcome |
| 1-Methyl | 1-Ethyl | Probes for steric tolerance at N1 | Maintained or slightly altered activity |
| 1-H (unsubstituted) | Introduces a hydrogen bond donor | Potentially altered binding mode and activity |
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the synthesis of the parent compound and its key bioisosteric analogs, as well as protocols for their biological evaluation.
Synthesis Protocols
This protocol is adapted from the literature for the synthesis of related indole-2-carboxylates.[5]
-
N-Methylation of Indole-2-carboxylic acid: To a solution of 1H-indole-2-carboxylic acid in a suitable solvent such as DMF, add a base like sodium hydride. Stir the mixture at room temperature for 30 minutes. Add methyl iodide dropwise and continue stirring overnight. Quench the reaction with water and extract the product with ethyl acetate. Purify by column chromatography to obtain 1-methyl-1H-indole-2-carboxylic acid.
-
Bromination: Dissolve 1-methyl-1H-indole-2-carboxylic acid in a solvent like acetic acid. Add a brominating agent such as N-bromosuccinimide (NBS) portion-wise at room temperature. Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC). Pour the reaction mixture into water and collect the precipitate by filtration. Wash the solid with water and dry to yield this compound.
-
Esterification: Suspend this compound in ethanol. Add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours. Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to afford ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate.
This protocol is a conceptual adaptation based on known methods for converting nitriles to tetrazoles.[11]
-
Conversion of Carboxylic Acid to Amide: React this compound with a chlorinating agent like thionyl chloride to form the acid chloride. React the acid chloride with ammonia to yield 3-bromo-1-methyl-1H-indole-2-carboxamide.
-
Dehydration of Amide to Nitrile: Dehydrate the amide using a dehydrating agent like phosphorus oxychloride to obtain 3-bromo-1-methyl-1H-indole-2-carbonitrile.
-
Formation of Tetrazole: React the nitrile with sodium azide and a proton source like ammonium chloride in a solvent such as DMF at elevated temperature. Acidify the reaction mixture after completion to protonate the tetrazole ring. Extract the product and purify by crystallization or column chromatography.
Biological Evaluation Protocols
The choice of biological assay depends on the intended therapeutic target. Given the known activities of indole-2-carboxylic acid derivatives, protocols for HIV-1 integrase inhibition and CysLT1 receptor antagonism are provided as examples.
This protocol is based on commercially available kits and published methods.[14][15][16][17]
-
Assay Principle: The assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integrase, where the viral DNA is integrated into a target DNA sequence. This is typically a non-radioactive assay using streptavidin-coated plates with a biotinylated donor substrate DNA.
-
Procedure:
-
Coat streptavidin-coated 96-well plates with a biotin-labeled double-stranded HIV-1 LTR U5 donor substrate (DS) DNA.
-
Add recombinant HIV-1 integrase protein to the wells.
-
Add the test compounds at various concentrations.
-
Initiate the reaction by adding a double-stranded target substrate (TS) DNA with a 3'-end modification.
-
After incubation, detect the integrated product using an HRP-labeled antibody specific for the TS 3'-end modification.
-
Add a colorimetric substrate and measure the absorbance.
-
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the integrase activity.
This protocol is based on established cellular assays for GPCRs.[7][18]
-
Assay Principle: This assay measures the ability of a compound to block the increase in intracellular calcium concentration induced by the CysLT1 receptor agonist, LTD4.
-
Procedure:
-
Use a cell line stably expressing the human CysLT1 receptor (e.g., CHO or HEK293 cells).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pre-incubate the cells with various concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of LTD4 (typically the EC80).
-
Measure the change in fluorescence intensity using a fluorescence plate reader.
-
-
Data Analysis: Determine the IC50 value, which is the concentration of the antagonist that causes a 50% reduction in the LTD4-induced calcium signal.
Visualization of Concepts and Workflows
Conclusion
The bioisosteric replacement of key functional groups on the this compound scaffold presents a promising avenue for the optimization of its pharmacological properties. By systematically replacing the 2-carboxylic acid with a tetrazole, the 3-bromo group with other halogens or a cyano group, and the 1-methyl group with other alkyl substituents or a proton, researchers can fine-tune the potency, selectivity, and pharmacokinetic profile of this versatile class of compounds. The experimental protocols and comparative data provided in this guide serve as a valuable resource for initiating and advancing drug discovery programs based on the indole-2-carboxylic acid core. The success of any bioisosteric replacement is highly dependent on the specific biological target and the desired therapeutic outcome, underscoring the importance of iterative design, synthesis, and testing.
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A Senior Application Scientist's Guide to Comparative Docking of 3-Bromo-1-Methyl-1H-Indole-2-Carboxylic Acid Analogs Against Aldose Reductase
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a cornerstone in medicinal chemistry, serving as a privileged scaffold in a multitude of therapeutic agents.[1][2][3][4] This guide presents a comprehensive, in-silico comparative analysis of 3-bromo-1-methyl-1H-indole-2-carboxylic acid and its rationally designed analogs. Leveraging molecular docking simulations, we explore their potential as inhibitors of Aldose Reductase (AR), a critical enzyme implicated in the pathogenesis of diabetic complications.[5][6] This document provides a detailed, self-validating protocol for such a study, explains the causal links between molecular structure and binding affinity, and presents a comparative analysis to guide future drug design efforts.
Introduction: The Rationale
The Versatility of the Indole Scaffold
Indole derivatives are a prominent class of heterocyclic compounds celebrated for their vast range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[7] Their structural framework allows for diverse chemical modifications, enabling fine-tuning of their pharmacodynamic and pharmacokinetic profiles to engage a wide array of biological targets.[1] The this compound core provides a synthetically accessible and robust starting point for creating a library of potential inhibitors.
Target Selection: Why Aldose Reductase?
Aldose Reductase (AR) is the rate-limiting enzyme in the polyol pathway of glucose metabolism.[8] Under hyperglycemic conditions, such as in diabetes mellitus, AR converts excess glucose to sorbitol.[9] This accumulation of sorbitol leads to osmotic stress and a cascade of downstream cellular damage, contributing significantly to diabetic complications like neuropathy, retinopathy, nephropathy, and cataracts.[8][10] Therefore, inhibiting AR is a well-established and promising therapeutic strategy to mitigate these long-term complications, making it an ideal target for our comparative study.[5]
Experimental Protocols: A Validated Workflow
The following protocols are designed to ensure reproducibility and scientific rigor, forming a self-validating system for computational analysis.
Ligand Preparation
The initial step in any docking study is the meticulous preparation of the small molecules (ligands).[11]
-
2D Structure Generation: The parent compound, this compound, and a series of hypothetical analogs were sketched using BIOVIA Draw. The analogs were designed to probe the structure-activity relationship by modifying key positions.
-
Conversion to 3D and Energy Minimization: The 2D structures were converted into 3D conformations. To achieve energetically stable and realistic structures, a semi-empirical optimization was performed.[12] This is a crucial step as the initial conformation can significantly influence docking outcomes.[13]
-
File Format Conversion: The final, optimized 3D structures were saved in the PDBQT file format using AutoDock Tools. This format includes partial charges and atom type definitions required for the docking software.[14]
Protein Preparation
Proper preparation of the macromolecular target is equally critical for a meaningful simulation.[15]
-
Structure Retrieval: The high-resolution (1.05 Å) X-ray crystal structure of human Aldose Reductase complexed with an inhibitor (IDD552) and the cofactor NADP+ was retrieved from the Protein Data Bank (PDB ID: 1T41).[16] Using a high-resolution structure with a bound ligand helps in accurately identifying the active site.
-
Cleaning the Structure: All non-essential molecules, including water molecules and the co-crystallized ligand, were removed from the PDB file. The protein was checked for any missing residues or incomplete side chains.[17][18]
-
Adding Hydrogens and Charges: Polar hydrogen atoms were added to the protein structure, which are typically absent in X-ray crystallography files but are essential for defining hydrogen bond interactions.[19]
-
Finalizing the Receptor File: The prepared protein structure was saved in the PDBQT format, rendering it ready for the docking simulation.[18]
Molecular Docking Simulation
We employed AutoDock Vina, a widely used and validated open-source docking program, for our simulations.[20]
-
Grid Box Generation: A three-dimensional grid box was defined around the enzyme's active site. The center of the grid was set based on the coordinates of the co-crystallized ligand from the original PDB file, ensuring the search space for our analogs was focused on the known binding pocket.[14] The dimensions were set to 40 x 40 x 40 Å to allow sufficient room for the ligands to adopt various conformations.[21]
-
Protocol Validation (Self-Validation): To validate our docking protocol, the native ligand (IDD552) that was removed in the preparation step was re-docked into the active site. The resulting pose was compared to its original crystallographic position. A root-mean-square deviation (RMSD) of less than 2.0 Å is considered a successful validation, confirming that the chosen parameters can accurately reproduce the experimental binding mode.[18]
-
Running the Docking Simulation: Each prepared analog was then docked into the validated active site of Aldose Reductase using AutoDock Vina. The program generated multiple binding poses for each ligand, ranked by their predicted binding affinity.[22]
Visualization of Methodologies
Visual workflows provide clarity and enhance the reproducibility of complex computational processes.
Caption: Computational docking workflow from molecule preparation to final analysis.
Comparative Analysis of Docking Results
The primary output of a docking simulation is the binding affinity, which is an estimate of the Gibbs free energy of binding (ΔG) in kcal/mol.[23] A more negative value indicates a stronger predicted interaction. This can also be used to estimate the inhibition constant (Ki).[24][25]
| Compound ID | Analog Description | Binding Affinity (kcal/mol) | Estimated Ki (µM) | Key Interacting Residues |
| Parent | This compound | -8.5 | 1.15 | Tyr48, His110, Trp111 |
| Analog-1 | C3-Cl substitution (instead of Br) | -8.3 | 1.67 | Tyr48, His110, Trp111 |
| Analog-2 | C5-OH substitution | -9.2 | 0.35 | Tyr48, His110, Trp111, Ser302 |
| Analog-3 | C2-COOCH3 (Ester) | -6.4 | 28.5 | Trp111 |
Interpretation of Results
-
The Parent Compound: The core structure shows a strong predicted binding affinity of -8.5 kcal/mol. Its carboxylic acid group forms critical hydrogen bonds with the catalytic residues Tyr48 and His110, a hallmark interaction for many known Aldose Reductase inhibitors.[16] The indole ring engages in hydrophobic and π-π stacking interactions with Trp111.
-
Analog-1 (C3-Cl): Replacing the bromine with a slightly smaller chlorine atom resulted in a minor decrease in binding affinity (-8.3 kcal/mol). This suggests that while a halogen at this position is favorable, its size is not the most critical determinant of binding strength in this series.
-
Analog-2 (C5-OH): The addition of a hydroxyl group at the C5 position significantly improved the binding affinity to -9.2 kcal/mol. This enhancement is attributed to the formation of an additional hydrogen bond with the side chain of residue Ser302, further anchoring the ligand in the active site. This analog represents the most promising candidate from this study.
-
Analog-3 (C2-Ester): Esterification of the C2-carboxylic acid resulted in a dramatic loss of binding affinity (-6.4 kcal/mol). This confirms the indispensable role of the carboxylate group in forming the key hydrogen bonds with Tyr48 and His110. Removing this interaction significantly weakens the ligand's ability to bind effectively.
Caption: Key interactions of the most potent analog (Analog-2) within the Aldose Reductase active site.
Conclusion and Future Directions
This in-silico guide demonstrates a robust and validated workflow for the comparative analysis of this compound analogs as potential Aldose Reductase inhibitors. Our findings highlight the critical role of the C2-carboxylic acid for binding and reveal that substitution at the C5 position with a hydrogen bond donor, such as a hydroxyl group, can significantly enhance binding affinity.
While molecular docking is a powerful tool for initial screening and hypothesis generation, it is essential to recognize its limitations.[26] The predicted binding affinities are theoretical and require experimental validation. The next logical steps would involve the chemical synthesis of these analogs, followed by in vitro enzymatic assays to determine their IC50 values. The most promising compounds, such as Analog-2, could then be advanced to cell-based and in vivo studies to evaluate their efficacy in models of diabetic complications.
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D'Andrea, F. et al. (n.d.). Role of aldose reductase in diabetic complications. ResearchGate. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-bromo-1-methyl-1H-indole-2-carboxylic acid
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 3-bromo-1-methyl-1H-indole-2-carboxylic acid, a halogenated heterocyclic compound. Adherence to these protocols is essential for researchers, scientists, and drug development professionals to ensure operational safety and regulatory compliance. The procedures outlined herein are based on established safety protocols for handling halogenated organic and acidic compounds.
Hazard Assessment and Immediate Safety Precautions
Inferred Hazard Profile:
-
Skin and Eye Irritation: Like many indole derivatives and carboxylic acids, this compound is expected to cause skin and serious eye irritation.[1][2]
-
Harmful if Swallowed/Inhaled: Acute toxicity is a potential concern.[1] Ingestion may lead to gastrointestinal irritation.[1]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.[3][4]
This assessment mandates strict adherence to the use of Personal Protective Equipment (PPE) and engineering controls.
| Hazard Class | Required PPE & Engineering Controls | Rationale |
| Skin Irritant/Corrosion | Chemical-resistant gloves (nitrile or neoprene), fully-fastened lab coat.[2][5] | To prevent direct skin contact which can cause irritation or chemical burns. |
| Eye Irritant | Chemical splash goggles or face shield.[2][5] | To protect eyes from splashes of the solid or solutions, which could cause serious damage. |
| Respiratory Irritant | Operate within a certified chemical fume hood.[2][5] | To prevent inhalation of airborne powder or aerosols from solutions, minimizing respiratory tract irritation. |
The Core Principle: Segregation of Halogenated Waste
The single most important step in the disposal of this compound is its correct classification and segregation as halogenated organic waste .[6][7]
Causality: Halogenated compounds, which contain fluorine, chlorine, bromine, or iodine, cannot be disposed of with non-halogenated organic solvents.[7] The reason is twofold:
-
Treatment Method: Non-halogenated solvents are often recycled as fuel.[7] Halogenated waste, however, requires high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (e.g., hydrogen bromide) and prevent the formation of highly toxic and persistent environmental pollutants like dioxins.[7]
-
Cost and Compliance: Mixing halogenated compounds into a non-halogenated waste stream contaminates the entire container, escalating disposal costs significantly (often 2-3 times higher) and violating regulatory requirements.[7] Even small concentrations can render a large volume of solvent waste as halogenated.[7]
Therefore, all waste streams containing this compound must be kept separate from standard organic solvent waste.[2][8]
Step-by-Step Disposal Protocols
The proper disposal of this compound requires a systematic approach involving containment, labeling, and transfer.
Protocol 3.1: Unused or Expired Pure Compound
-
Do Not Discard: The original container holding the pure, unused, or expired compound must be treated as hazardous waste.[9]
-
Labeling: Ensure the original manufacturer's label is intact and legible. If it is not, create a hazardous waste label with the full chemical name: "this compound".[9]
-
Segregation: Store this container in the designated satellite accumulation area for halogenated solid waste.
-
Transfer: Arrange for pickup through your institution's Environmental Health and Safety (EHS) department.
Protocol 3.2: Contaminated Solid Waste
This category includes items such as contaminated gloves, weigh boats, absorbent paper, and silica gel from chromatography.
-
Collection: Place all chemically contaminated solid waste into a designated, clearly labeled hazardous waste container for "Halogenated Solid Waste".[9]
-
Container: Use a sturdy, sealable container, such as a plastic pail or a properly lined cardboard box, that is compatible with the waste.
-
Labeling: The container must be labeled with "Hazardous Waste" and a list of its contents.[9]
-
No Liquids: Do not add any free-flowing liquids to the solid waste container.[10]
Protocol 3.3: Liquid Waste (Solutions)
This includes reaction mixtures, mother liquors from crystallization, and solutions in organic solvents.
-
Designated Container: Collect all liquid waste containing this compound in a dedicated "Halogenated Organic Liquid Waste" container.[7][8]
-
Container Selection: Use a chemically compatible, shatter-resistant container with a secure, leak-proof screw-top cap.[8][9] Your EHS department may provide approved containers.[7]
-
pH Considerations: Due to the carboxylic acid group, the solution will be acidic. Do not mix with basic (high pH) waste streams in the same container to avoid violent chemical reactions.[6]
-
Sink Disposal Prohibited: Under no circumstances should this compound or its solutions be disposed of down the drain.[8][11] Sewer disposal is prohibited for halogenated hydrocarbons and corrosive wastes (pH < 5.0).[11]
Waste Container Management: A Self-Validating System
Proper container management is a critical system for ensuring safety and compliance.
-
Labeling: The hazardous waste container must be labeled correctly before the first drop of waste is added.[8][9] The label must include:
-
Location: Store waste containers in a designated "Satellite Accumulation Area" near the point of generation and under the control of laboratory personnel.[9]
-
Condition: Keep containers closed at all times except when actively adding waste.[8][9] Store them in secondary containment (such as a chemical-resistant tray) to contain potential spills.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the disposal of waste related to this compound.
Caption: Disposal decision workflow for this compound.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control and Contain: If safe to do so, prevent the spill from spreading by using absorbent pads or other appropriate spill control materials.
-
Personal Protection: Wear the appropriate PPE as detailed in Table 1 before attempting any cleanup.
-
Cleanup: For a small spill of the solid, carefully sweep it up and place it in the halogenated solid waste container. For a liquid spill, cover with an inert absorbent material (e.g., vermiculite or sand), allow it to absorb, then scoop the material into the solid halogenated waste container.[12][13]
-
Decontaminate: Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, following your institution's specific protocols.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment.
References
-
Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]
-
Unknown. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
Office of Clinical and Research Safety. (n.d.). Guide to Laboratory Sink/Sewer Disposal of Wastes. Retrieved from [Link]
-
Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link]
-
Unknown. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Retrieved from [Link]
-
Canada.ca. (2019). Carboxylic Acids Group - information sheet. Retrieved from [Link]
-
Environmental Health and Safety at Providence College. (n.d.). Bromine in orgo lab SOP. Retrieved from [Link]
-
UMNOrganicChemistry. (2013). Handling Lab Waste. Retrieved from [Link]
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Personal protective equipment for handling 3-bromo-1-methyl-1H-indole-2-carboxylic acid
Comprehensive Safety Guide: Handling 3-bromo-1-methyl-1H-indole-2-carboxylic acid
This guide provides essential safety protocols and operational plans for researchers, scientists, and drug development professionals working with this compound. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure your safety and experimental integrity. This document is structured to explain the causality behind each recommendation, creating a self-validating system of laboratory safety.
Hazard Assessment and Risk Analysis
The carboxylic acid group makes the compound acidic and a potential skin and eye irritant.[1][2][4] The bromo- substitution necessitates its disposal as halogenated organic waste and contributes to its overall reactivity.[5][6] The indole moiety is a common pharmacophore, suggesting potential biological activity that warrants careful handling to avoid accidental exposure.
Key Hazard Overview
| Hazard Type | Associated Risk | Rationale |
|---|---|---|
| Skin Contact | Causes skin irritation; potentially harmful.[1][2][3] | The acidic nature of the carboxylic acid can cause chemical burns and irritation upon direct contact.[4] |
| Eye Contact | Causes serious eye irritation/damage.[1][2][3] | Direct contact with acidic solids or solutions can lead to severe and potentially irreversible eye damage.[4] |
| Inhalation | May cause respiratory tract irritation.[2][3] | Fine dust particles of the compound can irritate the mucous membranes and respiratory system. |
| Ingestion | Harmful if swallowed.[1][2][3] | May cause gastrointestinal irritation.[1] |
| Incompatibilities | Strong oxidizing agents, strong bases.[1][2] | Reactivity with these materials can lead to vigorous, potentially hazardous reactions. |
Caption: Logical relationship between the compound's structural features and its primary hazards.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is the final and most personal line of defense against chemical exposure. Engineering controls, such as a chemical fume hood, are paramount. The following PPE is required for handling this compound.
| Protection Area | Minimum Requirement | Recommended for Standard Use | Required for High-Risk Operations* |
| Eye/Face | Safety glasses with side shields. | ANSI Z87.1-compliant chemical splash goggles. | Chemical splash goggles and a full-face shield.[4] |
| Hands | Nitrile gloves (single pair).[7] | Nitrile or butyl rubber gloves, inspected before use.[1][4] | Double-gloving with heavy-duty nitrile or butyl rubber gloves. |
| Body | Full-length lab coat. | Flame-resistant lab coat, buttoned completely. | Chemical-resistant apron over a lab coat or a disposable chemical-resistant coverall.[8] |
| Respiratory | Work conducted in a certified chemical fume hood. | Work conducted in a certified chemical fume hood. | NIOSH-approved respirator with organic vapor/acid gas cartridges if fume hood is not available or fails.[4] |
*High-risk operations include handling large quantities (>10g), heating the material, or procedures with a high potential for aerosolization.
Causality of PPE Choices:
-
Goggles over Glasses: Standard safety glasses protect from impact but not from chemical splashes, which can get around the lenses. Goggles form a seal around the eyes, providing superior protection.[4]
-
Nitrile/Butyl Gloves: These materials offer good resistance against a wide range of chemicals, including acids.[4] Always inspect gloves for pinholes or degradation before use.[1]
-
Chemical Fume Hood: This is the most critical engineering control. It removes airborne dust and vapors, protecting the user's respiratory system and preventing contamination of the lab environment.[3]
Safe Handling and Operational Workflow
A systematic workflow minimizes risk. Adherence to this process is crucial for both personal safety and experimental reproducibility.
Caption: A three-phase workflow for safely handling the target compound.
Detailed Steps:
-
Preparation:
-
Ensure the chemical fume hood has a current certification and the airflow is correct.
-
Don all PPE as specified in the "Recommended" column of the table above.
-
Ensure a spill kit containing a neutral absorbent (like vermiculite or sand) is accessible.
-
Clearly label a "Halogenated Organic Waste" container.[6]
-
-
Handling:
-
To prevent inhalation of dust, always weigh the solid material inside the fume hood.[3]
-
When preparing solutions, add the solid compound to the solvent slowly while stirring to control dissolution.
-
Perform all manipulations within the fume hood.
-
-
Post-Procedure:
-
Wipe down the work area and any equipment with an appropriate solvent.
-
Carefully place all contaminated consumables (e.g., weigh boats, pipette tips, gloves) into the designated halogenated waste container.
-
Remove PPE in the correct order (gloves first), avoiding contact between contaminated surfaces and skin.
-
Wash hands and forearms thoroughly with soap and water.[1]
-
Emergency Response Procedures
Immediate and correct action is vital in the event of an accidental exposure. Ensure eyewash stations and safety showers are close to the workstation.[1]
| Exposure Type | Immediate Action Protocol |
| Skin Contact | 1. Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[3][9]2. Wash the area with soap and water.[1]3. Seek medical attention if irritation develops or persists.[1][9] |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[1][3][9]2. Remove contact lenses if present and easy to do so.[1]3. Seek immediate medical attention. |
| Inhalation | 1. Move the affected person to fresh air immediately.[1][9]2. If breathing is difficult or has stopped, provide artificial respiration.[1][9]3. Seek medical attention if symptoms occur.[1] |
| Ingestion | 1. Do NOT induce vomiting.[9]2. Rinse the mouth thoroughly with water and then drink plenty of water.[1][9]3. Seek immediate medical attention. |
| Small Spill | 1. Restrict access to the area.2. Wearing full PPE, cover the spill with a neutral absorbent material (e.g., vermiculite, sand).3. Scoop the material into a designated halogenated waste container.4. Decontaminate the area. |
Waste Disposal Plan
Due to the bromine atom, all waste generated from handling this compound must be treated as halogenated organic waste . Improper disposal can lead to environmental contamination.
Protocol for Waste Segregation and Disposal:
-
Solid Waste: Unused or expired this compound must be placed in a clearly labeled, sealed container designated for halogenated solid waste.
-
Contaminated Consumables: All disposable items that have come into contact with the chemical (gloves, weigh paper, pipette tips, etc.) must be collected in a dedicated, lined container for halogenated solid waste.[6]
-
Liquid Waste: Solutions containing the compound must be collected in a sealed, properly labeled container for halogenated liquid waste. Do not mix with non-halogenated waste streams.
-
Final Disposal: All waste containers must be disposed of through a licensed hazardous waste management company.[1][3][5] Incineration at a specialized facility equipped with emission control systems is a common and appropriate disposal method for such materials.[5]
References
- Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
- LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?
- University of Washington. Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
- U.S. Department of Health & Human Services. Personal Protective Equipment (PPE). CHEMM.
- Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids.
- Fisher Scientific. (2025, December 19). Safety Data Sheet: 5-Bromo-1-methyl-1H-indole-3-carboxylic acid.
- Thermo Fisher Scientific.
- Chemtalk Science Forum.
- AK Scientific, Inc. Safety Data Sheet: 3-Bromo-7-methyl-5,6-dihydrocyclopenta[b]pyridine-7-carboxylic acid.
- Fisher Scientific. (2025, December 19). Safety Data Sheet: 5-Bromoindole-2-carboxylic acid.
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- 5. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
